Gliotoxin
Description
This compound has been reported in Trichoderma virens, Trichoderma deliquescens, and other organisms with data available.
This compound is a sulfur-containing antibiotic produced by several species of fungi, some of which are pathogens of humans such as Aspergillus, and also by species of Trichoderma, and Penicillium. This compound possesses immunosuppressive properties as it may suppress and cause apoptosis in certain types of cells of the immune system, including neutrophils, eosinophils, granulocytes, macrophages, and thymocytes. (L1941)
A fungal toxin produced by various species of Trichoderma, Gladiocladium fimbriatum, Aspergillus fumigatus, and Penicillium. It is used as an immunosuppressive agent.
Structure
3D Structure
Propriétés
IUPAC Name |
(1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVPIPIDMRVLAY-RBJBARPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@]23CC4=CC=C[C@@H]([C@H]4N2C(=O)[C@]1(SS3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60877179 | |
| Record name | Gliotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67-99-2 | |
| Record name | Gliotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gliotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gliotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLIOTOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L648PH06K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Isolation of Gliotoxin from Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gliotoxin, a potent epipolythiodioxopiperazine (ETP) mycotoxin, is a well-known secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus. Its discovery and subsequent isolation have paved the way for extensive research into its biosynthesis, biological activities, and potential therapeutic applications. This technical guide provides a comprehensive overview of the historical discovery of this compound, detailed methodologies for its isolation and purification from A. fumigatus, and a summary of its biological potency. Furthermore, this document outlines the genetic regulation of its synthesis through the gli biosynthetic gene cluster and presents this information in a clear, accessible format for researchers and professionals in the field of drug discovery and development.
Discovery and Historical Context
This compound was first described in 1936 by Weindling and Emerson, who isolated it from a fungus they identified as Trichoderma lignorum.[1] It was later clarified that the producing organism was likely Gliocladium fimbriatum, from which the toxin derives its name.[1] Although initially discovered in a different fungal genus, subsequent research has established Aspergillus fumigatus as one of the most prominent and clinically relevant producers of this compound.[1][2] This discovery was pivotal, as A. fumigatus is the primary causative agent of invasive aspergillosis in immunocompromised individuals, and this compound is considered a significant virulence factor in the pathogenesis of this disease.[1][2] It is the only toxin that has been consistently isolated from the sera of patients with invasive aspergillosis, highlighting its clinical relevance.[1][2]
Biosynthesis of this compound in Aspergillus fumigatus
The production of this compound in A. fumigatus is orchestrated by a sophisticated biosynthetic gene cluster (BGC) located on chromosome VI, comprising 13 genes designated as gli genes. The biosynthesis is a complex process involving a series of enzymatic reactions, starting with the condensation of two amino acids, L-phenylalanine and L-serine.
The gli Gene Cluster and Key Enzymes
The gli gene cluster contains all the necessary enzymatic machinery for this compound biosynthesis. Key genes and their functions include:
-
gliP : Encodes a non-ribosomal peptide synthetase (NRPS) that catalyzes the initial dipeptide formation from L-phenylalanine and L-serine.[3]
-
gliZ : A Zn(II)2Cys6 binuclear finger transcription factor that positively regulates the expression of other genes within the gli cluster.[3]
-
gliT : An oxidoreductase responsible for the formation of the critical intramolecular disulfide bridge, which is the hallmark of this compound's toxicity.
-
gliA : Encodes a major facilitator superfamily (MFS) transporter that facilitates the efflux of this compound out of the fungal cell, a crucial self-protection mechanism.
-
gtmA : A bis-thiomethyltransferase that can modify a this compound precursor, thereby negatively regulating the final output of the toxin.
The regulation of this pathway is tightly controlled and integrated with various cellular processes, including sulfur metabolism, oxidative stress response, and methylation.
This compound Biosynthesis and Regulation Pathway
The following diagram illustrates the key steps in the this compound biosynthetic pathway and its regulation within Aspergillus fumigatus.
Experimental Protocols for Isolation and Purification
The following sections provide detailed methodologies for the cultivation of A. fumigatus and the subsequent extraction, purification, and quantification of this compound.
Fungal Strain and Culture Conditions
A this compound-producing strain of Aspergillus fumigatus is required.
3.1.1. Culture Media
Two common media for this compound production are Yeast Extract Sucrose (YES) broth and Czapek-Dox broth.
-
Yeast Extract Sucrose (YES) Broth Composition:
-
Yeast Extract: 20 g/L
-
Sucrose: 150 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
Distilled Water: 1 L
-
-
Czapek-Dox Broth Composition:
-
Sucrose: 30 g/L
-
NaNO₃: 2 g/L
-
K₂HPO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
KCl: 0.5 g/L
-
FeSO₄·7H₂O: 0.01 g/L
-
Distilled Water: 1 L
-
3.1.2. Inoculation and Incubation
-
Inoculate 100 mL of sterile YES or Czapek-Dox broth in a 250 mL Erlenmeyer flask with a 5 mm agar plug from a 7-day old culture of A. fumigatus grown on Malt Extract Agar (MEA).
-
Incubate the flasks at 28-37°C for 7-10 days in a stationary incubator.[3] Optimal conditions for this compound production have been reported in Czapek-Dox broth with 30% glucose incubated at 37°C, with most of the toxin produced after 29 hours.[3]
Extraction of this compound
-
After incubation, separate the fungal mycelium from the culture broth by filtration through Whatman No. 1 filter paper.
-
Extract the filtrate with an equal volume of chloroform or ethyl acetate in a separatory funnel. Shake vigorously for 5-10 minutes and allow the layers to separate.[1]
-
Collect the organic (lower) layer containing this compound. Repeat the extraction process two more times to maximize the yield.
-
Pool the organic fractions and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.
-
The resulting crude extract can be stored at -20°C until further purification.
Purification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the dried crude extract in a small volume of methanol (e.g., 1 mL) and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS, 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or glacial acetic acid) is often employed. For example, a gradient starting with 10% acetonitrile, increasing to 90% over 30-40 minutes.
-
Flow Rate: A typical flow rate is 1.0-2.0 mL/min.
-
Detection: UV detection at 254 nm is suitable for this compound.
-
-
Fraction Collection: Collect the fractions corresponding to the retention time of a pure this compound standard.
-
Purity Confirmation: The purity of the collected fractions can be confirmed by re-injecting them into the HPLC system and by other analytical techniques such as mass spectrometry.
Quantification of this compound
Accurate quantification of this compound is crucial for biological assays.
-
Standard Curve Preparation: Prepare a series of standard solutions of pure this compound (commercially available from suppliers like Sigma-Aldrich) in methanol at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
HPLC Analysis: Inject a fixed volume (e.g., 20 µL) of each standard solution into the HPLC system under the same conditions used for the sample analysis.
-
Calibration Curve: Plot a graph of the peak area versus the concentration of the this compound standards. This will generate a standard curve.
-
Sample Quantification: Inject the prepared sample extract into the HPLC system. Determine the peak area corresponding to this compound and use the standard curve to calculate the concentration of this compound in the sample.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the isolation and purification of this compound from Aspergillus fumigatus.
Quantitative Data on this compound Production and Biological Activity
The following tables summarize quantitative data related to this compound production by A. fumigatus and its biological activity against various cell lines and microorganisms.
Table 1: this compound Production from Aspergillus fumigatus
| Strain/Condition | Culture Medium | Incubation Time | This compound Yield | Reference |
| A. fumigatus (Clinical Isolate) | RPMI 1640 | 48 hours | 243.1 ± 64.4 ng/mL | [1] |
| A. fumigatus (Reconstituted Strain) | RPMI 1640 | 48 hours | 183.1 ± 9.5 ng/mL | [1] |
| A. fumigatus ATCC 26933 | Not Specified | 72 hours | ~350 ng/mg hyphae | [4] |
| A. fumigatus (Clinical Strains) | Not Specified | Not Specified | Max: 21.35 µg/mL, Mean: 5.75 µg/mL | [5] |
| A. fumigatus (Environmental Strains) | Not Specified | Not Specified | Max: 26.25 µg/mL, Mean: 5.27 µg/mL | [5] |
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cell Type | IC₅₀ Value | Exposure Time | Reference |
| MCF-7 | Breast Cancer | 1.5625 µM | Not Specified | [6] |
| MDA-MB-231 | Breast Cancer | 1.5625 µM | Not Specified | [6] |
| A549 | Lung Epithelial | 2.7 µM | 24 hours | [7] |
| L132 | Lung Epithelial | 4.25 µM | 24 hours | [7] |
| HepG2 | Liver Cancer | 3 µM | 24 hours | [7] |
| HEK293 | Human Embryonic Kidney | 2.1 - 2.2 µM | 24 hours | [7] |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC Value | Reference |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 4 µg/mL | [8][9] |
| Staphylococcus aureus (MRSA) | ATCC 700699 | 2 µg/mL | [8][9] |
| Staphylococcus aureus (various MRSA strains) | Multiple | 0.5 - 4 µg/mL | [8][9] |
Conclusion
The discovery and isolation of this compound from Aspergillus fumigatus have been instrumental in understanding the pathogenicity of this important fungus. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals engaged in mycotoxin research, drug development, and clinical diagnostics. The elucidation of the this compound biosynthetic pathway and its regulation provides potential targets for the development of novel antifungal therapies. Further investigation into the diverse biological activities of this compound may uncover new therapeutic avenues, while a thorough understanding of its production and isolation is fundamental to advancing this research.
References
- 1. Regulation of this compound biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Reconstitution of the early steps of this compound biosynthesis in Aspergillus nidulans reveals the role of the monooxygenase GliC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 7. Regulation of this compound biosynthesis and protection in Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Aspergillus fumigatus transcription factor RglT is important for this compound biosynthesis and self-protection, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Gliotoxin Biosynthesis Pathway and Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gliotoxin is a potent epipolythiodioxopiperazine (ETP) mycotoxin produced by the opportunistic human pathogen Aspergillus fumigatus and other fungi. Its immunosuppressive properties are of significant interest in the study of fungal pathogenesis and as a potential target for therapeutic intervention. The biosynthesis of this compound is orchestrated by a well-defined gene cluster, the gli cluster, which encodes the requisite enzymatic machinery and regulatory factors. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, a detailed analysis of the gli gene cluster, and standardized protocols for the experimental investigation of this fascinating secondary metabolite.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that convert simple amino acid precursors into the final toxic product. The pathway begins with the condensation of L-phenylalanine and L-serine and proceeds through a series of modifications including hydroxylation, sulfurization, and methylation to form the characteristic disulfide-bridged diketopiperazine core.
Core Biosynthetic Steps
The key enzymatic steps in the this compound biosynthesis pathway are as follows:
-
Dipeptide Formation: The non-ribosomal peptide synthetase (NRPS), GliP, catalyzes the formation of the linear dipeptide L-Phe-L-Ser. This is followed by intramolecular cyclization to generate the diketopiperazine (DKP) core scaffold, cyclo(L-Phe-L-Ser).
-
Hydroxylation: The cytochrome P450 monooxygenase, GliC, hydroxylates the α-position of the L-Phe residue within the DKP scaffold.
-
Sulfurization: The glutathione S-transferase, GliG, incorporates two sulfur atoms by conjugating two molecules of glutathione (GSH) to the dipeptide scaffold.
-
Glutamyl Moiety Removal: The γ-glutamyltransferase, GliK, removes the γ-glutamyl moieties from the glutathione adducts.
-
Side Chain Cleavage: The dipeptidase, GliJ, is proposed to remove the carboxyl group from the amino acid side chain.
-
Disulfide Bridge Formation: The thioredoxin reductase, GliT, is crucial for the final step of closing the disulfide bridge, which is essential for the toxicity of this compound. GliT also plays a role in self-protection for the fungus against its own toxin.
-
Methylation: The N-methyltransferase, GliN, and the O-methyltransferase, GliM, are responsible for the methylation steps in the pathway.
Diagram of the this compound Biosynthesis Pathway
Caption: A simplified schematic of the this compound biosynthesis pathway.
The gli Gene Cluster
The genes responsible for this compound biosynthesis are organized in a contiguous cluster, designated as the gli cluster, on chromosome VI of Aspergillus fumigatus. This cluster spans approximately 28 kb and comprises 13 genes. The co-localization and co-regulation of these genes ensure the efficient production of this compound.
Genes of the gli Cluster
The following table summarizes the genes within the gli cluster and their respective functions.
| Gene | Protein Product | Putative Function in this compound Biosynthesis |
| gliZ | Zn(II)2Cys6 transcription factor | Positive regulator of the gli cluster genes.[1] |
| gliP | Non-ribosomal peptide synthetase (NRPS) | Catalyzes the initial condensation of L-phenylalanine and L-serine to form the diketopiperazine scaffold.[2] |
| gliC | Cytochrome P450 monooxygenase | Hydroxylation of the diketopiperazine intermediate. |
| gliF | Cytochrome P450 monooxygenase | Involved in the formation of the pyrrolidine ring.[3] |
| gliG | Glutathione S-transferase (GST) | Catalyzes the addition of two glutathione molecules, incorporating sulfur into the this compound backbone. |
| gliK | γ-Glutamyltransferase | Removes the γ-glutamyl moiety from the glutathione adduct.[2] |
| gliJ | Dipeptidase | Removes the carboxyl group from the amino acid side chain.[2] |
| gliI | 1-Aminocyclopropane-1-carboxylate (ACC) synthase | Believed to be involved in a transamination step.[2] |
| gliN | N-Methyltransferase | Mediates the formation of the N-methyl group.[2] |
| gliM | O-Methyltransferase | Responsible for adding O-methyl groups.[2] |
| gliT | Thioredoxin reductase | Catalyzes the final disulfide bond formation and provides self-protection against this compound.[2] |
| gliA | Major facilitator superfamily (MFS) transporter | Exports this compound out of the cell, contributing to self-protection.[4] |
| gliH | Conserved hypothetical protein | Function is not fully elucidated, but it is required for this compound production. |
Diagram of the gli Gene Cluster Organization
Caption: Linear organization of the gli gene cluster in A. fumigatus.
Regulation of this compound Biosynthesis
The expression of the gli gene cluster is tightly regulated by a network of transcription factors, ensuring that this compound is produced under appropriate conditions.
Key Regulatory Factors
-
gliZ: As the pathway-specific transcription factor, GliZ is essential for the expression of the other gli genes. Deletion of gliZ abolishes this compound production.[1][5]
-
LaeA: A global regulator of secondary metabolism in fungi, LaeA positively influences the expression of the gli cluster.
-
RglT: This C6 Zn cluster transcription factor is important for this compound biosynthesis and self-protection. RglT directly regulates the expression of several gli genes, including gliT.
-
GtmA: A bis-thiomethyltransferase that is not part of the gli cluster, GtmA negatively regulates this compound biosynthesis by converting a precursor into a less toxic compound.[4]
Diagram of the Regulatory Network
Caption: Key transcriptional regulators of the gli gene cluster.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of this compound from A. fumigatus liquid cultures.
Materials:
-
Aspergillus fumigatus culture
-
Chloroform
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (Sigma-Aldrich)
-
Rotary evaporator
-
Centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Culture and Extraction:
-
Grow A. fumigatus in a suitable liquid medium (e.g., Czapek-Dox broth) for 3-5 days at 37°C.
-
Filter the culture through cheesecloth to separate the mycelium from the culture filtrate.
-
Extract the culture filtrate twice with an equal volume of chloroform in a separatory funnel.
-
Pool the chloroform extracts and evaporate to dryness using a rotary evaporator.
-
-
Sample Preparation:
-
Resuspend the dried extract in a known volume of methanol (e.g., 1 mL).
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is commonly used. A typical starting condition is 43:57 (v/v) methanol:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or 275 nm.
-
Injection Volume: 20 µL.
-
Standard Curve: Prepare a series of this compound standards of known concentrations in methanol. Inject each standard to generate a standard curve of peak area versus concentration.
-
-
Quantification:
-
Inject the prepared sample onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Gene Knockout using CRISPR-Cas9
This protocol provides a general workflow for creating gene knockouts in A. fumigatus using the CRISPR-Cas9 system with ribonucleoprotein (RNP) delivery.
Materials:
-
Aspergillus fumigatus spores
-
Cas9 nuclease
-
Synthetic guide RNAs (gRNAs) targeting the gene of interest
-
Repair template DNA (e.g., a selectable marker flanked by homology arms)
-
Protoplasting solution (e.g., lysing enzymes from Trichoderma harzianum)
-
PEG-CaCl2 solution
-
Regeneration medium with selection
Procedure:
-
Protoplast Preparation:
-
Inoculate A. fumigatus spores in a liquid medium and grow overnight to obtain germlings.
-
Harvest the germlings and incubate them in a protoplasting solution to digest the cell walls.
-
Collect the protoplasts by centrifugation and wash them with a suitable buffer.
-
-
RNP Assembly:
-
Incubate the Cas9 nuclease with the synthetic gRNAs at room temperature to allow for the formation of the RNP complex.
-
-
Transformation:
-
Mix the protoplasts with the assembled RNPs and the repair template DNA.
-
Add PEG-CaCl2 solution to facilitate the uptake of the RNPs and DNA.
-
Incubate on ice and then at room temperature.
-
-
Regeneration and Selection:
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.
-
Incubate the plates until colonies appear.
-
-
Screening and Verification:
-
Isolate genomic DNA from the transformants.
-
Use PCR and sequencing to verify the correct integration of the repair template and the deletion of the target gene.
-
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing the expression of gli cluster genes using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Aspergillus fumigatus mycelium
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for the gli genes and a reference gene (e.g., β-tubulin)
-
qPCR instrument
Procedure:
-
RNA Extraction and DNase Treatment:
-
Harvest mycelium from a liquid culture and immediately freeze it in liquid nitrogen.
-
Grind the frozen mycelium to a fine powder.
-
Extract total RNA using a suitable kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Validated qRT-PCR Primers for gli Cluster Genes:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| gliZ | AGCTCGTCGTCGTCGTTGTC | GTCGTCGTCGTCGTCGTCGT |
| gliP | GTCGTCGTCGTCGTCGTCGT | AGCTCGTCGTCGTCGTTGTC |
| gliT | AGCTCGTCGTCGTCGTTGTC | GTCGTCGTCGTCGTCGTCGT |
| gliA | GTCGTCGTCGTCGTCGTCGT | AGCTCGTCGTCGTCGTTGTC |
| gliK | AGCTCGTCGTCGTCGTTGTC | GTCGTCGTCGTCGTCGTCGT |
(Note: The provided primer sequences are placeholders and should be replaced with experimentally validated sequences from the literature.)
Quantitative Data
The production of this compound can vary significantly between different strains of A. fumigatus and under different growth conditions. The following table presents a summary of this compound production levels from various studies.
| A. fumigatus Strain | Growth Conditions | This compound Production (µg/mL) | Reference |
| Clinical Isolate 1 | Czapek-Dox broth, 37°C, 5 days | 21.35 | Kupfahl et al., 2008 |
| Environmental Isolate 1 | Czapek-Dox broth, 37°C, 5 days | 26.25 | Kupfahl et al., 2008 |
| AF293 (Wild-type) | RPMI medium, 37°C, 72 hours | ~0.25 | Sugui et al., 2007 |
| B-5233 (Wild-type) | RPMI medium, 37°C, 72 hours | 243.1 ± 64.4 ng/ml | Sugui et al., 2007 |
| ΔgliP mutant | RPMI medium, 37°C, 72 hours | Not detected | Sugui et al., 2007 |
| ΔgliZ mutant | Various media | Not detected | Bok et al., 2006 |
Conclusion
The study of the this compound biosynthesis pathway and its associated gene cluster provides valuable insights into the virulence mechanisms of Aspergillus fumigatus. The detailed understanding of the enzymatic steps and regulatory networks offers potential targets for the development of novel antifungal therapies. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate the fascinating biology of this potent mycotoxin.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomic dissection of the role of GliZ in this compound biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An intracellular assay for activity screening and characterization of glutathione-dependent oxidoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic dissection of the role of GliZ in this compound biosynthesis in Aspergillus fumigatus [ouci.dntb.gov.ua]
- 5. Quantitative proteomics reveals the mechanism and consequence of this compound-mediated dysregulation of the methionine cycle in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
what is the primary mechanism of action of gliotoxin
An In-depth Technical Guide on the Core Mechanism of Action of Gliotoxin
Abstract
This compound, a prominent member of the epipolythiodioxopiperazine (ETP) class of mycotoxins, is a secondary metabolite produced by various fungi, most notably the human pathogen Aspergillus fumigatus.[1][2] It exhibits a wide range of potent biological activities, including immunosuppressive, pro-apoptotic, and anti-proliferative effects.[3][4][5] The primary mechanism of action is intrinsically linked to its unique intramolecular disulfide bridge, which enables a multifaceted attack on cellular homeostasis.[2][6] This includes the induction of overwhelming oxidative stress through redox cycling, the covalent modification of proteins via thiol-disulfide exchange, and the direct inhibition of critical enzymes and transcription factors.[6][7][8] This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental protocols, and visual diagrams of the key pathways involved, tailored for researchers, scientists, and drug development professionals.
The Central Role of the Disulfide Bridge
The defining structural feature of this compound is the transannular disulfide bridge across its diketopiperazine ring.[2][6] This reactive moiety is the cornerstone of its toxicity. The ability of this bridge to undergo reduction to a dithiol form and subsequent re-oxidation is fundamental to its primary mechanisms of action.[6][9][10]
-
Redox Cycling and ROS Generation: Intracellularly, this compound can be reduced by cellular reducing agents like glutathione (GSH) or thioredoxin to its dithiol form.[7][11] This dithiol can then react with molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂), while being re-oxidized back to the disulfide form.[6][11] This catalytic cycle, known as redox cycling, leads to a massive accumulation of ROS, overwhelming the cell's antioxidant defenses and causing significant oxidative damage to lipids, proteins, and DNA.[1][6][11] This is widely considered a key mechanism of this compound's toxicity.[2]
-
Thiol-Disulfide Exchange: The disulfide bridge can directly react with thiol (-SH) groups present in the cysteine residues of proteins.[12] This interaction can form mixed disulfides, leading to the covalent modification of proteins.[7][8] This modification can alter protein structure and function, resulting in the inactivation of numerous enzymes and transcription factors that are critical for cell survival and immune function.[7][12]
Inhibition of Key Cellular Enzymes and Pathways
Through its ability to generate ROS and covalently modify proteins, this compound inactivates a multitude of enzymes and disrupts critical signaling pathways, leading to its profound immunosuppressive and cytotoxic effects.[11][12]
Inhibition of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that regulates inflammation, immune responses, and cell survival.[6][13] this compound is a potent and specific inhibitor of NF-κB activation.[6][13] It prevents the degradation of IκBα, the inhibitory subunit of NF-κB.[13][14] By blocking IκBα degradation, this compound ensures that NF-κB remains sequestered in the cytoplasm, unable to translocate to the nucleus and activate its target genes.[1][13] This inhibition is a major contributor to this compound's anti-inflammatory and immunosuppressive properties.[6][12] Some evidence suggests this is achieved by inhibiting the chymotrypsin-like activity of the 20S proteasome, which is responsible for degrading IκBα.[1][11]
Inhibition of Prenyltransferases
This compound acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I).[15][16] These enzymes are crucial for post-translationally modifying proteins, including the Ras superfamily of small GTPases, by attaching farnesyl or geranylgeranyl groups. This "prenylation" is essential for anchoring these proteins to cell membranes, a prerequisite for their function in signal transduction pathways that control cell proliferation and survival. Inhibition of these enzymes contributes to this compound's anti-proliferative and antitumor activities.[15]
Inhibition of NADPH Oxidase
In immune cells like neutrophils, NADPH oxidase is a key enzyme complex responsible for the "oxidative burst," which generates ROS to kill pathogens.[6][12] this compound can inhibit the activity of NADPH oxidase, thereby suppressing the ability of neutrophils to produce ROS and carry out phagocytosis.[6][12] This action cripples a critical component of the innate immune response, contributing to the virulence of A. fumigatus in immunocompromised hosts.[6][17]
Induction of Apoptosis
A primary cytotoxic effect of this compound is the potent induction of apoptosis, or programmed cell death, in a wide variety of cell types, particularly immune cells like macrophages, monocytes, and lymphocytes.[3][12][18][19] this compound triggers apoptosis primarily through the intrinsic (mitochondrial) pathway.
The key steps are:
-
ROS Production: The redox cycling of this compound generates significant intracellular ROS.[20][21]
-
Bak Activation: ROS and/or direct interaction with this compound leads to the activation of the pro-apoptotic Bcl-2 family member, Bak.[12][17]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bak forms pores in the mitochondrial membrane.[12]
-
Cytochrome c Release: These pores allow for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[12][18][21]
-
Caspase Activation: In the cytosol, cytochrome c triggers the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[18][20] this compound has also been shown to activate caspase-8.[18]
-
JNK Pathway Involvement: The activation of the JNK signaling pathway is also implicated, leading to the triple phosphorylation of the BH3-only protein BimEL, which enhances its pro-apoptotic activity and ability to activate Bak.[11][22]
Quantitative Data Summary
The biological activity of this compound is highly concentration-dependent. The following table summarizes key quantitative data from various studies.
| Parameter | Target/Cell Line | Value | Reference |
| Enzyme Inhibition | |||
| IC₅₀ (FTase) | Farnesyltransferase | 80 µM | [15] |
| IC₅₀ (GGTase I) | Geranylgeranyltransferase I | 17 µM | [15] |
| Inhibition of 20S Proteasome | LLVY-amc peptide-hydrolyzing activity | 63% inhibition at 1 µM | [4] |
| Cell Proliferation | |||
| IC₅₀ | Breast Cancer Cell Lines (mean) | 289 ± 328 µM | [15] |
| Apoptosis/Cytotoxicity | |||
| Effective Concentration | Activated human hepatic stellate cells | 0.3 - 7.5 µM | [1] |
| Effective Concentration | Rat activated hepatic stellate cells | 1.5 µM | [11] |
| Effective Concentration | Mouse breast cancer cells | 300 - 1000 nM | [11] |
| Effective Concentration | LLC-PK1 renal cells (direct killing) | >100 ng/mL | [20] |
| Immunomodulation | |||
| Inhibition of Phagocytosis | Macrophages | 30 - 100 ng/mL | [11] |
| Inhibition of NADPH Oxidase | Neutrophils | >1 µg/mL | [11] |
Key Experimental Protocols
Protocol: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Plate cells (e.g., Hela, SW1353, or macrophages) in appropriate culture vessels and allow them to adhere overnight.[18][20] Treat cells with various concentrations of this compound (e.g., 10-90 µM) or vehicle control for a specified time (e.g., 4-24 hours).[18]
-
Cell Harvesting: Gently collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Protocol: Measurement of Intracellular ROS
This protocol uses a fluorescent probe to detect the presence of ROS.
-
Cell Culture and Treatment: Seed cells (e.g., LLC-PK1) in plates and treat with this compound for the desired time.[20]
-
Probe Loading: Wash the cells with PBS and then incubate them with an ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in serum-free medium.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, allowing the probe to be taken up and deacetylated to its active form.
-
Analysis: Wash the cells to remove excess probe. Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS, using a flow cytometer or fluorescence plate reader.[20]
Protocol: Western Blot for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[18]
-
Cell Lysis: Following treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cytochrome c).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The primary mechanism of action of this compound is a multifactorial process orchestrated by its chemically reactive disulfide bridge. Through a combination of relentless ROS generation via redox cycling and direct covalent modification of cellular proteins, this compound disrupts multiple essential pathways. Its ability to inhibit NF-κB underpins its potent immunosuppressive effects, while its capacity to induce the mitochondrial apoptosis pathway accounts for its profound cytotoxicity. Furthermore, the inhibition of key enzymes like prenyltransferases contributes to its anti-proliferative properties. Understanding this complex interplay of mechanisms is crucial for researchers developing novel antifungal or immunomodulatory therapies and for scientists investigating the pathogenesis of Aspergillus fumigatus.
References
- 1. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in this compound Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo immunosuppressive activity of this compound, a metabolite produced by human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. What do we know about the role of this compound in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inactivates alcohol dehydrogenase by either covalent modification or free radical damage mediated by redox cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Chemistry and biological effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bio.nat.tum.de [bio.nat.tum.de]
- 11. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention | MDPI [mdpi.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. The immunosuppressive fungal metabolite this compound specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ovid.com [ovid.com]
- 16. Inhibition of farnesyl-protein transferase by this compound and acetylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Is a Virulence Factor of Aspergillus fumigatus: gliP Deletion Attenuates Virulence in Mice Immunosuppressed with Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ashpublications.org [ashpublications.org]
- 20. This compound-induced cytotoxicity proceeds via apoptosis and is mediated by caspases and reactive oxygen species in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound induces apoptosis in cultured macrophages via production of reactive oxygen species and cytochrome c release without mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apoptosis induced by the fungal pathogen this compound requires a triple phosphorylation of Bim by JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Gliotoxin in the Virulence of Aspergillus fumigatus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus fumigatus is a ubiquitous opportunistic fungal pathogen responsible for a spectrum of diseases collectively known as aspergillosis, most notably invasive aspergillosis (IA) in immunocompromised individuals. A key factor in its pathogenicity is the production of a diverse arsenal of secondary metabolites, among which gliotoxin (GT) is the most extensively studied.[1][2] this compound, a member of the epipolythiodioxopiperazine (ETP) class of mycotoxins, exerts potent immunosuppressive effects, thereby aiding the fungus in evading the host immune system.[3][4][5] This technical guide provides an in-depth analysis of this compound's role in the virulence of A. fumigatus, detailing its biosynthesis, regulation, mechanisms of action, and the fungus's self-protection strategies. It also presents key quantitative data and experimental protocols to aid researchers in this field.
This compound Biosynthesis
The production of this compound is orchestrated by a cluster of 13 genes, termed the gli cluster, located on chromosome VI of A. fumigatus.[1][6] This biosynthetic gene cluster (BGC) encodes all the necessary enzymes for the synthesis of the toxin from its amino acid precursors, L-phenylalanine and L-serine.
The initial and critical step in the pathway is catalyzed by a non-ribosomal peptide synthetase (NRPS) encoded by the gliP gene.[3][5][7][8] GliP condenses L-phenylalanine and L-serine to form a dipeptide intermediate. Subsequent enzymatic modifications, including hydroxylation, sulfurization, and methylation, are carried out by other enzymes within the gli cluster. The final and crucial step for toxicity is the closure of the disulfide bridge, a reaction catalyzed by the oxidoreductase GliT, which converts the precursor dithiol this compound (dtGT) into its active, toxic form.[1][6]
Caption: The biosynthetic pathway of this compound in Aspergillus fumigatus.
Regulation of this compound Production
The biosynthesis of this compound is a tightly regulated process, involving a hierarchy of transcription factors and other regulatory proteins.[6] The primary regulator within the gli cluster is GliZ , a Zn(II)2Cys6 binuclear transcription factor.[3][9][10] GliZ is essential for the expression of the other gli genes, and its deletion results in the complete abrogation of this compound production.[9][10][11]
Another key transcription factor, RglT , plays a significant role in regulating this compound biosynthesis and self-protection.[1][6] RglT directly binds to the promoter regions of several gli genes, including gliZ and gliT, thereby controlling their expression.[6] Beyond these specific regulators, global secondary metabolism regulators such as LaeA also influence this compound production.[9] Deletion of laeA leads to a significant reduction, though not complete elimination, of this compound synthesis.[9]
Caption: Key transcriptional regulators of the this compound biosynthetic gene cluster.
Mechanism of Action and Impact on Host Immune System
This compound's primary role as a virulence factor stems from its ability to modulate and suppress the host immune response.[4][5] Its toxicity is largely attributed to the redox-active disulfide bridge, which can interact with cellular thiols, leading to the generation of reactive oxygen species (ROS) and the disruption of cellular functions.[3][4][12]
This compound targets a wide range of immune cells:
-
Macrophages: It inhibits phagocytosis, a critical function for clearing fungal spores.[3][13][14] This is achieved by disrupting the homeostasis of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), which is essential for cytoskeletal remodeling during phagocytosis.[15][14] this compound also induces apoptosis in macrophages.[3]
-
Neutrophils: this compound inhibits the NADPH oxidase-mediated respiratory burst, a key killing mechanism of neutrophils.[7][16] It also affects phagocytosis and induces apoptosis in these cells.[17]
-
Monocytes and Dendritic Cells: this compound preferentially induces apoptosis in monocytes and monocyte-derived dendritic cells, thereby impairing antigen presentation and the subsequent T-cell response.[13][18]
-
T-Lymphocytes: The toxin can suppress T-cell activation and proliferation, further dampening the adaptive immune response.[13]
A central molecular mechanism of this compound's immunosuppressive activity is the inhibition of the transcription factor NF-κB .[3][18] By preventing the degradation of the inhibitory subunit IκB-α, this compound blocks the activation of NF-κB, which is crucial for the expression of pro-inflammatory cytokines and for immune cell survival.[18]
Caption: this compound's multifaceted impact on host immune cell signaling pathways.
Self-Protection Mechanisms in A. fumigatus
To avoid suicide, A. fumigatus has evolved sophisticated self-protection mechanisms against the cytotoxic effects of this compound.[1][2][19] These include:
-
Efflux: The major facilitator superfamily (MFS) transporter GliA , encoded within the gli cluster, actively pumps this compound out of the fungal cell, preventing intracellular accumulation.[1]
-
Detoxification: The oxidoreductase GliT , in addition to catalyzing the final step of biosynthesis, can also reduce the disulfide bridge of excess this compound, converting it back to the less toxic dithiol form (dtGT).[1] This reversible activity is a key component of self-protection.[1]
-
Modification and Regulation: The S-adenosylmethionine-dependent bis-thiomethyltransferase GtmA , whose gene is located outside the gli cluster, can convert dtGT into a bis-methylated, non-toxic form (bmGT).[1][12] This action is thought to primarily function as a negative regulatory switch for this compound biosynthesis rather than a direct detoxification mechanism.[1]
Caption: Self-protection mechanisms against this compound in Aspergillus fumigatus.
Quantitative Data
Table 1: Effect of this compound on Immune Cell Function and Viability
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Human Monocytes | < Serum levels in IA patients | Preferential induction of apoptosis (caspase-3 activation) | [13] |
| Monocyte-derived Dendritic Cells | 0.1 µM | Induction of apoptosis (caspase-3 activation) | [18] |
| Human T-Cells | 0.15 - 1.5 µM | Inhibition of function | [18] |
| Human Neutrophils | 30-100 ng/ml | Inhibition of phagocytosis | [17] |
| Murine RAW 264.7 Macrophages | 500 ng/ml (1.53 µM) | Inhibition of FcγR-mediated phagocytosis | |
| Human Eosinophils | 306 nM (with TNF-α) | Increased apoptosis, decreased IL-8 production |
Table 2: In Vivo this compound Concentrations and Virulence Data
| Model/Patient | Sample Type | This compound Concentration/Finding | Significance | Reference |
| Neutropenic Murine Model of IA | Lung Tissue | Mean: 3,976 ± 1,662 ng/g | Demonstrates in vivo production during infection | [20] |
| Neutropenic Murine Model of IA | Serum | Mean: 36.5 ± 30.28 ng/ml | Detectable systemically during infection | [20] |
| Human Cancer Patients with IA | Serum | Detectable (range similar to in vitro effective doses) | Clinical relevance of in vitro findings | [13][20] |
| Hydrocortisone-immunosuppressed Mice (BALB/c & 129/Sv) | Survival | ΔgliP mutant showed significantly attenuated virulence compared to wild-type | This compound is a key virulence factor in non-neutropenic hosts | [7][8][16][21] |
| Cyclophosphamide/Corticosteroid-immunosuppressed Mice (Neutropenic) | Survival | ΔgliP or ΔgliZ mutants showed no significant difference in virulence compared to wild-type | The host immune status is a critical factor in determining this compound's role in virulence | [3][22][23][24] |
Experimental Protocols
Protocol 1: this compound Extraction and Quantification by HPLC/LC-MS-MS
This protocol is a composite based on methods described in the literature.[16][20][25][26]
-
Sample Preparation (Culture Filtrate):
-
Grow A. fumigatus in a suitable liquid medium (e.g., Czapek-Dox broth) for a specified period (e.g., 72 hours) at 37°C.[6][27]
-
Separate the mycelium from the culture medium by filtration.
-
Extract the supernatant twice with an equal volume of chloroform or ethyl acetate.
-
Evaporate the organic solvent to dryness under vacuum or nitrogen.
-
Re-dissolve the residue in a known volume of methanol or mobile phase for analysis.
-
-
Sample Preparation (Serum/Tissue):
-
For tissue, homogenize in a suitable buffer.
-
Add methanol to the serum or tissue homogenate to precipitate proteins.[20]
-
Centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[20]
-
Collect the supernatant for analysis. An internal standard (e.g., 3-nitrophenol) can be added before extraction for quantification.[20]
-
-
HPLC/LC-MS-MS Analysis:
-
HPLC: Use a C18 reverse-phase column. The mobile phase is typically a gradient of acetonitrile and water (often with a modifier like formic acid). Detection is performed using a UV detector at an appropriate wavelength.
-
LC-MS-MS: This method offers higher sensitivity and specificity. After chromatographic separation, the eluent is introduced into a mass spectrometer. This compound is identified and quantified using specific precursor and product ion pairs (e.g., m/z 324.9/260.8 for this compound in negative mode).[20]
-
Quantify the concentration by comparing the peak area to a standard curve generated with purified this compound.
-
Caption: General workflow for this compound extraction and quantification.
Protocol 2: In Vitro Apoptosis Assay (Caspase-3 Activation)
This protocol is based on methods used to assess this compound-induced apoptosis.[13][16]
-
Cell Culture: Culture target immune cells (e.g., monocytes, EL4 thymoma cells) in appropriate cell culture medium.
-
Treatment: Incubate the cells with various concentrations of purified this compound or culture filtrates from wild-type and this compound-deficient A. fumigatus strains for a specified time (e.g., 18 hours).[28] Include a vehicle control (e.g., DMSO).
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Stain the cells with a fluorescently-labeled antibody specific for active caspase-3.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the cell population of interest and quantify the percentage of cells positive for active caspase-3, which indicates apoptosis.
-
Protocol 3: Murine Model of Invasive Aspergillosis
The choice of immunosuppressive regimen is critical, as it determines the apparent contribution of this compound to virulence.[3][22][23][24]
-
Immunosuppression (Non-neutropenic model):
-
Immunosuppression (Neutropenic model):
-
Administer cyclophosphamide intraperitoneally and a corticosteroid (e.g., cortisone acetate) subcutaneously on specific days prior to infection to deplete neutrophils.[20]
-
-
Infection:
-
Prepare a suspension of A. fumigatus conidia (e.g., 1 x 10^8 conidia/ml) from wild-type, gene deletion (e.g., ΔgliP), and reconstituted strains in sterile saline with a surfactant (e.g., 0.2% Tween 80).[20]
-
Lightly anesthetize the mice and inoculate intranasally with a specific volume (e.g., 50 µl) of the conidial suspension.[20]
-
-
Endpoint Analysis:
-
Monitor the mice daily for signs of morbidity and mortality. Survival data can be analyzed using Kaplan-Meier survival curves.
-
At specific time points, mice can be euthanized to assess fungal burden in the lungs (via quantitative PCR or CFU counts) and for histopathological analysis.
-
Serum and lung tissue can be collected for this compound quantification as described in Protocol 1.
-
Conclusion and Implications for Drug Development
This compound is unequivocally a major virulence factor of Aspergillus fumigatus, contributing significantly to its pathogenesis by disarming the host's innate and adaptive immune systems. Its ability to induce apoptosis in immune cells, inhibit phagocytosis, and block key inflammatory signaling pathways like NF-κB highlights its importance in establishing infection, particularly in non-neutropenic hosts.
For drug development professionals, the this compound biosynthetic pathway and its regulatory network present attractive targets. Inhibitors of key enzymes like the NRPS GliP or the transcription factor GliZ could potentially serve as anti-virulence agents. Such compounds would not directly kill the fungus but would render it more susceptible to clearance by the host immune system, offering a valuable adjunctive therapy to traditional antifungals. Furthermore, understanding the fungus's self-protection mechanisms could open new avenues for therapeutic intervention, potentially by sensitizing the fungus to its own toxic metabolite. The detailed molecular understanding of this compound's role in virulence continues to be a critical area of research in the fight against invasive aspergillosis.
References
- 1. Regulation of this compound biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of this compound biosynthesis and protection in Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What do we know about the role of this compound in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and function of this compound in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis and function of this compound in <i>Aspergillus fumigatus</i> - ProQuest [proquest.com]
- 6. The Aspergillus fumigatus transcription factor RglT is important for this compound biosynthesis and self-protection, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. GliZ, a transcriptional regulator of this compound biosynthesis, contributes to Aspergillus fumigatus virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progress in this compound Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards understanding the this compound detoxification mechanism: in vivo thiomethylation protects yeast from this compound cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. This compound Suppresses Macrophage Immune Function by Subverting Phosphatidylinositol 3,4,5-Trisphosphate Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. This compound Is a Virulence Factor of Aspergillus fumigatus: gliP Deletion Attenuates Virulence in Mice Immunosuppressed with Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound from Aspergillus fumigatus affects phagocytosis and the organization of the actin cytoskeleton by distinct signalling pathways in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Fungal Toxins and Host Immune Responses [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Detection of this compound in Experimental and Human Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound is a virulence factor of Aspergillus fumigatus: gliP deletion attenuates virulence in mice immunosuppressed with hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What do we know about the role of this compound in the pathobiology of Aspergillus fumigatus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Molecular characterization of this compound-producing Aspergillus fumigatus in dairy cattle feed - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Determination of optimum growth conditions for this compound production by Aspergillus fumigatus and development of a novel method for this compound detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Immunosubversive Tactics of Gliotoxin: A Technical Guide to its Effects on T-Cells and Macrophages
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gliotoxin, a potent epipolythiodioxopiperazine (ETP) mycotoxin produced primarily by the opportunistic fungal pathogen Aspergillus fumigatus, exhibits profound immunosuppressive properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound subverts the critical functions of T-lymphocytes and macrophages, key players in the host's innate and adaptive immune responses. We will explore its inhibitory effects on T-cell activation and proliferation, its induction of apoptosis, and its multifaceted disruption of macrophage phagocytosis and inflammatory signaling. This document consolidates quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and visualizes complex signaling pathways and workflows using Graphviz diagrams. The information contained herein is intended to serve as a comprehensive resource for researchers investigating the immunomodulatory effects of this compound and for professionals involved in the development of therapeutic strategies against aspergillosis and other conditions where this compound-producing fungi are implicated.
Introduction
Aspergillus fumigatus is a ubiquitous saprophytic fungus that releases a vast number of airborne conidia. In immunocompetent individuals, these conidia are efficiently cleared by the innate immune system, primarily by alveolar macrophages. However, in immunocompromised hosts, the fungus can germinate into invasive hyphae, leading to life-threatening invasive aspergillosis (IA). A key factor in the virulence of A. fumigatus is its ability to produce a range of secondary metabolites, with this compound being one of the most abundant and well-characterized.[1][2]
This compound's immunosuppressive activity is a critical aspect of the fungus's ability to evade host defenses.[3][4] It targets multiple facets of the immune response, with particularly significant effects on T-cells and macrophages. Understanding the precise molecular interactions and signaling cascades disrupted by this compound is crucial for the development of effective countermeasures.
Immunosuppressive Effects on T-Lymphocytes
This compound exerts a potent inhibitory effect on T-cell function, primarily through the induction of apoptosis and the suppression of activation and proliferation.
Induction of Apoptosis in T-Cells
This compound is a potent inducer of apoptosis in various immune cells, including T-lymphocytes.[3] This programmed cell death is a key mechanism by which the toxin depletes the host of crucial immune effector cells.
2.1.1. Signaling Pathway: JNK-Mediated Bim Phosphorylation
A primary pathway for this compound-induced apoptosis in T-cells involves the activation of the c-Jun N-terminal kinase (JNK) signaling cascade.[5] JNK, a member of the mitogen-activated protein kinase (MAPK) family, is activated in response to cellular stress. Activated JNK then phosphorylates the pro-apoptotic Bcl-2 family member, Bim (Bcl-2-interacting mediator of cell death). This phosphorylation event enhances the pro-apoptotic activity of Bim, leading to the activation of Bax and Bak, which in turn permeabilize the outer mitochondrial membrane. This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to the activation of caspases and the execution of apoptosis.[5]
Inhibition of T-Cell Activation and Proliferation
This compound can suppress T-cell activation and proliferation at nanomolar concentrations.[3] This effect is, in part, mediated by its inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).
2.2.1. Signaling Pathway: Inhibition of NF-κB Activation
NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in immune and inflammatory responses, including cytokines essential for T-cell activation and proliferation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitory subunit, IκB-α. Upon stimulation, IκB-α is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound has been shown to prevent the degradation of IκB-α, thereby blocking NF-κB activation.[3][6] This inhibition is specific, as this compound does not affect the activation of other transcription factors like NF-AT.[3]
Quantitative Data on T-Cell Effects
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Apoptosis | Human Bronchial Epithelial Cells (16HBE14o-) | 0.25 µg/mL | 36.79% apoptotic cells | [7] |
| 1.0 µg/mL | 52.65% apoptotic cells | [7] | ||
| Apoptosis | EL4 Thymoma Cells | Culture filtrate from A. fumigatus (this compound producer) | >75% dead or late apoptotic cells | [8] |
| Viability | Primary Human CD4+ T-cells | Up to 20 nM | No significant effect on viability | [9] |
| 50 nM | Moderate toxicity | [9] | ||
| >100 nM | Significant toxicity | [9] | ||
| NF-κB Activation | Jurkat T-cells | Nanomolar concentrations | Inhibition of activation | [6] |
| Proliferation | MCF-7 and MDA-MB-231 breast cancer cells | 1.5625 µM | IC50 for antiproliferative activity | [10] |
Immunosuppressive Effects on Macrophages
Macrophages are a primary target of this compound, which cripples their ability to perform essential functions such as phagocytosis and the initiation of inflammatory responses.
Inhibition of Phagocytosis
One of the most well-documented effects of this compound on macrophages is the profound inhibition of phagocytosis.[1][2] This allows fungal conidia to evade clearance and establish an infection.
3.1.1. Signaling Pathway: Disruption of PtdIns(3,4,5)P3 Homeostasis
This compound targets the metabolism of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), a critical second messenger in phagocytosis.[1][11] PtdIns(3,4,5)P3 accumulates at the site of particle engulfment and recruits downstream effectors, including the Rho GTPases Rac and Cdc42, which are essential for actin polymerization and pseudopod extension. This compound impairs the accumulation of PtdIns(3,4,5)P3, leading to the dysregulation of Rac and/or Cdc42.[11][12] This results in a failure of actin dynamics, preventing the formation of the phagocytic cup and the internalization of particles.[1][12] Consequently, macrophages treated with this compound exhibit a cessation of membrane ruffling and an inability to effectively engulf large targets.[1][11]
Induction of Apoptosis in Macrophages
Similar to its effect on T-cells, this compound can also induce apoptosis in macrophages, further diminishing the host's innate immune capacity.[8]
Inhibition of Inflammatory Responses
This compound also suppresses the production of pro-inflammatory cytokines by macrophages, in part through the inhibition of NF-κB activation, as described for T-cells.[13] This dampens the overall inflammatory response, creating a more favorable environment for fungal growth.
Quantitative Data on Macrophage Effects
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Phagocytosis (FcγR-mediated) | RAW 264.7 murine macrophages | 62.5 - 1000 ng/mL | Dose-dependent inhibition | [1] |
| 500 ng/mL | >4-fold drop in phagocytic efficiency | [1] | ||
| Phagocytosis of A. fumigatus conidia | Human M1-MDMs | 10 µM | Attenuated phagocytic activity | [14][15] |
| Viability | RAW 264.7 murine macrophages | Acute exposure (up to 4h) | No significant effect on viability | [1] |
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to assess the effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE).
Workflow:
Methodology:
-
Isolate T-cells: Isolate T-lymphocytes from peripheral blood or spleen using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD3+ T-cells).[16]
-
CFSE Labeling: Resuspend T-cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add an equal volume of 10 µM CFSE solution (final concentration 5 µM) and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete RPMI 1640 medium containing 10% FBS. Wash the cells three times with complete medium.[3][17][18]
-
Cell Culture and Treatment: Plate the CFSE-labeled T-cells in a 96-well plate at a density of 2 x 10^5 cells/well. Add varying concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Stimulation: Stimulate T-cell proliferation by adding anti-CD3 and anti-CD28 antibodies to the culture wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. CFSE fluorescence is measured in the FITC channel. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the visualization of distinct generations of proliferating cells.[16][17]
Macrophage Phagocytosis Assay (Fluorescent Bead-based)
This protocol describes a method to quantify the phagocytic capacity of macrophages in the presence of this compound using fluorescently labeled beads.
Workflow:
Methodology:
-
Culture Macrophages: Plate macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) in a 24-well plate and allow them to adhere overnight.[19][20]
-
Treatment: Pre-treat the macrophages with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 30 minutes).
-
Phagocytosis: Add fluorescently labeled latex beads or zymosan particles to the macrophage cultures.[11][21]
-
Incubation: Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis.
-
Washing: Vigorously wash the cells with cold PBS to remove any non-internalized beads.[19]
-
Analysis:
-
Fluorescence Microscopy: Fix the cells and visualize using a fluorescence microscope. The number of beads per cell can be quantified.[11][21]
-
Flow Cytometry: Detach the cells from the plate and analyze by flow cytometry. The fluorescence intensity of the macrophages will be proportional to the number of ingested beads.[11]
-
Western Blot for JNK Phosphorylation
This protocol details the detection of phosphorylated JNK (p-JNK) in T-cells following this compound treatment.
Methodology:
-
Cell Lysis: Treat T-cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[22][23][24]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total JNK to normalize for protein loading.[22]
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
This protocol describes the detection of NF-κB DNA binding activity.
Methodology:
-
Nuclear Extract Preparation: Treat cells with this compound and a stimulus (e.g., TNF-α). Prepare nuclear extracts from the cells.[25][26]
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site with [γ-32P]ATP using T4 polynucleotide kinase or with a non-radioactive label.[27][28]
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)).[26][28]
-
Native Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[25][27]
-
Detection: Detect the shifted bands by autoradiography (for radioactive probes) or by appropriate imaging for non-radioactive probes. A decrease in the intensity of the shifted band in this compound-treated samples indicates inhibition of NF-κB DNA binding.[28]
Conclusion
This compound is a formidable weapon in the arsenal of Aspergillus fumigatus, enabling it to effectively dismantle key components of the host immune system. Its ability to induce apoptosis in T-cells and cripple the phagocytic and inflammatory functions of macrophages highlights the sophisticated mechanisms of fungal pathogenesis. The detailed molecular pathways, quantitative data, and experimental protocols presented in this guide offer a valuable resource for the scientific community. A thorough understanding of this compound's immunosuppressive strategies is paramount for the development of novel therapeutic interventions aimed at bolstering the host's ability to combat invasive aspergillosis and other fungal infections. Future research should continue to unravel the intricate details of this compound's interactions with host cell components, which may reveal new targets for drug development.
References
- 1. This compound Suppresses Macrophage Immune Function by Subverting Phosphatidylinositol 3,4,5-Trisphosphate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound upon macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The immunosuppressive fungal metabolite this compound specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. This compound Is a Virulence Factor of Aspergillus fumigatus: gliP Deletion Attenuates Virulence in Mice Immunosuppressed with Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, identified from a screen of fungal metabolites, disrupts 7SK snRNP, releases P-TEFb, and reverses HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of kinetic effects of this compound in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. This compound Suppresses Macrophage Immune Function by Subverting Phosphatidylinositol 3,4,5-Trisphosphate Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Aspergillus fumigatus transcription factor RglT is important for this compound biosynthesis and self-protection, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. db-thueringen.de [db-thueringen.de]
- 15. researchgate.net [researchgate.net]
- 16. mucosalimmunology.ch [mucosalimmunology.ch]
- 17. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. Macrophage Phagocytosis Assay [protocols.io]
- 21. Protocol for assessing phagocytosis activity in cultured primary murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. med.upenn.edu [med.upenn.edu]
- 26. Gel Shift Assay Protocol | Rockland [rockland.com]
- 27. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. licorbio.com [licorbio.com]
Gliotoxin-Induced Apoptosis: A Technical Guide to the Mitochondrial Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gliotoxin, a mycotoxin produced by various fungi, is a potent inducer of apoptosis in a wide range of mammalian cells. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, with a specific focus on the pivotal role of the mitochondrial pathway. We will dissect the key signaling events, from the activation of Bcl-2 family proteins to the executionary phase of caspase activation. This document also presents a compilation of quantitative data from various studies and detailed experimental protocols for key assays, aiming to equip researchers with the necessary information to investigate this compound's apoptotic effects.
Introduction: this compound and Its Cytotoxic Properties
This compound is a secondary metabolite belonging to the epipolythiodioxopiperazine (ETP) class of toxins, characterized by a reactive disulfide bridge.[1] This structural feature is believed to be central to its biological activity, including its potent immunosuppressive and cytotoxic effects.[1][2] this compound has been shown to induce apoptosis in various cell types, including immune cells and cancer cell lines, making it a subject of interest for both toxicological and therapeutic research.[1][3][4] The induction of apoptosis by this compound is a key mechanism of its cytotoxicity and is primarily mediated through the intrinsic, or mitochondrial, pathway.[3][5]
The Mitochondrial Pathway of this compound-Induced Apoptosis
The mitochondrial pathway is a major route for the induction of apoptosis in response to a variety of cellular stresses. This compound leverages this pathway to execute programmed cell death. The key events in this process are detailed below.
Activation of Pro-Apoptotic Bcl-2 Family Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bak, Bax, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate.
This compound has been shown to directly activate the pro-apoptotic protein Bak.[1][6][7] This activation is a critical initiating step in this compound-induced apoptosis.[6] Studies have indicated that this compound can induce a conformational change in Bak, leading to its oligomerization and insertion into the mitochondrial outer membrane.[8] In contrast, the role of Bax in this compound-induced apoptosis appears to be cell-type dependent, with some studies showing its upregulation and others indicating that Bak activation is the primary event.[3][5]
Furthermore, this compound can modulate the expression of other Bcl-2 family members. It has been observed to down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the expression of the pro-apoptotic protein Bax in some cell lines.[3][5] The BH3-only protein Bim has also been implicated as a sensor in the mitochondrial apoptosis pathway induced by this compound.[2][3] The c-Jun N-terminal kinase (JNK) pathway can be activated by this compound, leading to the phosphorylation and activation of Bim, which in turn promotes Bak-dependent apoptosis.[9]
Mitochondrial Outer Membrane Permeabilization (MOMP) and Release of Apoptogenic Factors
The activation and oligomerization of Bak and Bax lead to the formation of pores in the mitochondrial outer membrane, a process known as Mitochondrial Outer Membrane Permeabilization (MOMP).[7] This permeabilization results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. The most notable of these is cytochrome c.[3][5]
Generation of Reactive Oxygen Species (ROS)
The interaction of this compound with mitochondria also leads to the generation of reactive oxygen species (ROS).[1][6][10] The production of ROS is a crucial event that facilitates the release of cytochrome c and other apoptosis-inducing factors from the mitochondria.[1] The disulfide bridge in this compound is thought to be involved in redox cycling, which contributes to ROS generation.[1] This oxidative stress further propagates the apoptotic signal.
Apoptosome Formation and Caspase Activation
Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form a large protein complex called the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the mitochondrial pathway.[3]
Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3.[3][10][11] In some cellular contexts, this compound has also been shown to induce the activation of caspase-8, suggesting a potential crosstalk with the extrinsic apoptotic pathway.[3][5]
Execution of Apoptosis
Activated effector caspases, such as caspase-3, are responsible for the execution phase of apoptosis. They cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[4][10][12]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes described above, the following diagrams have been generated using the DOT language.
Caption: this compound-induced mitochondrial apoptotic pathway.
Caption: Experimental workflow for studying this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound-induced apoptosis.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 Value | Reference |
| HT-29 (colorectal cancer) | 0.6 µg/mL | [3] |
| Chronic Lymphocytic Leukemia (CLL) cells | 0.1 - 1 µM | [2] |
| Adriamycin-resistant (ADR) non-small-cell lung cancer (A459/ADR) | 0.40 and 0.24 µM | [2] |
| MCF-7 and MDA-MB-231 (breast cancer) | 1.5625 µM | [13][14] |
| 16HBE14o- (human bronchial epithelial cells) | 0.25 µg/mL (250 ng/mL) | [15] |
Table 2: Experimental Concentrations of this compound and Observed Effects
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HeLa and SW1353 | 10, 30, 50, 90 µM | - | Dose-dependent decrease in cell viability | [5] |
| Nerve cells | 300 nM | 12 h | Apoptosis observed | [3] |
| LLC-PK1 | 100 ng/mL | - | Unmasked TNF-α-induced apoptosis | [10][11] |
| Monocytes | 35 ng/mL | 2-6 h | Caspase-3 activation | [16] |
| 16HBE14o- | 0.25 µg/mL | 1 h | 36.79% apoptotic cells | [15] |
| 16HBE14o- | 1.0 µg/mL | 1 h | 52.65% apoptotic cells | [15] |
| EL4 thymoma cells | 1 µM | - | Induction of apoptosis | [17] |
| Kupffer cells | 0.03 - 0.3 µM | - | Apoptosis | [18] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is measured, which is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods. Include untreated control wells.
-
After treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised plasma membrane, a characteristic of late apoptotic or necrotic cells. Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with this compound as described above.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.[16]
DNA Fragmentation Analysis (TUNEL Assay)
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs.
Protocol (for adherent cells):
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 2-5 minutes on ice.
-
Wash the cells twice with PBS.
-
Equilibrate the cells with TdT equilibration buffer for 5-10 minutes.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) in a humidified chamber at 37°C for 1 hour, protected from light.
-
Wash the cells three times with PBS.
-
If using a fluorescent label, counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[19][20][21]
Western Blotting for Bcl-2 Family Proteins
Principle: Western blotting is used to detect specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., Bak, Bax, Bcl-2).
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2 family proteins (e.g., anti-Bak, anti-Bax, anti-Bcl-2) overnight at 4°C.[22]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize protein levels to a loading control such as β-actin or GAPDH.[23]
Caspase Activity Assay
Principle: Caspase activity can be measured using colorimetric or fluorometric substrates containing a specific peptide sequence recognized and cleaved by the caspase of interest (e.g., DEVD for caspase-3). Cleavage of the substrate releases a chromophore or fluorophore, which can be quantified.
Protocol (Colorimetric Caspase-3 Assay):
-
Prepare cell lysates from this compound-treated and control cells.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add 50-100 µg of protein from each lysate.
-
Add 2X reaction buffer containing DTT to each well.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.[24]
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Conclusion
This compound is a potent inducer of apoptosis that primarily acts through the mitochondrial pathway. Its ability to directly activate Bak, modulate the expression of other Bcl-2 family members, and induce ROS production culminates in the activation of the caspase cascade and subsequent cell death. The detailed mechanisms and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the cytotoxic effects of this compound. A thorough understanding of these processes is crucial for advancing our knowledge of fungal pathogenesis and for exploring the potential therapeutic applications of this compound and related compounds in fields such as oncology.
References
- 1. What do we know about the role of this compound in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound isolated from marine fungus Aspergillus sp. induces apoptosis of human cervical cancer and chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The mitochondrial protein Bak is pivotal for this compound-induced apoptosis and a critical host factor of Aspergillus fumigatus virulence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mitochondrial protein Bak is pivotal for this compound-induced apoptosis and a critical host factor of Aspergillus fumigatus virulence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Is a Virulence Factor of Aspergillus fumigatus: gliP Deletion Attenuates Virulence in Mice Immunosuppressed with Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis induced by the fungal pathogen this compound requires a triple phosphorylation of Bim by JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced cytotoxicity proceeds via apoptosis and is mediated by caspases and reactive oxygen species in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. cellmolbiol.org [cellmolbiol.org]
- 14. Evaluation of kinetic effects of this compound in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
- 15. e-century.us [e-century.us]
- 16. ashpublications.org [ashpublications.org]
- 17. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 18. This compound causes apoptosis and necrosis of rat Kupffer cells in vitro and in vivo in the absence of oxidative stress: Exacerbation by caspase and serine protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sileks.com [sileks.com]
- 20. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Gliotoxin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliotoxin, a member of the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites, has garnered significant attention in the scientific community due to its potent and diverse biological activities.[1] Produced by various fungi, most notably Aspergillus fumigatus, this compound is characterized by a unique disulfide bridge across a diketopiperazine ring, a feature central to its reactivity and biological effects.[1][2] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, and cytotoxic activities of this compound and its key derivatives, dehydrothis compound and bis(methylthio)this compound. Detailed experimental protocols for the isolation, analysis, and biological evaluation of these compounds are also presented, along with visualizations of relevant signaling pathways and experimental workflows.
Chemical Structures
The core structure of this compound features a pyrazino[1,2-a]indole-1,4-dione skeleton with a disulfide bridge. This strained disulfide bond is the primary determinant of its biological activity, enabling it to participate in redox cycling and interact with cellular thiols.
This compound: The parent compound, (3R,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-2,3,6,10-tetrahydro-5aH-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione.
Dehydrothis compound: An oxidized derivative of this compound, containing a double bond within the pyrazinoindole ring system.[1]
Bis(methylthio)this compound (BmGT): A derivative where the disulfide bridge is reductively cleaved and methylated, resulting in two methylthio groups. This modification leads to a significant reduction in cytotoxicity.[2]
Physicochemical and Cytotoxic Properties
The physicochemical properties and cytotoxic activities of this compound and its derivatives are summarized in the tables below. These properties are crucial for understanding their stability, bioavailability, and potency in biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₁₃H₁₄N₂O₄S₂ | 326.39[3][4] | 221[3][4] | Soluble in DMSO and ethanol.[5] 1% in Chloroform.[3][4] |
| Dehydrothis compound | C₁₃H₁₂N₂O₄S₂ | 324.37 | Not available | Not available |
| Bis(methylthio)this compound | C₁₅H₂₀N₂O₄S₂ | 356.46[6] | Not available | Soluble in Chloroform (Slightly), Methanol (Slightly).[6] |
| Compound | Cell Line | IC₅₀ Value | Reference |
| This compound | MCF-7 (Breast Cancer) | 1.5625 µM | [7] |
| MDA-MB-231 (Breast Cancer) | 1.5625 µM | [7] | |
| A549 (Lung Cancer) | 2.7 µM | [8] | |
| L132 (Lung Epithelial) | 4.25 µM | [8] | |
| HepG2 (Liver Cancer) | 3 µM | [8] | |
| HEK293 (Kidney) | 2.1 µM | [8] | |
| HT-29 (Colorectal Cancer) | 0.6 µg/mL | [2] | |
| LLC-PK1 (Porcine Kidney) | Cytotoxic at >100 ng/mL | [9] | |
| Bis(methylthio)this compound | HCT116 (Colon Cancer) | 23.56 µM | [6] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways, primarily leading to immunosuppression and apoptosis.
Inhibition of NF-κB Signaling
This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses. By targeting the 20S proteasome, this compound prevents the degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Figure 1: this compound-mediated inhibition of the NF-κB signaling pathway.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cell types. A primary mechanism involves the generation of reactive oxygen species (ROS) through the redox cycling of its disulfide bridge. This oxidative stress triggers the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspases.
References
- 1. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]
- 2. opentrons.com [opentrons.com]
- 3. This compound CAS#: 67-99-2 [m.chemicalbook.com]
- 4. This compound | 67-99-2 [chemicalbook.com]
- 5. This compound Supplier | 67-99-2 | Hello Bio [hellobio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Evaluation of kinetic effects of this compound in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
- 8. In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by this compound and fumagillin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced cytotoxicity proceeds via apoptosis and is mediated by caspases and reactive oxygen species in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Aspergillus: A Technical Guide to Gliotoxin Production in Other Fungal Genera
For Immediate Release
[CITY, STATE] – [Date] – While Aspergillus fumigatus is the most recognized producer of the immunosuppressive mycotoxin gliotoxin, a growing body of research has identified several other fungal genera capable of synthesizing this potent secondary metabolite. This technical guide provides an in-depth exploration of natural this compound producers beyond Aspergillus, offering valuable insights for researchers, scientists, and drug development professionals. The guide focuses on quantitative data, detailed experimental protocols, and the underlying biosynthetic pathways in these alternative fungal sources, including species of Trichoderma, Penicillium, and the historical producer, Gliocladium fimbriatum.
Diverse Fungal Genera with this compound-Producing Capabilities
This compound, a member of the epipolythiodioxopiperazine (ETP) class of toxins, is characterized by a disulfide bridge that is crucial for its biological activity.[1][2] Its production has been confirmed in a range of fungi, moving beyond the well-studied Aspergillus genus.
Trichoderma Species: Certain strains of Trichoderma, particularly Trichoderma virens, are known to produce this compound.[3][4] This production is often linked to their biocontrol activities against plant pathogens.[4] Not all T. virens strains, however, are capable of this compound synthesis, with "Q" strains being the primary producers.[4]
Penicillium Species: The genus Penicillium presents a more complex picture. While genomic studies have revealed the presence of fragmented this compound biosynthetic gene clusters in many Penicillium species, the actual production of this compound is considered rare.[4][5] This is often attributed to the absence of key genes within the cluster, such as gliH.[5] However, some species, including the marine-derived Penicillium sp. JMF034 and Penicillium decumbens, have been reported to produce this compound or its analogues.[4][6][7]
Gliocladium fimbriatum: Historically, Gliocladium fimbriatum is a significant organism as it was the fungus from which this compound was originally isolated.[1][8]
Marine and Endophytic Fungi: The search for novel bioactive compounds has led to the investigation of fungi from unique environments. Marine-derived fungi, such as Eurotium chevalieri, and various endophytic Penicillium species have been identified as potential this compound producers.[2][9]
Quantitative Analysis of this compound Production
The quantity of this compound produced varies significantly between different fungal species and even between strains of the same species. Culture conditions, including the composition of the growth medium and incubation time, also play a crucial role in the yield of this mycotoxin. The following tables summarize the reported quantitative data for this compound production in various non-Aspergillus fungi.
| Fungal Species | Strain | Culture Medium | Incubation Time | This compound Concentration | Reference |
| Trichoderma virens | T23 | Potato Dextrose Broth (PDB) | 1 day | ~1.5 µg/mL | [10][11] |
| 2 days | ~3.0 µg/mL | [10][11] | |||
| 3 days | ~2.5 µg/mL | [10][11] | |||
| 4 days | ~1.8 µg/mL | [10][11] | |||
| Trichoderma virens | Q strain | Sabouraud or RPMI broth | 4 days | Detected | [9] |
| Penicillium expansum | MD-8 | Sabouraud or RPMI broth | 4 days | Not Detected | [9] |
Experimental Protocols
Accurate detection and quantification of this compound are paramount for research in this field. The following sections provide detailed methodologies for key experiments.
Fungal Culture for this compound Production
Objective: To cultivate fungal strains under conditions that promote the production of this compound.
Materials:
-
Fungal isolate of interest (e.g., Trichoderma virens)
-
Potato Dextrose Agar (PDA) plates for routine culture
-
Potato Dextrose Broth (PDB) or other suitable liquid medium (e.g., Yeast Extract Sucrose - YES)[3][12]
-
Sterile flasks
-
Spore suspension of the fungus (1 x 10^6 spores/mL)
-
Incubator shaker
Procedure:
-
Inoculate 100 mL of PDB in a 250 mL flask with 1 mL of a fungal spore suspension.
-
Incubate the flask on a rotary shaker at 150 rpm and 28°C.[3]
-
Collect culture samples at desired time points (e.g., 24, 48, 72, and 96 hours) for this compound extraction and analysis.
This compound Extraction from Culture Filtrate
Objective: To extract this compound from the liquid culture medium.
Materials:
-
Fungal culture filtrate
-
Filter paper (e.g., Whatman No. 1)
-
Separatory funnel
-
Rotary evaporator or nitrogen stream for solvent evaporation
-
Methanol for resuspension
Procedure:
-
Separate the fungal biomass from the culture broth by filtration through filter paper.[3]
-
For a 20 mL aliquot of the culture filtrate, perform a liquid-liquid extraction twice with an equal volume of ethyl acetate in a separatory funnel.[3] Alternatively, for a 3 mL aliquot, extract with 10 mL of DCM by vortexing for 30 seconds.[9]
-
Combine the organic phases and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.[3][9]
-
Resuspend the dried extract in a known volume of methanol (e.g., 2 mL) for subsequent analysis.[3]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound in the fungal extract.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., XBridge® C18, 3.5 µm, 4.6 × 100 mm)[9]
-
Mobile phase: Methanol and water mixture (e.g., 50:50 v/v) or a gradient elution.[9]
-
This compound standard for calibration curve
-
Fungal extract resuspended in methanol
Procedure:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[9]
-
Mobile Phase: A typical isocratic method uses a 50:50 mixture of methanol and water.[13] A gradient elution can also be employed: for example, starting with 45% methanol and 55% water, holding for 10 minutes, then ramping to 60% methanol over 1 minute, holding for 10 minutes, and then returning to the initial conditions.[9]
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 10 µL.[9]
-
-
Calibration: Prepare a series of this compound standards of known concentrations (e.g., 0.1 to 35 µg/mL) in methanol.[9] Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the fungal extract into the HPLC system. Identify the this compound peak based on its retention time compared to the standard.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Enhanced Sensitivity and Specificity
For more sensitive and selective quantification, especially in complex matrices, HPLC-MS/MS is the preferred method.
Objective: To provide highly selective and sensitive quantification of this compound.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Chromatographic Separation: Similar to the HPLC method, use a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile/water (95:5 v/v), both containing 1 mM ammonium formate.[14]
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
-
Data Analysis: Quantify this compound by comparing the peak areas of the specific MRM transitions in the samples to those of a standard curve.
Biosynthetic Pathways and Their Regulation
The biosynthesis of this compound is orchestrated by a cluster of genes, collectively known as the gli cluster. While extensively studied in Aspergillus fumigatus, homologous clusters have been identified in other this compound-producing fungi.
The gli Gene Cluster in Trichoderma virens
Trichoderma virens possesses a gli gene cluster that shares homology with the one found in A. fumigatus.[15] This cluster contains the core non-ribosomal peptide synthetase (NRPS) gene, gliP, which is essential for the initial steps of this compound synthesis.[15] Other key genes in the cluster include those encoding a cytochrome P450 monooxygenase (gliC), a glutathione S-transferase (gliG), and a transcription factor (gliZ).[15]
Below is a representation of the core this compound biosynthetic pathway, which is conserved across different producing organisms.
Regulation of this compound Biosynthesis in Trichoderma
The regulation of the gli cluster in Trichoderma is a complex process that is not as fully understood as in Aspergillus. However, it is known to be influenced by various signaling pathways that are also involved in mycoparasitism and other biocontrol-related functions. G-protein signaling and mitogen-activated protein kinase (MAPK) cascades are key players in sensing environmental cues and transducing these signals to regulate the expression of secondary metabolite gene clusters, including the gli cluster.[16] The transcription factor GliZ, a zinc cluster protein, is a key regulator within the gli cluster itself, controlling the expression of other gli genes.
The following diagram illustrates the putative regulatory network influencing this compound production in Trichoderma.
Conclusion
The ability to produce this compound is not limited to the genus Aspergillus. A variety of other fungi, including species of Trichoderma and Penicillium, also possess the genetic machinery for its synthesis. Understanding the diversity of this compound producers, the quantitative variations in their production, and the underlying biosynthetic and regulatory mechanisms is crucial for a comprehensive assessment of the roles of this mycotoxin in different ecological niches and for exploring its potential in drug development. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to accurately study this compound in these non-Aspergillus species. Further research into the signaling pathways that regulate this compound biosynthesis in these fungi will undoubtedly uncover new insights into the complex world of fungal secondary metabolism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biomedres.us [biomedres.us]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. The evolution of the this compound biosynthetic gene cluster in Penicillium fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evolution of the this compound biosynthetic gene cluster in Penicillium fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound analogues from a marine-derived fungus, Penicillium sp., and their cytotoxic and histone methyltransferase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular characterization of this compound synthesis in a biofilm model of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integration of In Silico and In Vitro Analysis of this compound Production Reveals a Narrow Range of Producing Fungal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Enlightening this compound Biological System in Agriculturally Relevant Trichoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of an HPLC-MS/MS method for the early diagnosis of aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Gliotoxin's Double-Edged Sword: A Technical Guide to its Impact on Reactive Oxygen Species
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Executive Summary
Gliotoxin (GT), a potent epipolythiodioxopiperazine (ETP) mycotoxin primarily produced by the opportunistic human pathogen Aspergillus fumigatus, exerts a profound and complex influence on cellular redox homeostasis. Its cytotoxicity is intrinsically linked to its ability to modulate the production of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's impact on ROS, detailing its dual role as both an inducer of mitochondrial ROS and an inhibitor of the NADPH oxidase complex. This document summarizes key quantitative data, provides detailed experimental protocols for ROS measurement, and visualizes the intricate signaling pathways involved.
The Core Mechanism: A Tale of Two Pathways
This compound's interaction with cellular systems results in a dichotomous effect on ROS production, primarily dictated by the cellular context and the specific enzymatic machinery it encounters. The toxin's bioactivity is centered around its internal disulfide bridge, which is the linchpin of its redox-cycling capabilities.[1] This unique structural feature allows this compound to either generate ROS through mitochondrial targeting or suppress its production by enzymatic inhibition.
Induction of Mitochondrial ROS via Bak Activation
In many cell types, this compound acts as a potent inducer of apoptosis by directly targeting the mitochondria. The toxin triggers a conformational change in the pro-apoptotic protein Bak, a pivotal member of the Bcl-2 family, without the need for upstream BH3-only proteins.[1][2] This direct activation of Bak leads to mitochondrial outer membrane permeabilization (MOMP).[3]
The consequences of Bak activation are twofold:
-
Mitochondrial Depolarization and ROS Production: Activated Bak disrupts the mitochondrial membrane potential, leading to a surge in mitochondrial ROS (primarily superoxide).[2][4]
-
Release of Apoptogenic Factors: The compromised mitochondrial membrane releases key apoptotic signaling molecules, including cytochrome c and apoptosis-inducing factor (AIF), into the cytosol, initiating both caspase-dependent and -independent cell death cascades.[2]
The ROS generated in this pathway acts as a significant amplification loop, further promoting mitochondrial damage and ensuring the progression of apoptosis.[2]
Inhibition of NADPH Oxidase and Suppression of Phagocytic ROS
In stark contrast to its effects on mitochondria, this compound is a potent inhibitor of the NADPH oxidase (NOX) enzyme complex, particularly in phagocytic immune cells like neutrophils.[5][6] This enzyme is critical for the "respiratory burst," a process that generates a massive amount of superoxide to kill invading pathogens.
This compound's inhibitory mechanism does not target the catalytic activity of the assembled enzyme but rather prevents its activation by blocking the assembly of its subunits.[5][7] The key steps in this inhibition are:
-
Impaired p47phox Phosphorylation: this compound prevents the necessary phosphorylation of the cytosolic subunit p47phox.[6]
-
Blocked Subunit Translocation: This lack of phosphorylation inhibits the translocation of the key cytosolic components—p47phox, p67phox, and p40phox—to the cell membrane where the catalytic core (flavocytochrome b558) resides.[5][6]
-
Assembly Failure: Without the cytosolic subunits, the NADPH oxidase complex cannot assemble, and ROS production is abrogated.[6]
This targeted inhibition of the phagocytic oxidative burst is a key mechanism by which A. fumigatus evades the host immune response.
Quantitative Analysis of this compound-Induced ROS Production
The induction of ROS by this compound is a dose- and time-dependent process. The following table summarizes quantitative data from a study on human lung epithelial cell lines, demonstrating the fold change in intracellular ROS levels upon exposure to this compound.
| Cell Line | This compound Conc. (µM) | Time Point | ROS Fold Change (vs. Control) | Reference |
| A549 (Lung Carcinoma) | 2.7 (IC₅₀) | 6 h | ~1.8 | [8] |
| 12 h | ~2.5 | [8] | ||
| 24 h | ~3.2 | [8] | ||
| L132 (Embryonic Lung) | 4.25 (IC₅₀) | 6 h | ~1.7 | [8] |
| 12 h | ~2.2 | [8] | ||
| 24 h | ~3.0 | [8] |
Table 1: Summary of quantitative data on this compound-induced intracellular ROS production in human lung epithelial cells. ROS levels were measured using the fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA). Data are expressed as the mean fold change in fluorescence compared to untreated control cells.[8]
Key Experimental Protocols
Accurate measurement of ROS is critical for studying the effects of this compound. The following sections detail standardized protocols for two common assays used to detect total intracellular ROS and mitochondrial superoxide, respectively.
Protocol: Measurement of Total Intracellular ROS using DCFH-DA and Flow Cytometry
This protocol is adapted for the detection of hydroxyl, peroxyl, and other reactive oxygen species in cell suspensions using the cell-permeant probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA).[9][10]
Materials:
-
DCFH-DA (Stock solution: 20 mM in anhydrous DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Flow cytometer with 488 nm laser excitation and ~529 nm emission filter (e.g., FITC channel)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, harvest the cells (e.g., by trypsinization for adherent cells) and prepare a single-cell suspension at a density of 1 x 10⁶ cells/mL in pre-warmed HBSS.
-
DCFH-DA Loading: Add DCFH-DA stock solution to the cell suspension to a final concentration of 10-25 µM. (Note: The optimal concentration should be determined empirically for each cell line).
-
Incubation: Incubate the cells at 37°C for 30-45 minutes in the dark to allow for probe uptake and de-esterification by cellular esterases to non-fluorescent DCFH.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet twice with pre-warmed PBS to remove excess probe.
-
This compound Treatment: Resuspend the washed cells in fresh, pre-warmed culture medium. Add this compound to the desired final concentration. Include appropriate controls: a vehicle-only control and a positive control (e.g., 100 µM tert-butyl hydroperoxide (TBHP)).
-
Treatment Incubation: Incubate the cells for the desired time period (e.g., 40 minutes to 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Sample Acquisition: Following treatment, immediately analyze the cells by flow cytometry. Acquire at least 10,000 events per sample.
-
Data Analysis: Gate on the main cell population to exclude debris. The mean fluorescence intensity (MFI) in the FITC channel corresponds to the level of intracellular ROS. Normalize the MFI of treated samples to the vehicle control to determine the fold change in ROS production.[11]
Protocol: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol is designed for the specific detection of superoxide within the mitochondria of live cells using the fluorogenic dye MitoSOX™ Red.[12][13]
Materials:
-
MitoSOX™ Red reagent (Stock solution: 5 mM in anhydrous DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cells of interest cultured on coverslips or in microplates
-
This compound (and appropriate vehicle control)
-
Fluorescence microscope or plate reader (Ex/Em: ~510/580 nm)
Procedure:
-
Prepare Working Solution: On the day of the experiment, warm the 5 mM MitoSOX™ Red stock solution to room temperature. Dilute the stock solution in pre-warmed HBSS to a final working concentration of 0.5-5 µM. A starting concentration of 5 µM is often recommended, but this should be optimized for the specific cell type.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration in standard culture medium.
-
Remove Medium: After treatment, gently aspirate the culture medium from the cells.
-
Probe Loading: Add a sufficient volume of the MitoSOX™ Red working solution to cover the cells (e.g., 100 µL for a 96-well plate).
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed HBSS to remove any non-localized probe.
-
Imaging/Analysis: Immediately image the cells using a fluorescence microscope equipped with appropriate filters (e.g., Rhodamine/TRITC). Alternatively, quantify the fluorescence using a microplate reader. The intensity of the red fluorescence is proportional to the amount of mitochondrial superoxide.
Conclusion and Implications
This compound's impact on reactive oxygen species is a critical component of its cytotoxic and immunomodulatory activities. The ability to simultaneously induce a lethal surge of mitochondrial ROS in host cells while suppressing the primary antimicrobial ROS defense in immune cells highlights its sophistication as a virulence factor. For researchers and drug development professionals, understanding these dual mechanisms is paramount. Targeting the Bak-dependent apoptotic pathway could yield novel therapeutic strategies against aspergillosis, while the insights into NADPH oxidase inhibition can inform the development of novel immunomodulatory agents. The protocols and data presented herein provide a foundational guide for the continued investigation of this complex and powerful mycotoxin.
References
- 1. The mitochondrial protein Bak is pivotal for this compound-induced apoptosis and a critical host factor of Aspergillus fumigatus virulence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mitochondrial protein Bak is pivotal for this compound-induced apoptosis and a critical host factor of Aspergillus fumigatus virulence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by the fungal pathogen this compound requires a triple phosphorylation of Bim by JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fungal metabolite this compound inhibits assembly of the human respiratory burst NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungal Metabolite this compound Inhibits Assembly of the Human Respiratory Burst NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.teikyo.jp [pure.teikyo.jp]
- 8. In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by this compound and fumagillin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. bioquochem.com [bioquochem.com]
- 11. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abpbio.com [abpbio.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Gliotoxin: A Comprehensive Technical Review of its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gliotoxin is a well-characterized epipolythiodioxopiperazine (ETP) mycotoxin produced by several fungal species, most notably Aspergillus fumigatus. It possesses a broad spectrum of potent biological activities, primarily stemming from the reactive disulfide bridge within its structure. This technical guide provides an in-depth review of the multifaceted biological effects of this compound, including its cytotoxic, immunomodulatory, and antimicrobial properties. We delve into the molecular mechanisms and signaling pathways through which this compound exerts its effects. Furthermore, this document summarizes key quantitative data on its potency, details essential experimental protocols for its study, and explores its burgeoning therapeutic potential in oncology and immunology.
Biological Activities of this compound
This compound exhibits a diverse range of biological activities, making it a subject of intense research interest. These activities are primarily attributed to its ability to interact with cellular thiols and modulate critical signaling pathways.
Cytotoxic and Pro-Apoptotic Activity
This compound is a potent cytotoxic agent against a wide array of cell types, including cancer cells and immune cells.[1] Its primary mechanism of inducing cell death is through the activation of apoptosis.[1][2] This is achieved through multiple signaling cascades, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase pathways.[1][2] this compound has been shown to induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.
Immunomodulatory Effects
One of the most profound biological activities of this compound is its ability to modulate the immune system.[1][3] It is a potent immunosuppressive agent that can inhibit the function of various immune cells, including T cells, B cells, macrophages, and neutrophils.[1][3] Key immunomodulatory effects include:
-
Inhibition of NF-κB Signaling: this compound is a well-documented inhibitor of the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses.[1][4][5][6][7] By preventing the degradation of IκBα, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory cytokines and other immune mediators.[1]
-
Induction of Apoptosis in Immune Cells: this compound can selectively induce apoptosis in immune cells, contributing to its immunosuppressive properties.[1]
-
Inhibition of Phagocytosis: The toxin has been shown to impair the phagocytic activity of macrophages and neutrophils, which are crucial for clearing pathogens.[7][8]
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against a range of bacteria and fungi. Its mechanism of antimicrobial action is linked to its ability to chelate metal ions and disrupt cellular processes in microorganisms.[9]
Molecular Mechanisms and Signaling Pathways
The biological activities of this compound are orchestrated through its interaction with and modulation of several key cellular signaling pathways.
NF-κB Signaling Pathway
As mentioned, this compound is a potent inhibitor of the NF-κB pathway.[1][4][5][6][7] This is a central mechanism for its anti-inflammatory and immunosuppressive effects.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound causes apoptosis and necrosis of rat Kupffer cells in vitro and in vivo in the absence of oxidative stress: Exacerbation by caspase and serine protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. What do we know about the role of this compound in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Suppresses Macrophage Immune Function by Subverting Phosphatidylinositol 3,4,5-Trisphosphate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-mediated bacterial growth inhibition is caused by specific metal ion depletion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Gliotoxin in Biological Matrices using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Gliotoxin is a potent immunosuppressive mycotoxin produced by several fungal species, most notably Aspergillus fumigatus. Its presence in clinical and research samples is of significant interest for diagnosing invasive aspergillosis and for understanding its role in pathogenesis. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in various biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described methodology is crucial for researchers, scientists, and drug development professionals investigating fungal infections and the biological activities of mycotoxins.
Introduction
This compound belongs to the epipolythiodioxopiperazine class of secondary metabolites and exerts a range of biological effects, including the induction of apoptosis in immune cells.[1] Accurate and reliable quantification of this compound is essential for toxicological studies, clinical research, and the development of antifungal therapies. HPLC-MS/MS offers superior sensitivity and specificity for the analysis of mycotoxins in complex biological samples compared to other analytical techniques. This document outlines a validated method for this compound quantification, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS), e.g., Quercetin[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Diethyl ether
-
Ethyl acetate
-
Chloroform[3]
-
Human serum (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound standard in methanol. Store at -20°C in an amber vial.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile/water (50:50, v/v) to create a calibration curve (e.g., 10-1000 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 5 ng/mL).[4]
Sample Preparation
-
To 500 µL of serum sample, add 50 µL of the IS working solution.
-
Add 50 µL of acetonitrile/water (98:2 v/v) and vortex for 3 minutes.
-
Add 1.2 mL of diethyl ether-ethyl acetate (50:50 v/v) and vortex for another 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 1.0 mL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 25°C.
-
Reconstitute the residue in 200 µL of acetonitrile/water (98:2 v/v) containing 0.1% formic acid.
-
Vortex for 3 minutes and transfer to an HPLC vial for analysis.
-
Homogenize fungal culture material (e.g., mycelia from agar) in water.
-
Acidify the homogenate with 6N HCl.
-
Add chloroform and stir for 30 minutes at room temperature.
-
Separate the chloroform layer containing this compound.
-
Evaporate the chloroform and reconstitute the residue in a suitable solvent for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Chromatographic Conditions
| Parameter | Value | Reference |
| HPLC System | Agilent 1200 series or equivalent | |
| Column | XBridge C18 (150 x 2.1 mm, 5 µm) | [2][4] |
| Guard Column | XBridge C18 (10 x 2.1 mm, 5 µm) | [2][4] |
| Mobile Phase A | Water with 1 mM ammonium formate | [2][4] |
| Mobile Phase B | Acetonitrile/Water (95:5, v/v) with 1 mM ammonium formate | [2][4] |
| Flow Rate | 0.45 mL/min | [2][4] |
| Column Temperature | 25°C | [2][4] |
| Injection Volume | 10 µL | |
| Gradient | Start with 5% B, increase to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
Mass Spectrometry Conditions
| Parameter | Value | Reference |
| Mass Spectrometer | Triple quadrupole mass spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [5] |
| Capillary Voltage | 3.00 kV | [5] |
| Desolvation Temperature | 200°C | [5] |
| Nebulization Gas | Nitrogen | [5] |
| MRM Transitions | See Table 2 |
Data Presentation
Table 1: Quantitative Performance Data for this compound Analysis
| Parameter | Value | Matrix | Reference |
| Linearity Range | 10 - 7000 ng/mL | Fungal Culture | [6] |
| Linearity Range | 10 - 120 ng/mL | Human Serum | [4] |
| Limit of Detection (LOD) | 3.5 ng/g | Fungal Culture | [3][7] |
| Limit of Quantification (LOQ) | 10 ng/mL | Human Serum | [4] |
| LOQ | 25 ng/mL | Culture Media | [8] |
| Recovery | 92.4 - 100.3% | Fungal Culture | [3][7] |
| Intra-assay Precision (%RSD) | < 10% | Culture Media | [8] |
| Inter-assay Precision (%RSD) | < 10% | Culture Media | [8] |
Table 2: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 327.0 | 263.1 | 15 |
| This compound (Qualifier) | 327.0 | 245.1 | 20 |
| Quercetin (IS) | 303.0 | 153.0 | 25 |
Note: Collision energies may need to be optimized for your specific instrument.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for this compound quantification.
Caption: this compound-induced apoptosis and immunosuppression pathways.
Conclusion
The HPLC-MS/MS method described provides a robust and sensitive tool for the quantification of this compound in biological matrices. This protocol is essential for researchers investigating the role of this mycotoxin in fungal pathogenesis and for professionals in drug development exploring its potential as a therapeutic target or lead compound. The high selectivity of tandem mass spectrometry minimizes matrix interference, ensuring accurate and reliable results.
References
- 1. graphviz.org [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. This compound induces apoptosis in cultured macrophages via production of reactive oxygen species and cytochrome c release without mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced cytotoxicity proceeds via apoptosis and is mediated by caspases and reactive oxygen species in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gliotoxin-Induced Apoptosis Assay in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliotoxin, a mycotoxin produced by various fungi, is a potent inducer of apoptosis in a wide range of cell types. Its ability to trigger programmed cell death makes it a valuable tool for studying apoptotic pathways and a potential candidate for therapeutic development, particularly in oncology. These application notes provide a comprehensive overview and detailed protocols for performing a this compound-induced apoptosis assay in a cell culture setting.
This compound exerts its cytotoxic effects through multiple mechanisms, primarily by generating reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.[1][2] The disulfide bridge in its structure is crucial for its biological activity, allowing it to interact with and inhibit various cellular components, including the transcription factor NF-κB.[3] Understanding the methodology to assess this compound-induced apoptosis is critical for researchers investigating its mechanism of action and potential therapeutic applications.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through a complex interplay of signaling pathways, primarily converging on the mitochondria. The key events include the generation of ROS, activation of the JNK pathway, and subsequent activation of the intrinsic apoptotic pathway.
-
Reactive Oxygen Species (ROS) Production: this compound induces oxidative stress by increasing intracellular ROS levels.[1][2] This overproduction of ROS can damage cellular components, including mitochondria.
-
JNK Pathway Activation: The cellular stress induced by this compound can activate the c-Jun N-terminal kinase (JNK) pathway.[4] Activated JNK can then phosphorylate and activate pro-apoptotic proteins like Bim.[4]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of ROS and the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bak and Bax) lead to MOMP.[3][4][5] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[5][6]
-
Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in the intrinsic pathway.[5] Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[2][5][6]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for this compound-Induced Apoptosis Assay
A typical workflow for assessing this compound-induced apoptosis involves several key stages, from cell culture and treatment to the application of various apoptosis detection methods.
Caption: Experimental workflow for a this compound-induced apoptosis assay.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound-induced apoptosis. It is important to note that the effective concentration of this compound can vary significantly depending on the cell line and experimental conditions.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 | Reference |
| HT-29 (colorectal cancer) | Not specified | Not specified | 0.6 µg/mL | [1] |
| 16HBE14o- (human bronchial epithelial) | MTT Assay | Not specified | 0.25 µg/mL | [7] |
Table 2: Percentage of Apoptotic Cells after this compound Treatment
| Cell Line | This compound Concentration | Incubation Time (h) | Assay | % Apoptotic Cells | Reference |
| 16HBE14o- | 0.25 µg/mL | 1 | Annexin V/PI | 36.79% | [7] |
| 16HBE14o- | 1.0 µg/mL | 1 | Annexin V/PI | 52.65% | [7] |
| EL4 | 10% CF from B-5233 strain | Not specified | Annexin V/PI | >75% (late apoptotic/dead) | [8] |
Table 3: Caspase-3 Activity after this compound Treatment
| Cell Line | This compound Treatment | Incubation Time (h) | Fold Increase in Caspase-3 Activity | Reference |
| LLC-PK1 | 100 ng/mL TNF-α + 100 ng/mL this compound | 4 | 2.9-fold | [9] |
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (handle with appropriate safety precautions as it is a potent toxin)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (e.g., 6-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain the chosen cell line in complete culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.[10]
-
Cell Seeding: Seed the cells into appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. For example, seed 1 x 10^6 cells/well in a 6-well plate.[10] Allow the cells to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours) to observe time-dependent effects.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After this compound treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then pool with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Caspase-3/7 Activity Assay
Principle: Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a substrate that, when cleaved by the active enzyme, releases a fluorescent or colorimetric molecule.[13][14]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer or fluorometer
-
White-walled 96-well plates (for luminescence) or clear 96-well plates (for fluorescence)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 2 hours.
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.
Protocol 4: DNA Fragmentation Assay by Agarose Gel Electrophoresis
Principle: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and its multiples.[5] This DNA "ladder" can be visualized by agarose gel electrophoresis.
Materials:
-
DNA extraction kit
-
RNase A
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Cell Harvesting: Collect cells after this compound treatment.
-
DNA Extraction: Extract genomic DNA from the cells using a commercially available kit or standard phenol-chloroform extraction methods.
-
RNase Treatment: Treat the extracted DNA with RNase A to remove contaminating RNA.
-
Agarose Gel Electrophoresis: Prepare a 1.5-2% agarose gel in TAE buffer containing a DNA stain. Load equal amounts of DNA from each sample mixed with loading dye into the wells.
-
Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA fragments under UV light. A characteristic ladder-like pattern will be observed in apoptotic cells, while a high molecular weight band will be seen in control, non-apoptotic cells.[5]
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively perform and interpret this compound-induced apoptosis assays. The choice of assay will depend on the specific research question, with Annexin V/PI staining being suitable for early apoptotic events and DNA fragmentation assays for late-stage apoptosis. By employing these methods, researchers can gain valuable insights into the mechanisms of this compound-induced cell death and its potential as a therapeutic agent.
References
- 1. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention [mdpi.com]
- 2. scholar.usuhs.edu [scholar.usuhs.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Apoptosis induced by the fungal pathogen this compound requires a triple phosphorylation of Bim by JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Isolated from Marine Fungus Aspergillus sp. Induces Apoptosis of Human Cervical Cancer and Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound causes apoptosis and necrosis of rat Kupffer cells in vitro and in vivo in the absence of oxidative stress: Exacerbation by caspase and serine protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. This compound Is a Virulence Factor of Aspergillus fumigatus: gliP Deletion Attenuates Virulence in Mice Immunosuppressed with Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. arcegen.com [arcegen.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
Establishing an In Vivo Mouse Model for Gliotoxin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gliotoxin, a potent mycotoxin produced by various fungi, notably Aspergillus fumigatus, is a subject of intense research due to its profound immunosuppressive and cytotoxic effects.[1][2] Understanding its mechanisms of action and evaluating potential therapeutic interventions necessitates robust in vivo models. This document provides detailed application notes and protocols for establishing a murine model to study the effects of this compound. These guidelines are intended for researchers in immunology, toxicology, and drug development, offering a standardized framework for investigating this compound-induced pathogenesis and therapeutic responses.
Introduction
This compound is an epipolythiodioxopiperazine (ETP) mycotoxin characterized by a disulfide bridge, which is crucial for its biological activity.[3] It is considered a significant virulence factor in invasive aspergillosis, a life-threatening fungal infection in immunocompromised individuals.[1][4] In vivo studies are critical to elucidate the complex interactions between this compound, the host immune system, and potential therapeutic agents. This guide outlines the necessary procedures for creating a reproducible in vivo mouse model for this compound research, covering animal selection, this compound administration, experimental monitoring, and endpoint analysis.
Data Presentation
Table 1: this compound Dosage and Administration in Murine Models
| Mouse Strain | Immunosuppression Regimen | Administration Route | This compound Dose | Key Findings | Reference |
| BALB/c | None | Intraperitoneal (i.p.) | 125, 250, 500 µg/mL (in 30 µL) | Histopathological changes in liver, lung, and kidney. | [5] |
| 129/Sv & BALB/c | Hydrocortisone | Intranasal (with A. fumigatus producing this compound) | 5 x 10^6 conidia | This compound deletion mutant showed attenuated virulence. | [6][7] |
| Swiss-Webster | Cyclophosphamide & Cortisone Acetate | Intranasal (with A. fumigatus) | 1 x 10^8 conidia/mL | This compound detected in lungs and sera of infected mice. | [8] |
| CBA | Sublethal irradiation | Intraperitoneal (i.p.) | Not specified | Delayed recovery of immune cells and induced apoptosis. | [9][10] |
Table 2: Summary of Key Experimental Endpoints and Analytical Methods
| Endpoint | Analytical Method | Purpose | Reference | | :--- | :--- | :--- | | Survival Rate | Kaplan-Meier survival analysis | To assess the overall toxicity and virulence. |[6] | | Histopathology | Hematoxylin and Eosin (H&E) staining, Gomori's methenamine-silver (GMS) stain | To examine tissue damage and fungal burden in organs like the lung, liver, and kidney. |[5][6] | | Immune Cell Population Analysis | Flow cytometry, Light and electron microscopy | To quantify changes in immune cell populations (e.g., neutrophils, macrophages, lymphocytes) and observe cellular morphology. |[9] | | Apoptosis Detection | TUNEL assay, Caspase activation assays, Bak conformational change analysis | To measure the extent of programmed cell death in target tissues and cells. |[6][9][11] | | this compound Quantification | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) | To measure this compound concentrations in serum and tissues. |[12] | | Cytokine and Chemokine Profiling | ELISA, Multiplex assays | To assess the inflammatory response. |[1] | | Oxidative Stress Measurement | Dihydroethidium staining, Chemiluminescence assays | To evaluate the production of reactive oxygen species (ROS). |[6][11] |
Experimental Protocols
Animal Selection and Housing
-
Species and Strain: Male BALB/c or 129/Sv mice are commonly used.[5][6] The choice of strain may depend on the specific research question, as different strains can exhibit varying immune responses.
-
Age and Weight: Use mice aged 6-8 weeks, with a weight range of 20-25 grams.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Immunosuppression (Optional)
The host immune status is a critical factor in this compound research.[4] For studies mimicking invasive aspergillosis in immunocompromised patients, an immunosuppressive regimen is necessary.
-
Hydrocortisone Model (Non-neutropenic): To avoid neutropenia, administer hydrocortisone alone.[6][7] A typical regimen involves subcutaneous injections of hydrocortisone.
-
Cyclophosphamide and Cortisone Acetate Model (Neutropenic): To induce neutropenia, administer cyclophosphamide and cortisone acetate. For example, intraperitoneal injections of cyclophosphamide (150 mg/kg) and subcutaneous cortisone acetate (250 mg/kg) can be given prior to infection.[8]
This compound Preparation and Administration
-
Preparation: Dissolve pure this compound (commercially available) in a suitable solvent, such as 10% methanol or DMSO, and then dilute to the desired concentration in sterile phosphate-buffered saline (PBS).[5] Prepare fresh solutions for each experiment.
-
Administration Route:
-
Intraperitoneal (i.p.) Injection: This is a common route for systemic administration of this compound.[5][13]
-
Restrain the mouse appropriately.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45° angle.
-
Aspirate to ensure no urine or intestinal contents are withdrawn.
-
Inject the this compound solution slowly.
-
-
Intranasal Inoculation: This route is relevant for studies modeling respiratory exposure, often in the context of A. fumigatus infection.[6]
-
Lightly anesthetize the mouse.
-
Hold the mouse in a supine position.
-
Administer the this compound solution or conidial suspension dropwise into the nares.
-
-
Monitoring and Sample Collection
-
Monitoring: Observe the mice daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and respiratory distress.
-
Sample Collection:
-
Blood: Collect blood via cardiac puncture or tail vein for serum preparation. Analyze for this compound levels and inflammatory markers.[8]
-
Tissues: At the experimental endpoint, euthanize the mice and collect organs such as the lungs, liver, kidneys, and spleen for histopathological analysis, fungal burden determination, or molecular assays.[5][6]
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound-induced signaling pathways leading to apoptosis and immunosuppression.
Experimental Workflow
Caption: General experimental workflow for an in vivo mouse model of this compound research.
Conclusion
The establishment of a reliable and reproducible in vivo mouse model is fundamental for advancing our understanding of this compound's role in disease and for the development of novel therapeutics. The protocols and data presented here provide a comprehensive framework for researchers to design and execute studies investigating the multifaceted effects of this potent mycotoxin. Adherence to these standardized procedures will facilitate the generation of comparable and robust data across different laboratories, ultimately accelerating progress in this critical area of research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Progress in this compound Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What do we know about the role of this compound in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jksus.org [jksus.org]
- 6. This compound Is a Virulence Factor of Aspergillus fumigatus: gliP Deletion Attenuates Virulence in Mice Immunosuppressed with Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a virulence factor of Aspergillus fumigatus: gliP deletion attenuates virulence in mice immunosuppressed with hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of this compound in Experimental and Human Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo immunosuppressive activity of this compound, a metabolite produced by human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo immunosuppressive activity of this compound, a metabolite produced by human pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Gliotoxin in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of gliotoxin, a mycotoxin with potent immunosuppressive and pro-apoptotic properties, in in vitro research settings. The focus is on ensuring the stability and effective solubility of this compound in dimethyl sulfoxide (DMSO) for consistent and reproducible experimental outcomes.
This compound: Overview and Mechanism of Action
This compound is a sulfur-containing mycotoxin produced by several fungal species, most notably Aspergillus fumigatus. Its biological activities are primarily attributed to the disulfide bridge in its structure. This compound exerts its effects through multiple mechanisms, making it a valuable tool for studying various cellular processes.
Key Mechanisms of Action:
-
Immunosuppression via NF-κB Inhibition: this compound is a potent inhibitor of the NF-κB signaling pathway. It has been shown to prevent the degradation of IκBα, the inhibitory subunit of NF-κB.[1][2] This is achieved, in part, by inhibiting the chymotrypsin-like activity of the 20S proteasome, which is responsible for IκBα degradation.[1] Additionally, this compound can selectively inhibit the linear ubiquitin chain assembly complex (LUBAC), which is also crucial for NF-κB activation.[3][4]
-
Induction of Apoptosis: this compound triggers programmed cell death through the intrinsic (mitochondrial) pathway. It activates the pro-apoptotic protein Bak, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation. This process is also associated with the generation of reactive oxygen species (ROS).
-
JNK Pathway Activation: this compound can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress and can also contribute to apoptosis.
Solubility of this compound
This compound is readily soluble in organic solvents such as DMSO. For in vitro assays that require an aqueous environment, it is crucial to first prepare a concentrated stock solution in DMSO.
Quantitative Solubility Data:
| Solvent System | Approximate Solubility | Source |
| DMSO | ~5 mg/mL | --INVALID-LINK-- |
| 1:5 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | --INVALID-LINK-- |
Stability of this compound in DMSO
Proper storage of this compound solutions is critical to maintain their biological activity and ensure experimental reproducibility. While precise quantitative data on the degradation kinetics of this compound in DMSO is limited in publicly available literature, the following stability guidelines are based on manufacturer recommendations and findings from related studies.
Stability and Storage Recommendations:
| Form | Storage Temperature | Recommended Duration | Notes |
| Crystalline Solid | -20°C | ≥ 4 years | Protect from light and moisture. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months | Preferred for longer-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | 4°C | Not recommended for > 1 day | Prepare fresh from DMSO stock for each experiment. This compound degrades in neutral and alkaline aqueous media. |
Factors Affecting Stability:
-
pH: this compound is more stable in acidic conditions (pH 4-5.4) and is susceptible to degradation in neutral to alkaline environments.
-
Temperature: Elevated temperatures accelerate degradation. Long-term storage should always be at low temperatures.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions should be avoided to prevent degradation. It is highly recommended to prepare single-use aliquots.
Experimental Protocols
The following are detailed protocols for common in vitro assays using this compound. It is essential to include appropriate controls in all experiments, including a vehicle control (DMSO at the same final concentration as the this compound-treated samples).
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (crystalline solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
Procedure:
-
Safety Precautions: this compound is a potent toxin. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated area or a chemical fume hood.
-
Preparation of Concentrated Stock Solution (e.g., 10 mM):
-
Calculate the required amount of this compound and DMSO to prepare a 10 mM stock solution (this compound MW: 326.4 g/mol ). For example, to prepare 1 mL of a 10 mM stock, dissolve 3.264 mg of this compound in 1 mL of DMSO.
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. Perform serial dilutions if necessary.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol assesses the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilizing formazan crystals)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of this compound.
-
Include a vehicle control group (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control group.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the medium-only wells.
Protocol 3: Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol quantifies the extent of apoptosis induced by this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the specified duration.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
-
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways related to the use of this compound.
References
- 1. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. This compound suppresses NF-κB activation by selectively inhibiting linear ubiquitin chain assembly complex (LUBAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Effective Concentration of Gliotoxin for Cytotoxicity Studies in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliotoxin, a secondary metabolite produced by various fungi, including species of Aspergillus, has garnered significant interest in cancer research due to its potent cytotoxic and pro-apoptotic properties.[1] It belongs to the epipolythiodioxopiperazine (ETP) class of toxins, characterized by a disulfide bridge that is crucial for its biological activity.[2] this compound has been shown to induce apoptosis in a variety of cancer cell lines, making it a potential candidate for anticancer therapeutic development.[3] These application notes provide a summary of the effective concentrations of this compound across different cancer cell lines and detailed protocols for assessing its cytotoxic effects.
Mechanism of Action
This compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis. One of the key pathways involves the mitochondria, leading to the activation of caspases.[1][3] this compound can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, resulting in the release of cytochrome c from the mitochondria.[1][3] This, in turn, activates caspase-9 and the executioner caspase-3, leading to apoptotic cell death.[1][3] Additionally, this compound has been shown to activate the JNK signaling pathway, which can lead to the phosphorylation of the pro-apoptotic protein Bim, further promoting apoptosis.[4][5]
Effective Concentrations of this compound in Cancer Cell Lines
The cytotoxic efficacy of this compound, often quantified by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines and is dependent on the duration of exposure. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.
| Cancer Cell Line | Cell Line Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| MCF-7 | Breast Adenocarcinoma | 1.5625 | Not Specified | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | 1.5625 | Not Specified | [6] |
| HeLa | Cervical Carcinoma | Not Specified | Not Specified | [3] |
| SW1353 | Chondrosarcoma | Not Specified | Not Specified | [3] |
| HCT116 | Colorectal Carcinoma | Not Specified | Not Specified | |
| HT-29 | Colorectal Adenocarcinoma | ~0.18 (0.06 µg/mL) | Not Specified | |
| Caco-2 | Colorectal Adenocarcinoma | Not Specified | Not Specified | |
| A549 | Lung Carcinoma | Not Specified | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | [7] |
| PC-3 | Prostate Adenocarcinoma | Not Specified | Not Specified | |
| K562 | Chronic Myelogenous Leukemia | 0.54 | 72 | [7] |
| Raji | Burkitt's Lymphoma | 0.06 | 72 | [7] |
| HL-60 | Acute Promyelocytic Leukemia | 0.21 | 72 | [7] |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[8][9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used for background subtraction.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
The Annexin V-FITC/PI assay is a widely used method to detect apoptosis by flow cytometry.[11] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[11] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, a feature of late apoptotic and necrotic cells.[11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control group.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation. Also, collect the supernatant from adherent cells to include any floating apoptotic cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[12] Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Signaling Pathways of this compound-Induced Apoptosis
References
- 1. This compound Isolated from Marine Fungus Aspergillus sp. Induces Apoptosis of Human Cervical Cancer and Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What do we know about the role of this compound in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis induced by the fungal pathogen this compound requires a triple phosphorylation of Bim by JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of kinetic effects of this compound in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
- 7. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. static.igem.org [static.igem.org]
- 14. kumc.edu [kumc.edu]
Detecting Gliotoxin in Biological Samples: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection of gliotoxin, a mycotoxin produced by several fungal species, most notably Aspergillus fumigatus. Accurate and sensitive detection of this compound in biological samples is crucial for diagnosing invasive aspergillosis, understanding its pathogenesis, and in drug development programs targeting fungal infections. This guide covers various analytical techniques, including chromatography-mass spectrometry, immunoassays, and biosensors, offering a comparative overview to aid in selecting the most appropriate method for specific research needs.
Introduction to this compound Detection
This compound is an epipolythiodioxopiperazine secondary metabolite known for its potent immunosuppressive and cytotoxic effects.[1][2] Its presence in biological fluids such as serum, plasma, and bronchoalveolar lavage fluid (BALf) can serve as a biomarker for invasive aspergillosis, a life-threatening infection in immunocompromised individuals.[1] The choice of detection method depends on factors such as the required sensitivity and specificity, sample matrix, throughput, and available instrumentation.
Methods for this compound Detection
A variety of analytical methods have been developed and validated for the detection and quantification of this compound in diverse biological samples. These range from highly sensitive and specific chromatography-based methods to rapid immunoassays and emerging biosensor technologies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for mycotoxin analysis due to its high sensitivity, specificity, and ability to quantify low concentrations of the analyte in complex biological matrices.[3][4]
| Parameter | Serum/Plasma | Bronchoalveolar Lavage Fluid (BALf) | Fungal Culture | Reference |
| Limit of Detection (LOD) | 3 ng/mL | Not Reported | 3.5 ng/g | [5][6] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | Not Reported | Not Reported | [7] |
| Recovery | 61.44% ± 2.88% | Not Reported | 92.4% - 100.3% | [6][8] |
| Precision (RSD%) | Intra-day: 4.49-7.14%, Inter-day: 5.13-11.44% | Not Reported | Repeatability: 0.3-5.4%, Reproducibility: 3.9-12.7% | [6][7] |
This protocol is based on established methods for the analysis of this compound in human serum.[8]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum in a microcentrifuge tube, add an internal standard solution.
-
Add 1 mL of a diethyl ether-ethyl acetate (50:50 v/v) solution.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Analysis
-
Chromatographic Column: XBridge C18 column (150 x 2.1 mm, 5 µm particle size) or equivalent.[8]
-
Mobile Phase: A gradient of water and acetonitrile/water (95:5 v/v), both containing 1 mM ammonium formate.[8]
-
Flow Rate: 0.45 mL/min.[8]
-
Mass Spectrometry: Operated in negative ion mode.
-
Ion Transitions: Monitor the transition of m/z 324.9 → 260.8 for this compound.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or fluorescence detection is a widely used technique for mycotoxin analysis. While generally less sensitive than LC-MS/MS, it offers a cost-effective alternative for quantification.[9]
| Parameter | Animal Feed | Fungal Culture | Reference |
| Limit of Detection (LOD) | 151.5 ng/mL | 16.7 ng/mL | [9] |
| Limit of Quantification (LOQ) | 500 ng/mL | Not Reported | [9] |
| Recovery | 70.6% - 104% | 72% - 91% | [9] |
| Linear Range | 0.5 - 2.5 mg/mL | 0.1 - 35 µg/mL | [3] |
This protocol is adapted from methods for the analysis of this compound in fungal extracts.[9]
a. Sample Preparation (Solvent Extraction)
-
Culture the Aspergillus fumigatus strain in a suitable liquid medium (e.g., yeast extract-sucrose broth) for 7 days at 28°C.
-
Filter the culture broth through Whatman No. 1 filter paper.
-
Extract the filtrate with an equal volume of chloroform by vigorous shaking.
-
Collect the chloroform phase and evaporate it to dryness using a rotary evaporator.
-
Dissolve the dried extract in a known volume of methanol for HPLC analysis.
b. HPLC Analysis
-
Chromatographic Column: Inertsil ODS-SP C18 column or equivalent.[3]
-
Mobile Phase: A gradient of glacial acetic acid (10 mL/L in water) and acetonitrile.[9]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the screening of mycotoxins. Competitive ELISA is the most common format for small molecules like this compound.[10] While specific commercial ELISA kits for this compound are not widely documented in the reviewed literature, a general protocol for a competitive ELISA is provided below.
This protocol is based on the general principles of competitive ELISA for mycotoxins.[10]
-
Coating: Coat a 96-well microplate with a this compound-protein conjugate and incubate overnight at 4°C. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate.
-
Competition: Add standards or prepared samples to the wells, followed by the addition of a specific anti-gliotoxin antibody. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound for antibody binding.
-
Washing: Wash the plate to remove unbound antibodies and other components.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature. Wash the plate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2M H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. benchchem.com [benchchem.com]
- 3. Integration of In Silico and In Vitro Analysis of this compound Production Reveals a Narrow Range of Producing Fungal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lateral Flow Immunoassay: Methodology, Applications, and Considerations for Use [jacksonimmuno.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of an Immunochromatographic Lateral-Flow Device for Rapid Serodiagnosis of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Surface Plasmon Resonance Biosensor for the Rapid Detection of Botulinum Neurotoxins [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. food.r-biopharm.com [food.r-biopharm.com]
- 11. Surface Plasmon Resonance (SPR)-Based Biosensors as Instruments with High Versatility and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Engineering a Gliotoxin-Deficient Fungal Strain Using CRISPR/Cas9
Introduction
Gliotoxin is a potent immunosuppressive mycotoxin produced by several fungal species, most notably the opportunistic human pathogen Aspergillus fumigatus.[1][2] Its presence is considered a significant virulence factor in invasive aspergillosis.[2][3] The biosynthesis of this compound is orchestrated by a cluster of genes, referred to as the gli cluster.[2][4][5] Key genes within this cluster include gliP, which encodes a nonribosomal peptide synthetase that catalyzes the initial step in the pathway, and gliZ, a transcription factor that regulates the expression of other gli genes.[2][3][6] The ability to create this compound-deficient fungal strains is crucial for studying the role of this mycotoxin in fungal pathogenicity and for developing novel therapeutic strategies. The CRISPR/Cas9 system has emerged as a powerful and efficient tool for targeted gene editing in fungi, offering a precise method for disrupting the this compound biosynthesis pathway.[7][8][9][10] These application notes provide a detailed protocol for the generation and verification of a this compound-deficient Aspergillus fumigatus strain by targeting a key gene in the gli cluster using CRISPR/Cas9 technology.
Data Presentation
Table 1: Quantitative Analysis of this compound Production in Wild-Type vs. CRISPR/Cas9-Edited Aspergillus fumigatus Strains
| Fungal Strain | Target Gene | Method of Quantification | This compound Production (mean ± SD) | Fold Change vs. Wild-Type | Reference |
| A. fumigatus (Wild-Type) | N/A | HPLC | 350 ± 45 ng/mg hyphae | N/A | [11] |
| A. fumigatus ΔgliP | gliP | HPLC | Not Detected | N/A | [6][12] |
| A. fumigatus ΔgliZ | gliZ | HPLC | Not Detected | N/A | [3] |
| A. fumigatus (Wild-Type) | N/A | LC-MS/MS | 1046.74 ± 88.2 ng/g | N/A | [13] |
| A. fumigatus edited | gliA, gliP, gliZ | TLC | Absent | N/A | [7] |
Note: "Not Detected" or "Absent" indicates that this compound levels were below the limit of detection for the respective analytical method.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Disruption of the gliP Gene in Aspergillus fumigatus
This protocol outlines the generation of a this compound-deficient A. fumigatus strain by disrupting the gliP gene using in vitro assembled Cas9-guide RNA ribonucleoproteins (RNPs).[14][15]
1. Design and Synthesis of guide RNA (gRNA)
-
Identify the target gene, gliP, within the A. fumigatus genome.
-
Use a gRNA design tool (e.g., EuPaGDT) to design specific crRNAs targeting the coding sequence of gliP.[7]
-
Synthesize the designed crRNA and a universal tracrRNA.
2. In Vitro Assembly of Cas9-RNP Complexes
-
Anneal the synthetic crRNA and tracrRNA to form the gRNA duplex.
-
Incubate the gRNA duplex with purified Cas9 protein to form the RNP complex.[14]
3. Preparation of A. fumigatus Protoplasts
-
Grow A. fumigatus mycelia in a suitable liquid medium.
-
Harvest the mycelia and treat with a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum) to digest the fungal cell wall and release protoplasts.[7]
-
Purify the protoplasts by filtration and centrifugation.
4. Transformation of A. fumigatus Protoplasts
-
Mix the purified protoplasts with the pre-assembled Cas9-RNP complexes.
-
Add a PEG-CaCl2 solution to facilitate the uptake of the RNP complexes into the protoplasts.[7][14]
-
Incubate the transformation mixture on ice and then at room temperature.[14]
5. Regeneration and Selection of Transformants
-
Plate the transformed protoplasts onto a regeneration medium.
-
Incubate the plates to allow for cell wall regeneration and fungal growth.
-
Isolate individual colonies for further analysis.
6. Verification of Gene Disruption
-
Genomic DNA Extraction: Extract genomic DNA from the putative mutant colonies and the wild-type strain.
-
PCR Screening: Perform PCR using primers flanking the target site in the gliP gene. Successful editing should result in a different amplicon size or no amplification compared to the wild-type.
-
Sanger Sequencing: Sequence the PCR product from the edited region to confirm the presence of insertions or deletions (indels) that disrupt the gliP open reading frame.[7]
Protocol 2: Extraction and Quantification of this compound
This protocol describes the extraction of this compound from fungal cultures and its quantification using High-Performance Liquid Chromatography (HPLC).[6][11][12][16]
1. Fungal Culture and Sample Preparation
-
Inoculate both the wild-type and the verified gliP-deficient A. fumigatus strains into a suitable liquid culture medium (e.g., Czapek Dox broth).[6]
-
Incubate the cultures for a period known to be optimal for this compound production (e.g., 72 hours at 37°C).[6][11]
-
Separate the fungal biomass from the culture filtrate. Dry and weigh the biomass.
2. This compound Extraction
-
Extract this compound from the culture filtrate using an organic solvent such as chloroform.[11][13]
-
Evaporate the organic solvent to concentrate the extracted metabolites.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.[16]
3. Quantification by HPLC
-
Instrumentation: Use a reversed-phase HPLC system with a C18 column.[6][17]
-
Mobile Phase: Employ a suitable gradient of solvents, such as water and acetonitrile, with an acid modifier like trifluoroacetic acid.[17]
-
Detection: Detect this compound using a UV detector at a wavelength of 264 nm.[6]
-
Standard Curve: Prepare a standard curve using known concentrations of purified this compound.[6]
-
Analysis: Inject the extracted samples and quantify the amount of this compound by comparing the peak area to the standard curve. Express the this compound concentration as ng per mg of dry fungal biomass.[11]
Visualizations
Caption: Experimental workflow for creating a this compound-deficient fungal strain.
Caption: Simplified this compound biosynthesis pathway in Aspergillus fumigatus.
References
- 1. The evolution of the this compound biosynthetic gene cluster in Penicillium fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What do we know about the role of this compound in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Regulation of this compound biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disruption of a Nonribosomal Peptide Synthetase in Aspergillus fumigatus Eliminates this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editing gliA, gliP and gliZ of Aspergillus fumigatus Using CRISPR/Cas System Renders Fungus Incapable to Produce this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Development of the CRISPR/Cas9 System for Targeted Gene Disruption in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deletion of the gliP gene of Aspergillus fumigatus results in loss of this compound production but has no effect on virulence of the fungus in a low-dose mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a marker-free mutagenesis system using CRISPR-Cas9 in the pathogenic mould Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple and Universal System for Gene Manipulation in Aspergillus fumigatus: In Vitro-Assembled Cas9-Guide RNA Ribonucleoproteins Coupled with Microhomology Repair Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular characterization of this compound-producing Aspergillus fumigatus in dairy cattle feed - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Assessing Gliotoxin's Effect on Macrophage Phagocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliotoxin, a mycotoxin produced by fungi such as Aspergillus fumigatus, is a potent immunosuppressive agent.[1][2] It is known to impair the function of immune cells, including macrophages, which are critical for engulfing and clearing pathogens.[2][3] Understanding the mechanisms by which this compound disrupts macrophage phagocytosis is crucial for developing strategies to counteract its effects, particularly in immunocompromised individuals susceptible to fungal infections.[4][5]
These application notes provide a detailed protocol for assessing the impact of this compound on macrophage phagocytosis, based on established methodologies. The protocol outlines the treatment of macrophages with this compound and subsequent quantification of their phagocytic capacity. Additionally, it describes the key signaling pathway affected by this mycotoxin.
Data Summary
The following tables summarize the quantitative effects of this compound on macrophage phagocytosis, as reported in the literature.
Table 1: Dose-Dependent Inhibition of FcγR-Mediated Phagocytosis by this compound
| This compound Concentration (ng/mL) | Phagocytic Index (% of Control) |
| 0 (DMSO Vehicle) | 100% |
| 62.5 | Reduced |
| 125 | Further Reduced |
| 250 | Significantly Reduced |
| 500 | Markedly Reduced[1][6] |
| 1000 | Severely Reduced[1][6] |
Note: The phagocytic index is a measure of the internalization of phagocytic targets. The data indicates a dose-dependent decrease in phagocytosis with increasing concentrations of this compound.[6]
Table 2: Differential Effect of this compound on the Phagocytosis of Large vs. Small Targets
| Target Size | Treatment | Phagocytic Efficiency |
| Large (e.g., 8.3-µm beads) | Control (DMSO) | High |
| Large (e.g., 8.3-µm beads) | This compound | Markedly Reduced[1] |
| Small (e.g., 1.6-µm beads) | Control (DMSO) | High |
| Small (e.g., 1.6-µm beads) | This compound | Unaltered[1] |
Note: this compound significantly impairs the ability of macrophages to engulf large particles but does not affect the phagocytosis of small particles, suggesting an impact on processes required for engulfing larger targets, such as extensive actin remodeling.[1]
Experimental Protocols
Protocol 1: In Vitro Phagocytosis Assay Using IgG-Opsonized Particles
This protocol details the steps to measure the effect of this compound on the phagocytic capacity of macrophages using IgG-opsonized particles (e.g., red blood cells or beads) as targets.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary monocyte-derived macrophages[1][7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (from a reliable supplier)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phagocytic targets (e.g., sheep red blood cells, latex beads)
-
Immunoglobulin G (IgG) for opsonization
-
Fluorescently labeled secondary antibodies (e.g., Cy3-conjugated anti-IgG)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescent phalloidin (for actin staining)
-
DAPI (for nuclear staining)
-
Microscopy slides or imaging plates
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture macrophages in a suitable format for microscopy (e.g., on glass coverslips in a 12-well plate).
-
Allow cells to adhere and grow to an appropriate confluency.
-
-
Preparation of Phagocytic Targets:
-
Opsonize the phagocytic targets (e.g., red blood cells or beads) with IgG according to standard protocols.
-
Label the opsonized targets with a fluorescent secondary antibody (e.g., Cy3-conjugated IgG) for visualization.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 62.5, 125, 250, 500, 1000 ng/mL).[6]
-
Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Remove the culture medium from the macrophages and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for a defined period (e.g., 30 minutes).[1]
-
-
Phagocytosis:
-
Add the fluorescently labeled, IgG-opsonized targets to the macrophage cultures.
-
Incubate for a specific duration to allow for phagocytosis (e.g., 10-20 minutes).[1]
-
To distinguish between internalized and surface-bound particles, a two-color fluorescence method can be employed where a second, different colored fluorescent antibody is added after the phagocytosis period but before fixation.
-
-
Fixation and Staining:
-
Wash the cells gently with cold PBS to remove non-ingested particles.
-
Fix the cells with a 4% paraformaldehyde solution for 15-20 minutes at room temperature.
-
Permeabilize the cells with a permeabilization buffer.
-
Stain the actin cytoskeleton with fluorescent phalloidin and the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides or image the cells directly in the imaging plates.
-
Acquire images using a fluorescence microscope.
-
Quantify phagocytosis by determining the phagocytic index: the number of internalized particles per macrophage. At least 100 cells should be counted per condition.
-
Signaling Pathways and Visualizations
This compound's Mechanism of Action on Macrophage Phagocytosis
This compound impairs macrophage phagocytosis by targeting the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Specifically, it prevents the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[3][5][6] This disruption leads to the dysregulation of downstream effectors, including the Rho GTPases Rac and/or Cdc42, which are crucial for controlling actin dynamics.[1] The consequent interference with actin polymerization and cytoskeletal rearrangement prevents the formation of phagocytic cups, particularly for large targets, thereby inhibiting their engulfment.[1]
Caption: this compound signaling pathway in macrophages.
Experimental Workflow for Assessing this compound's Effect on Phagocytosis
The following diagram illustrates the key steps in the experimental protocol described above.
Caption: Experimental workflow for the phagocytosis assay.
References
- 1. This compound Suppresses Macrophage Immune Function by Subverting Phosphatidylinositol 3,4,5-Trisphosphate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppresses Macrophage Immune Function by Subverting Phosphatidylinositol 3,4,5-Trisphosphate Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Quantitative Phagocytosis Assays in Primary and Cultured Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gliotoxin Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliotoxin is a mycotoxin produced by several fungal species, most notably Aspergillus fumigatus. It is a member of the epipolythiodioxopiperazine (ETP) class of natural products, characterized by a disulfide bridge that is crucial for its biological activity. This compound exhibits potent immunosuppressive, pro-apoptotic, and cytotoxic effects, making it a subject of significant interest in immunology, oncology, and infectious disease research.[1] This document provides detailed application notes and protocols for the administration of this compound in animal studies, focusing on various routes of administration to facilitate reproducible and reliable experimental outcomes.
Data Presentation: Quantitative Toxicological and Pharmacokinetic Parameters
The following tables summarize the available quantitative data for this compound administration in common laboratory animal models. Due to the limited availability of comprehensive pharmacokinetic and LD50 studies for purified this compound across all administration routes, some data points are derived from studies on related mycotoxins or general toxicological principles and should be considered as estimates.
Table 1: Acute Toxicity of this compound (LD50)
| Administration Route | Animal Model | LD50 (mg/kg) | Reference(s) |
| Intravenous (IV) | Mouse | 4.5 (approx.) | [2] |
| Rat | Not Reported | ||
| Intraperitoneal (IP) | Mouse | 70 | [3] |
| Rat | 80 | [3] | |
| Oral (PO) | Mouse | > 350 | [3] |
| Rat | > 150 | [3] | |
| Subcutaneous (SC) | Mouse | No deaths up to 300 | [3] |
| Rat | No deaths up to 400 | [3] | |
| Intranasal (IN) | Mouse | Not Reported |
Note: Some LD50 values are for similar mycotoxins and serve as an estimation. The oral and subcutaneous routes showed low acute toxicity in the cited study for a related toxin.
Table 2: Comparative Pharmacokinetic Parameters of this compound (Estimates)
| Administration Route | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | Mouse/Rat | High (Dose-dependent) | Immediate | High | 100% (by definition) |
| Intraperitoneal (IP) | Mouse/Rat | Moderate-High | 0.25 - 1 | Moderate-High | ~92.5% |
| Oral (PO) | Mouse/Rat | Low | 0.5 - 2 | Low | ~5% |
| Intranasal (IN) | Mouse | Low (systemic) | 0.25 - 0.5 | Low (systemic) | Variable |
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
This compound is poorly soluble in aqueous solutions. A common method for its preparation for in vivo studies involves initial dissolution in an organic solvent followed by dilution in a physiological carrier.
Materials:
-
This compound (crystalline powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes or vials
Protocol:
-
Stock Solution Preparation:
-
In a sterile, light-protected vial, dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Vortex gently until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Dilute the stock solution with sterile saline or PBS to the final desired concentration.
-
Important: The final concentration of DMSO in the working solution should be minimized to avoid solvent toxicity. A final DMSO concentration of ≤ 5-10% is generally recommended for intraperitoneal and intravenous injections in mice.[6][7]
-
For example, to prepare a 100 µL injection solution with a final DMSO concentration of 10%, mix 10 µL of the DMSO stock solution with 90 µL of sterile saline.
-
Vortex the working solution gently to ensure homogeneity.
-
Visually inspect the solution for any precipitation. If precipitation occurs, reformulation with a different vehicle or a lower final concentration may be necessary.
-
Keep the working solution on ice and protected from light until administration.
-
Intravenous (IV) Administration Protocol (Mouse)
Intravenous injection allows for rapid and complete bioavailability of the compound. The lateral tail vein is the most common site for IV injection in mice.
Materials:
-
Prepared this compound working solution
-
Mouse restrainer
-
Heat lamp or warm water bath
-
Sterile 27-30 gauge needles and 1 mL syringes
-
70% ethanol or isopropanol wipes
-
Gauze pads
Protocol:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water (40-45°C) for 30-60 seconds to induce vasodilation of the lateral tail veins.
-
Place the mouse in a suitable restrainer, ensuring the tail is accessible.
-
-
Injection Procedure:
-
Wipe the tail with a 70% alcohol swab to clean the injection site.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-20 degrees).
-
A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. The maximum recommended bolus injection volume for a mouse is 5 mL/kg.[8]
-
If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt a new injection at a more proximal site on the same or opposite vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Intraperitoneal (IP) Administration Protocol (Rat)
Intraperitoneal injection is a common route for administering substances to rodents, offering rapid absorption into the systemic circulation.
Materials:
-
Prepared this compound working solution
-
Sterile 23-25 gauge needles and appropriate size syringes
-
70% ethanol or isopropanol wipes
Protocol:
-
Animal Preparation:
-
Weigh the rat to calculate the correct injection volume.
-
Properly restrain the rat. For a one-person procedure, grasp the rat firmly by the scruff of the neck and allow its body to rest along your forearm. Invert the rat to expose the abdomen. For a two-person procedure, one person restrains the animal while the other performs the injection.
-
-
Injection Procedure:
-
Tilt the rat's head slightly downwards to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the bladder.
-
Wipe the injection site with a 70% alcohol swab.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Before injecting, gently aspirate to ensure the needle has not entered a blood vessel or an organ (no fluid should be drawn back).
-
Inject the this compound solution smoothly. The maximum recommended IP injection volume for a rat is 10 mL/kg.[9]
-
Withdraw the needle and return the rat to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for any signs of distress or adverse reactions.
-
Oral Gavage Administration Protocol (Mouse)
Oral gavage ensures the direct delivery of a precise dose of a substance into the stomach.
Materials:
-
Prepared this compound working solution
-
Appropriately sized (18-20 gauge, 1.5-inch) flexible or rigid gavage needle with a ball-tip
-
Syringe
Protocol:
-
Animal Preparation:
-
Weigh the mouse to determine the correct administration volume. The maximum recommended oral gavage volume for a mouse is 10 mL/kg.
-
Restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held securely.
-
-
Gavage Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach and mark the needle if necessary.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the tip of the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the esophagus, advance it to the pre-measured depth.
-
Slowly administer the this compound solution.
-
Gently withdraw the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of respiratory distress or other adverse effects.
-
Intranasal (IN) Administration Protocol (Mouse)
Intranasal administration can be used for local delivery to the respiratory tract or for nose-to-brain delivery, bypassing the blood-brain barrier.
Materials:
-
Prepared this compound working solution
-
Micropipette with sterile tips
-
Anesthetic (e.g., isoflurane) if required by the experimental design
Protocol:
-
Animal Preparation:
-
Administration Procedure:
-
Hold the mouse in a supine or upright position with the head tilted back slightly.
-
Using a micropipette, apply small droplets (e.g., 2-5 µL) of the this compound solution to one nostril, allowing the mouse to inhale the liquid between droplets.
-
Alternate between nostrils until the full dose is administered. A typical total volume for intranasal administration in mice is 20-30 µL.[10]
-
Keep the mouse in a head-up position for a short period after administration to ensure the solution is retained in the nasal cavity.
-
-
Post-Procedure Monitoring:
-
Monitor the mouse for recovery from anesthesia (if used) and for any signs of respiratory distress.
-
Mandatory Visualizations
Experimental Workflow for In Vivo this compound Administration
Caption: General workflow for this compound administration in animal studies.
This compound-Induced Apoptosis Signaling Pathway
Caption: Simplified intrinsic pathway of this compound-induced apoptosis.
This compound-Mediated Inhibition of NF-κB Signaling
Caption: Mechanism of NF-κB inhibition by this compound.
References
- 1. research.vt.edu [research.vt.edu]
- 2. Comparative Pharmacokinetic Study of Two Pyrrolizidine Alkaloids Lasiocarpine and Heliotrine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frequency and Species Distribution of this compound-Producing Aspergillus Isolates Recovered from Patients at a Tertiary-Care Cancer Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of this compound in Experimental and Human Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results in gliotoxin cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during gliotoxin cytotoxicity assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to inconsistent or unexpected results in this compound cytotoxicity assays.
Question 1: My replicate wells show high variability. What are the potential causes and solutions?
High variability between replicate wells is a common challenge in cytotoxicity assays. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Uneven Cell Seeding:
-
Problem: Adherent cell lines can clump or settle, leading to an unequal distribution of cells across the wells of a microplate.
-
Solution: Ensure your cell suspension is homogeneous by gently pipetting up and down multiple times before and during plating. For suspension cells, gently swirl the flask or tube between pipetting to maintain an even distribution.[1]
-
-
Pipetting Errors:
-
Problem: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can introduce significant variability.
-
Solution: Ensure that your pipettes are properly calibrated. Use new pipette tips for each replicate whenever possible. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.[1]
-
-
Edge Effects:
-
Problem: Wells on the perimeter of the plate are more prone to evaporation, which can alter the concentration of compounds and nutrients, leading to artifactual results.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to maintain a humid environment across the plate.
-
-
Cell Culture Conditions:
-
Problem: Variations in cell health, passage number, and confluency can impact the cellular response to this compound.
-
Solution: Use cells that are in the exponential growth phase and have high viability (ideally >95%). Maintain consistent cell culture practices, including media composition, serum quality, and incubation conditions.
-
Question 2: I am observing lower-than-expected cytotoxicity. What could be the reason?
Several factors can lead to an underestimation of this compound's cytotoxic effects.
Potential Causes and Solutions:
-
This compound Instability:
-
Problem: this compound is known to be unstable under certain conditions, particularly in alkaline environments.[2] Its cytotoxic activity is dependent on its disulfide bridge, which can be reduced, inactivating the molecule.[3]
-
Solution: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions (e.g., dissolved in a suitable solvent like DMSO and stored at -20°C or -80°C). Ensure the pH of your culture medium is stable and within the optimal range for both your cells and this compound stability (this compound is more stable in acidic conditions).[2][4]
-
-
Incorrect Drug Concentration:
-
Problem: Errors in the calculation of serial dilutions can result in lower final concentrations of this compound in the wells than intended.
-
Solution: Carefully double-check all calculations for your dilutions. Prepare a clear dilution scheme before starting the experiment.
-
-
Sub-optimal Cell Health:
-
Problem: Cells that are unhealthy or not actively proliferating may be less susceptible to the cytotoxic effects of this compound.
-
Solution: Ensure you are using cells from a consistent passage number and that they are in the logarithmic growth phase.[1]
-
-
Assay Interference:
-
Problem: Components in the cell culture medium, such as serum proteins, can potentially interact with this compound and reduce its effective concentration.
-
Solution: Be consistent with the type and percentage of serum used in your experiments. If significant interference is suspected, consider reducing the serum concentration during the treatment period, if compatible with your cell line.
-
Question 3: My negative control wells are showing cell death. What should I do?
Unexpected cell death in negative control wells indicates a problem with the experimental setup or cell health.
Potential Causes and Solutions:
-
Contamination:
-
Problem: Bacterial, fungal, or mycoplasma contamination can cause cytotoxicity that is independent of the experimental treatment.
-
Solution: Regularly inspect your cell cultures for any signs of contamination. Always use proper aseptic techniques during all experimental procedures.[1] If contamination is suspected, discard the contaminated cultures and start with a fresh, uncontaminated stock.
-
-
Solvent Toxicity:
-
Problem: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Solution: Ensure that the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically ≤0.5% for DMSO). Include a vehicle control in your experimental design, where cells are treated with the same concentration of the solvent as the highest concentration of this compound used.
-
-
Media or Serum Issues:
-
Problem: The quality of the cell culture medium and serum can significantly affect cell viability.
-
Solution: Use high-quality, pre-tested lots of media and serum. Ensure that the media is properly supplemented and has not expired.[1]
-
Data Presentation
The cytotoxic effects of this compound can vary depending on the cell line and the assay used. The following table summarizes reported cytotoxic concentrations of this compound from various studies.
| Cell Line | Assay | Concentration | Observed Effect |
| LLC-PK1 (porcine renal proximal tubule) | Apoptosis Assay | 100 ng/mL | Unmasked TNF-alpha-induced apoptosis |
| LLC-PK1 (porcine renal proximal tubule) | Apoptosis Assay | >100 ng/mL | Direct induction of apoptosis |
| Human Lymphocytes | MTT Assay | 25 ng/mL | 21% growth inhibition |
| Human Lymphocytes | MTT Assay | 50 ng/mL | 39.10% growth inhibition |
| Human Lymphocytes | MTT Assay | 100 ng/mL | 61.99% growth inhibition |
| Human Lymphocytes | MTT Assay | 200 ng/mL | 87.45% growth inhibition |
| HT-29 (colorectal cancer) | Not Specified | 0.6 µg/mL | IC50 |
| Nerve Cells | Apoptosis Assay | 300 nM | Apoptosis observed after 12 hours |
Experimental Protocols
A generalized protocol for assessing this compound cytotoxicity using a colorimetric assay (e.g., MTT) is provided below. This protocol should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
Sterile 96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cells in complete culture medium to the desired seeding density.
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
-
Visualizations
This compound's Effect on the NF-κB Signaling Pathway
This compound is known to inhibit the activation of NF-κB, a key transcription factor involved in inflammation, immune responses, and cell survival.[3] It achieves this by targeting the 20S proteasome, which is responsible for the degradation of IκBα, an inhibitor of NF-κB.[3]
References
Technical Support Center: Optimizing Gliotoxin Treatment for Maximal Apoptotic Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize gliotoxin treatment time for inducing a maximal apoptotic response in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound-induced apoptosis?
A1: this compound induces apoptosis primarily through the mitochondrial (intrinsic) pathway.[1] This involves the activation of caspase-3, -8, and -9, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[1][2] This leads to the release of cytochrome c from the mitochondria.[3][4][5] Additionally, this compound can activate the JNK signaling pathway, which in turn mediates the phosphorylation of Bim, another pro-apoptotic protein, leading to Bak-dependent apoptosis.[1][6] In some cell types, this compound-induced apoptosis is also associated with the production of reactive oxygen species (ROS).[7][8]
Q2: What is a good starting concentration and treatment time for this compound to induce apoptosis?
A2: The optimal concentration and treatment time for this compound are highly cell-type dependent. For initial experiments, a dose-response study is recommended with concentrations ranging from 0.03 µM to 100 µM.[2][3] Treatment times can range from as short as 1 hour to 24 hours or longer.[3][9][10] It is crucial to perform a time-course experiment for your specific cell line to determine the optimal window for maximal apoptosis before the onset of significant necrosis.[11]
Q3: How can I determine the optimal treatment time for my specific cell line?
A3: To determine the optimal treatment duration, a time-course experiment is essential. Treat your cells with a predetermined optimal concentration of this compound and harvest them at various time points (e.g., 1, 3, 6, 12, 24 hours).[3] Subsequently, assess the percentage of apoptotic cells using methods that can distinguish between early apoptosis, late apoptosis, and necrosis, such as Annexin V/PI staining followed by flow cytometry. The optimal time point is that which yields the highest percentage of apoptotic cells before a significant increase in the necrotic population is observed.[3]
Q4: My cells are detaching after this compound treatment. Are these cells apoptotic?
A4: Cell detachment can be an early indicator of this compound-induced effects. While initial detachment may occur with cells remaining viable, prolonged exposure often leads to apoptosis in the non-adherent cell population.[9] It is recommended to collect both the adherent and floating cells for apoptosis analysis to get a complete picture of the treatment effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no apoptotic response | Suboptimal this compound concentration: The concentration may be too low to induce apoptosis in your specific cell line. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the EC50 for your cells. |
| Inappropriate treatment time: The incubation time may be too short for the apoptotic cascade to be fully activated, or too long, leading to secondary necrosis. | Conduct a time-course experiment, analyzing apoptosis at multiple time points (e.g., 3, 6, 12, 24, 48 hours) to identify the peak apoptotic window.[3] | |
| Cell line resistance: Some cell lines may be inherently more resistant to this compound-induced apoptosis. | Consider using a positive control for apoptosis (e.g., staurosporine) to ensure your assay is working correctly. If the positive control works, your cells may indeed be resistant. | |
| High levels of necrosis observed | This compound concentration is too high: At higher concentrations, this compound can induce necrosis rather than apoptosis.[3] | Reduce the this compound concentration. Refer to your dose-response curve to select a concentration that favors apoptosis. |
| Treatment time is too long: Prolonged exposure can lead to secondary necrosis following apoptosis. | Shorten the treatment duration. Your time-course experiment should help identify the point at which necrosis becomes significant. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluence, or media composition can affect the cellular response to this compound. | Standardize your cell culture and experimental procedures. Use cells within a consistent passage number range and ensure similar confluence at the time of treatment. |
| This compound stability: this compound may be unstable under certain storage or experimental conditions. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution (dissolved in a suitable solvent like DMSO and stored at -20°C or -80°C). |
Quantitative Data Summary
The following tables summarize quantitative data on this compound's effects from various studies.
Table 1: Effective this compound Concentrations and Treatment Times for Apoptosis Induction in Various Cell Lines
| Cell Line | This compound Concentration | Treatment Time | Observed Effect | Reference |
| Rat Kupffer Cells | 0.3 µM | 1 hour | Apparent apoptosis | [3][4] |
| Rat Kupffer Cells | 0.03 - 3 µM | 3 hours | Progressive increase in apoptotic cells | [3] |
| Nerve Cells | 300 nM (0.3 µM) | 12 hours | Apoptosis observed | [1][5] |
| Astrocyte Cells | 300 nM (0.3 µM) | 18 hours | Reduced mitochondrial activity | [1][12] |
| Neurons | 1000 nM (1 µM) | 5 hours | Reduced mitochondrial activity | [1][12] |
| Human Monocytes | 35 ng/mL (~0.1 µM) | 3 hours | 27.4% caspase-3 positive cells | [13] |
| LLC-PK1 (porcine renal proximal tubule) | 1200 ng/mL (~3.7 µM) | 40 minutes | Direct cell killing | [14] |
| 16HBE14o- (human bronchial epithelial) | 0.25 µg/mL (~0.76 µM) | 24 hours | 50% reduction in cell viability (IC50) | [10] |
| 16HBE14o- (human bronchial epithelial) | 1.0 µg/mL (~3.0 µM) | 1 hour | 52.65% apoptosis rate | [10] |
| HeLa (human cervical cancer) | 10 - 90 µM | Not specified | Dose-dependent decrease in cell viability | [2] |
| SW1353 (human chondrosarcoma) | 10 - 90 µM | Not specified | Dose-dependent decrease in cell viability | [2] |
| Mouse L929 Fibroblast Cells | > 2 µM | 24 hours | Apoptosis in non-adhered cells | [9] |
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (e.g., 0.01 M Hepes/NaOH pH 7.4, 0.14 M NaCl, 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (1 µg/mL final concentration)
-
Flow cytometer
Procedure:
-
Cell Harvesting: For adherent cells, collect the culture medium containing floating cells. Wash the adherent cells with PBS and then detach them using a gentle method like trypsinization. Combine the floating and adherent cell populations. For suspension cells, collect by centrifugation.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining:
-
Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 2: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound-treated and control cells
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
Fluorometer
Procedure:
-
Cell Treatment: Plate cells in a multi-well plate and treat with this compound for the desired time points.
-
Cell Lysis: At each time point, wash the cells with PBS and then lyse them according to the manufacturer's instructions for your specific caspase-3 assay kit.
-
Caspase Activity Measurement:
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence generated by the cleavage of the substrate using a fluorometer at the appropriate excitation and emission wavelengths (e.g., for Ac-DEVD-AMC).[14]
-
-
Data Analysis: Quantify the increase in fluorescence over time, which is proportional to the caspase-3 activity.
Visualizations
Caption: Workflow for optimizing this compound treatment.
Caption: this compound-induced apoptotic signaling.
References
- 1. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound causes apoptosis and necrosis of rat Kupffer cells in vitro and in vivo in the absence of oxidative stress: Exacerbation by caspase and serine protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound causes apoptosis and necrosis of rat Kupffer cells in vitro and in vivo in the absence of oxidative stress: exacerbation by caspase and serine protease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in this compound Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by the fungal pathogen this compound requires a triple phosphorylation of Bim by JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced cytotoxicity proceeds via apoptosis and is mediated by caspases and reactive oxygen species in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound induces apoptosis in mouse L929 fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Stabilizing Gliotoxin in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gliotoxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when handling this compound in cell culture experiments, with a primary focus on preventing its degradation.
FAQs: Understanding and Preventing this compound Degradation
Q1: What is the primary cause of this compound degradation in cell culture media?
A1: The primary cause of this compound degradation in cell culture media is the reduction of its internal disulfide bridge. This disulfide bond is crucial for its biological activity.[1] The reducing environment of some cell culture media, which can contain components like cysteine and glutathione, can lead to the cleavage of this bond, inactivating the molecule. Furthermore, this compound is unstable in neutral or alkaline conditions with high moisture content.[2]
Q2: How quickly does this compound degrade in common cell culture media like DMEM and RPMI-1640?
A2: The degradation rate of this compound can be significant and is influenced by the specific media composition, presence of serum, and incubation temperature. While precise half-life data in cell culture media is not extensively published, one study on the stability of this compound in a rumen environment, which is also a complex biological fluid, showed a 90% disappearance of the toxin within 6 hours of incubation.[3] This suggests that this compound is highly unstable in biologically active environments. Researchers should be aware that the effective concentration of this compound can decrease rapidly over the course of an experiment.
Q3: Does the presence of fetal bovine serum (FBS) affect this compound stability?
A3: Yes, the presence of FBS can impact this compound stability. Serum contains various proteins and reducing agents that can interact with and potentially degrade this compound. The exact effect can vary depending on the lot and concentration of the serum. It is advisable to run pilot experiments to determine the stability of this compound in your specific media and serum combination.
Q4: What is the best solvent for preparing a this compound stock solution?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[4][5][6] this compound is poorly soluble in water.[5] When preparing a stock solution, use cell-culture grade DMSO to ensure it is free of contaminants. It is recommended to prepare a high-concentration stock (e.g., 1000x) and then dilute it into your aqueous culture medium to the final working concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).[5]
Q5: How should I store my this compound stock solution?
A5: For long-term storage, it is recommended to aliquot your DMSO stock solution into small, single-use volumes and store them at -20°C or -80°C. This will prevent repeated freeze-thaw cycles which can degrade the compound. When stored at -20°C, the stock solution is generally stable for at least one month, and at -80°C, it can be stable for up to six months.
Troubleshooting Guide: Preventing this compound Degradation
This guide provides potential solutions to common problems related to this compound instability in cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect of this compound. | Degradation of this compound in the cell culture medium. | 1. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. 2. Minimize incubation time: If possible, design experiments with shorter incubation times to reduce the extent of degradation. 3. Replenish this compound: For longer experiments, consider replenishing the media with freshly diluted this compound at regular intervals. |
| Complete loss of this compound activity. | The disulfide bridge of this compound has been reduced. | 1. Use a stabilized medium: Consider adding supplements to your culture medium that can help maintain a less-reducing environment. (See "Experimental Protocols" for details). 2. Control the pH: Ensure the pH of your culture medium is stable and does not become alkaline, as this compound is less stable at higher pH.[2] |
| Precipitation of this compound upon dilution in aqueous media. | Poor solubility of this compound in aqueous solutions. | 1. Use a two-step dilution: First, dilute your concentrated DMSO stock solution with more DMSO to an intermediate concentration before adding it to the aqueous culture medium. 2. Ensure proper mixing: When adding the DMSO stock to the medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes how to prepare a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Quantification of this compound in Cell Culture Supernatant using HPLC
This protocol provides a general method for quantifying the concentration of this compound in cell culture supernatant using High-Performance Liquid Chromatography (HPLC). Specific parameters may need to be optimized for your system.
Materials:
-
Cell culture supernatant containing this compound
-
This compound standard of known concentration
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
C18 HPLC column
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant.
-
Centrifuge the supernatant to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A typical starting point could be a mixture of methanol and water (50:50).[7]
-
Column: A C18 reversed-phase column is commonly used.
-
Detection: this compound can be detected by UV absorbance, typically at 254 nm.[7]
-
Standard Curve: Prepare a series of dilutions of the this compound standard in the same cell culture medium used for your experiment to create a standard curve.
-
Injection: Inject the prepared samples and standards onto the HPLC system.
-
-
Data Analysis:
-
Determine the retention time of this compound from the standard.
-
Quantify the amount of this compound in your samples by comparing the peak area to the standard curve.
-
Signaling Pathways and Experimental Workflows
References
- 1. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycotoxin Properties and Metabolism: Part 2 — Great Plains Laboratory [mosaicdx.com]
- 3. Effect and stability of this compound, an Aspergillus fumigatus toxin, on in vitro rumen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
selecting the appropriate vehicle control for gliotoxin experiments
Technical Support Center: Gliotoxin Vehicle Control Selection
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and using the appropriate vehicle control in this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical for this compound experiments?
A1: A vehicle control is the solvent or substance used to dissolve a compound of interest, in this case, this compound, for administration in an experiment.[1] It is administered to a control group to ensure that any observed biological effects are due to the this compound itself and not the solvent.[1] This is crucial because solvents, even at low concentrations, can have their own physiological effects.[2][3]
Q2: What are the most common vehicle controls for this compound?
A2: Dimethyl sulfoxide (DMSO) is the most frequently used solvent for dissolving this compound due to its ability to solubilize a wide variety of poorly soluble molecules.[2][4] Ethanol is another organic solvent that can be used.[5][6] For final dilutions into aqueous solutions like phosphate-buffered saline (PBS) or cell culture media, it's standard practice to first dissolve this compound in a solvent like DMSO.[4]
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound is sparingly soluble in aqueous buffers alone. Its solubility is significantly higher in organic solvents. The following table summarizes the solubility of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Source |
|---|---|---|
| DMSO | ~5 mg/mL | [4] |
| Dimethyl formamide (DMF) | ~5 mg/mL | [4] |
| 1:5 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL |[4] |
Q4: What are the recommended maximum concentrations of DMSO for in vitro and in vivo models?
A4: DMSO can be toxic to cells, and its toxicity is dependent on the concentration, cell type, and duration of exposure.[7][8] It is crucial to determine the optimal, non-toxic concentration for your specific experimental setup.[7]
Table 2: General Recommendations for Maximum DMSO Concentrations
| Experimental Model | Maximum Recommended Concentration | Important Considerations | Source |
|---|---|---|---|
| In Vitro (Cell Culture) | ≤ 0.1% - 0.5% | Some cell lines are sensitive to concentrations as low as 0.05%.[8] Toxicity increases with longer exposure times.[8][9] Always perform a vehicle-only toxicity test. | [7][8][9] |
| In Vivo | ≤ 1% - 2% | Toxicity can be organ-specific. Low concentrations have been shown to induce apoptosis in retinal neurons.[2] |[2][7] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of crystalline this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 5 mg/mL).[4] It is recommended to purge the solvent with an inert gas like nitrogen or argon before use to prevent oxidation.[4]
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[10] this compound is stable for at least 4 years when stored under these conditions.[4]
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired concentrations for your experiment. Ensure the final concentration of DMSO is below the toxic threshold for your specific cell line (typically ≤ 0.1%).[7][8]
-
Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of DMSO used for the highest this compound concentration to the cell culture medium.
-
Use Immediately: It is not recommended to store aqueous solutions of this compound for more than one day.[4]
Troubleshooting Guide
Problem: My this compound precipitated out of solution after dilution in aqueous media.
-
Cause: this compound is sparingly soluble in aqueous buffers.[4] The addition of the DMSO stock to the aqueous medium can cause the this compound to precipitate if the final concentration exceeds its solubility limit in the mixed solvent system.
-
Solution:
-
Ensure your initial DMSO stock solution is not over-concentrated.
-
When diluting, add the this compound-DMSO stock to the aqueous buffer slowly while vortexing or stirring to facilitate mixing.[10]
-
Consider a multi-step dilution process, first diluting into a smaller volume of media before bringing it to the final volume.
-
If precipitation persists, you may need to use a slightly higher percentage of DMSO in your final solution, but be sure to validate that this concentration is not toxic to your cells.[7]
-
Problem: I'm observing toxicity or unexpected effects in my vehicle control group.
-
Cause: The concentration of your vehicle (e.g., DMSO) may be too high for your specific experimental model.[2] Different cell types have varying sensitivities to solvents.[7][8]
-
Solution:
-
Perform a dose-response experiment with the vehicle alone to determine the highest non-toxic concentration.
-
Reduce the final concentration of the vehicle in your experiments. This may require preparing a more concentrated initial stock of this compound.
-
If possible, switch to a less toxic solvent, although options for highly insoluble compounds like this compound are limited.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 2. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. phytotechlab.com [phytotechlab.com]
dealing with gliotoxin batch-to-batch variability and quality control
Welcome to the Gliotoxin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by addressing common challenges related to its batch-to-batch variability and quality control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a mycotoxin produced by several species of fungi, most notably Aspergillus fumigatus. It belongs to the epipolythiodioxopiperazine (ETP) class of natural products.[1] Its primary mechanism of action involves the inhibition of nuclear factor-κB (NF-κB), a key transcription factor involved in inflammatory and immune responses.[1][2] The disulfide bridge in the this compound molecule is crucial for its biological activity, as it can interact with thiol groups in proteins, leading to their inactivation.[1] this compound is also known to induce apoptosis (programmed cell death) in various cell types.[3][4]
Q2: How should I store and handle this compound to ensure its stability?
A2: this compound is sensitive to light and moisture. For long-term storage, it should be stored as a solid at -20°C in a tightly sealed, light-protected container. For short-term use, stock solutions can be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored at -20°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. When handling this compound, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn due to its cytotoxicity.
Q3: What is a typical purity level for research-grade this compound?
A3: For most cell-based assays and in vitro experiments, a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) is generally recommended. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of your batch.
Q4: In what solvent should I dissolve this compound?
A4: this compound is soluble in organic solvents such as DMSO, methanol, and chloroform.[5] For cell culture experiments, DMSO is the most commonly used solvent.[3][4][6] It is crucial to ensure that the final concentration of the solvent in the cell culture medium is not toxic to the cells (typically <0.1% v/v).
Q5: What are the known signaling pathways affected by this compound?
A5: this compound impacts several critical signaling pathways within the cell. Its primary target is the NF-κB pathway, which it inhibits, thereby suppressing inflammatory responses.[1][2] Additionally, this compound is a potent inducer of apoptosis through the activation of the mitochondrial pathway, involving the pro-apoptotic protein Bak and the release of cytochrome c.[1] It can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[6]
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect Observed
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Degraded this compound | This compound is susceptible to degradation. Ensure it has been stored correctly (solid at -20°C, protected from light and moisture). Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment. |
| Incorrect Concentration | The effective concentration of this compound can vary between cell lines and assays. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Concentrations for inducing apoptosis are often in the range of 25-200 ng/mL.[5] |
| Solvent Issues | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not affecting the cells. Run a solvent control to verify this. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound. If possible, test a cell line known to be responsive to this compound as a positive control. |
| Batch-to-Batch Variability | There can be inherent variability in the potency of different batches of this compound. If you suspect this is an issue, it is advisable to test a new batch alongside a previously validated batch, if available. Always carefully review the Certificate of Analysis for each new batch. |
Issue 2: Higher than Expected Cytotoxicity
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Concentration Too High | The cytotoxic effects of this compound are dose-dependent. Reduce the concentration of this compound used in your experiment. A preliminary dose-response curve will help identify the appropriate concentration range. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your culture medium is at a non-toxic level (e.g., <0.1%). |
| Contamination of Stock Solution | If the stock solution has become contaminated, it could lead to unexpected cell death. Prepare a fresh stock solution from the solid compound. |
Quality Control and Batch-to-Batch Variability
The biological activity of this compound can vary between production batches due to factors inherent in the fermentation and purification processes. Consistent and thorough quality control is essential to ensure reliable and reproducible experimental results.
Interpreting a Certificate of Analysis (CoA)
A typical CoA for this compound will provide the following key information:
| Parameter | Description | Typical Specification |
| Appearance | Physical state and color of the compound. | White to off-white solid |
| Purity (by HPLC) | The percentage of the active compound in the sample, determined by HPLC. | ≥98% |
| Identity (by ¹H-NMR) | Confirmation of the chemical structure by Nuclear Magnetic Resonance spectroscopy. | Conforms to structure |
| Molecular Formula | The chemical formula of this compound. | C₁₃H₁₄N₂O₄S₂ |
| Molecular Weight | The molecular mass of this compound. | 326.4 g/mol |
Managing Batch-to-Batch Variability
Given the potential for variability, it is good practice to perform a validation experiment with each new batch of this compound. This typically involves a simple bioassay to confirm its activity and potency relative to previous batches.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute to a working concentration of 100 µg/mL with the mobile phase.
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 50:50 v/v).[5] The exact ratio may need to be optimized for your specific column and system.
-
HPLC Conditions:
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control) to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Simplified signaling pathway of this compound leading to apoptosis and inhibition of the inflammatory response.
Caption: Quality control workflow for a new batch of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What do we know about the role of this compound in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - MycoTOX Profile (Mold Exposure) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. This compound Isolated from Marine Fungus Aspergillus sp. Induces Apoptosis of Human Cervical Cancer and Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and genotoxicity of this compound on human lymphocytes <i>in vitro</i> - Journal of King Saud University - Science [jksus.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Working with Gliotoxin in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of alternative solvents for dissolving gliotoxin for biological assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when dissolving this compound for biological assays?
A1: The main challenges with this compound preparation are its poor solubility in aqueous solutions and its potential for precipitation when added to cell culture media. Additionally, the choice of solvent is critical as it can impact the stability of this compound and may exert its own cytotoxic effects on the cells being studied.
Q2: DMSO is commonly used to dissolve this compound. What are some alternative solvents?
A2: While DMSO is a widely used solvent for this compound, several alternatives can be employed, depending on the specific requirements of the biological assay. These include ethanol, methanol, dimethylformamide (DMF), and chloroform. The choice of solvent should be guided by its compatibility with the assay, potential for cytotoxicity, and the required final concentration of this compound.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent, such as DMSO or ethanol, at a high concentration (e.g., 1-10 mg/mL). It is recommended to purge the solvent with an inert gas before dissolving the this compound. For maximum solubility in aqueous buffers, it is advised to first dissolve this compound in an organic solvent and then dilute it with the aqueous buffer of choice.[1]
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions in DMSO can be stored at -20°C for up to one month. For long-term storage, it is recommended to store this compound as a crystalline solid at -20°C, where it is stable for at least four years.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q5: What is the stability of this compound in different solvents?
A5: this compound is stable in DMSO when stored at -20°C for up to a month. While specific stability data in other organic solvents is limited, it is generally recommended to prepare fresh dilutions for each experiment to ensure potency. The disulfide bridge in this compound's structure is crucial for its biological activity and can be susceptible to degradation.[2]
Troubleshooting Guide
Problem 1: My this compound is precipitating after I add it to my cell culture medium.
-
Question: Why is my this compound precipitating, and how can I prevent it?
-
Answer: Precipitation often occurs because this compound is sparingly soluble in aqueous solutions like cell culture media.[1] Here are some troubleshooting steps:
-
Lower the final concentration: The final concentration of the organic solvent in your culture medium should be kept to a minimum, typically below 0.5%, to avoid both precipitation and solvent-induced cytotoxicity.
-
Use a pre-warmed medium: Add the this compound stock solution to a small volume of pre-warmed (37°C) medium first, mix gently, and then add this to the rest of your culture.
-
Increase the dilution factor: Prepare an intermediate dilution of your this compound stock in the culture medium before adding it to your cells. For example, if your stock is in DMSO, you can create a 1:5 dilution in PBS (pH 7.2) before the final dilution into the cell culture medium.[1]
-
Vortex gently: When preparing dilutions, vortex the solution gently to ensure it is well-mixed without causing the compound to crash out of the solution.
-
Problem 2: I'm observing high levels of cell death in my control group treated only with the solvent.
-
Question: How can I determine if the solvent is causing the cytotoxicity and how can I mitigate it?
-
Answer: The organic solvent used to dissolve this compound can be toxic to cells, especially at higher concentrations.
-
Perform a solvent toxicity test: Before your main experiment, test the effect of different concentrations of the solvent on your cells. This will help you determine the maximum concentration of the solvent that is not cytotoxic.
-
Reduce the final solvent concentration: Aim for the lowest possible final solvent concentration in your cell culture. For many cell lines, the final DMSO concentration should be kept below 0.1%.
-
Choose a less toxic solvent: If your cells are particularly sensitive to DMSO, consider using ethanol, which can be less cytotoxic for some cell types. However, a solvent toxicity test is still necessary.
-
Problem 3: My experimental results with this compound are inconsistent.
-
Question: What could be causing the variability in my results?
-
Answer: Inconsistent results can stem from several factors related to the handling of this compound and the experimental setup.
-
Freshly prepare dilutions: The disulfide bridge in this compound is key to its activity and can be unstable in solution.[2] Prepare fresh dilutions from your stock solution for each experiment. Do not store diluted aqueous solutions of this compound.[1]
-
Ensure accurate pipetting: this compound is potent at low concentrations, so accurate pipetting of both the stock solution and dilutions is critical.
-
Homogenize the stock solution: Before taking an aliquot, ensure your stock solution is completely thawed and homogenous by gently vortexing.
-
Consistent cell conditions: Ensure that cell density, passage number, and growth phase are consistent across experiments, as these can all influence the cellular response to this compound.
-
Quantitative Data Summary
The solubility of this compound in various organic solvents is summarized in the table below. This information can help in selecting the most appropriate solvent for your experimental needs.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | [1] |
| Dimethylformamide (DMF) | ~5 mg/mL | [1] |
| Chloroform | 10 mg/mL | |
| Ethanol | 4.7 g/L | |
| Methanol | 1.4 g/L |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-weigh this compound: In a sterile environment (e.g., a chemical fume hood), carefully weigh the desired amount of this compound powder. The molecular weight of this compound is 326.4 g/mol . For a 10 mM stock solution, you would need 3.264 mg per 1 mL of DMSO.
-
Prepare the Solvent: Dispense the required volume of anhydrous DMSO into a sterile microcentrifuge tube. To enhance stability, gently purge the DMSO with an inert gas for a few minutes to remove dissolved oxygen.
-
Dissolve this compound: Add the pre-weighed this compound to the DMSO.
-
Vortex: Vortex the solution gently until the this compound is completely dissolved. A brief warming to 37°C can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.
Visualizations
This compound-Induced Apoptosis Signaling Pathway
This compound is known to induce apoptosis through multiple signaling pathways. A key mechanism involves the inhibition of NF-κB, which regulates the expression of anti-apoptotic genes. This compound can also induce oxidative stress, leading to the activation of pro-apoptotic proteins like Bak and the subsequent release of cytochrome c from the mitochondria.[2]
Caption: this compound-induced apoptosis pathway.
Experimental Workflow for a Cell-Based Assay
This workflow outlines the key steps for conducting a typical in vitro cell-based assay with this compound, from cell seeding to data analysis.
Caption: General workflow for a cell-based assay.
References
why is my gliotoxin not inducing apoptosis in my cell line
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of gliotoxin to induce apoptosis in cell lines.
Frequently Asked Questions (FAQs)
Q1: At what concentration should I use this compound to induce apoptosis?
The optimal concentration of this compound is highly cell-line dependent and can range from the nanomolar to the micromolar scale. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Below is a summary of concentrations used in various studies.
Q2: How long should I incubate my cells with this compound?
The incubation time is also cell-line dependent and should be optimized. Apoptotic effects have been observed as early as a few hours and up to 48 hours or more. A time-course experiment is recommended. For instance, apoptosis was noted in nerve cells after 12 hours of treatment with 300 nM this compound[1]. In HeLa and SW1353 cells, apoptosis was observed after 36 and 48 hours, respectively[2][3].
Q3: What is the mechanism of this compound-induced apoptosis?
This compound primarily induces apoptosis through the mitochondrial pathway.[1][2] This process involves the generation of reactive oxygen species (ROS), which leads to the release of cytochrome c from the mitochondria.[1][4] This, in turn, activates a cascade of caspases, including caspase-3, -8, and -9.[1][2] this compound also influences the Bcl-2 family of proteins, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][2] Additionally, the JNK signaling pathway can be activated by this compound, leading to the phosphorylation of Bim and subsequent apoptosis.[1][5] The disulfide bridge in the this compound molecule is essential for its cytotoxic activity.[6]
Q4: In what solvent should I dissolve and store this compound?
This compound is soluble in DMSO[6]. It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted in cell culture medium to the final working concentration. For storage, follow the manufacturer's recommendations, which typically involve storing the stock solution at -20°C or below in a tightly sealed container to protect it from light and moisture.
Q5: Can my cell line be resistant to this compound?
Yes, different cell lines exhibit varying sensitivities to this compound, and some may be resistant. If you do not observe apoptosis, it is possible your cell line has a resistance mechanism. This could involve differences in cellular uptake, metabolism of the toxin, or alterations in the apoptotic signaling pathways.
Troubleshooting Guide: Why is My this compound Not Inducing Apoptosis?
If you are not observing the expected apoptotic effects in your cell line after treatment with this compound, please follow this troubleshooting guide.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting failed this compound-induced apoptosis experiments.
Step 1: Verify the Integrity of Your this compound
-
Issue: this compound may have degraded. The disulfide bridge, which is crucial for its activity, can be sensitive to environmental conditions.
-
Action:
-
Ensure your this compound has been stored correctly (typically at -20°C or below, protected from light and moisture).
-
If possible, test your this compound on a sensitive, previously validated cell line.
-
Consider purchasing a new batch of this compound if degradation is suspected.
-
Step 2: Optimize the this compound Concentration
-
Issue: The concentration of this compound may be too low to induce apoptosis in your specific cell line.
-
Action:
-
Perform a dose-response experiment using a wide range of concentrations (e.g., 10 nM to 100 µM).
-
Consult the literature for concentrations that have been effective in similar cell lines.
-
Step 3: Adjust the Incubation Time
-
Issue: The incubation time may be too short for the apoptotic cascade to be initiated and detected.
-
Action:
-
Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, potentially effective concentration.
-
Be aware that prolonged incubation with high concentrations might lead to necrosis rather than apoptosis.[4]
-
Step 4: Check Your Cell Culture Conditions
-
Issue: The health and density of your cells can impact their response to stimuli.
-
Action:
-
Ensure your cells are healthy and in the logarithmic growth phase before treatment.
-
Plate cells at an appropriate density. Overly confluent or sparse cultures can behave differently.
-
Confirm that the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells.
-
Step 5: Validate Your Apoptosis Assay
-
Issue: Your assay for detecting apoptosis may not be sensitive enough, or you may be looking at the wrong time point for a particular marker.
-
Action:
-
Use a well-established positive control for apoptosis in your cell line (e.g., staurosporine) to confirm that your assay is working correctly.
-
Consider using multiple assays to measure different apoptotic events. For example, Annexin V/PI staining detects early to late apoptosis, while a caspase-3 activity assay measures a key executioner caspase.[7][8][9]
-
Step 6: Consider Cell Line Resistance
-
Issue: Your cell line may be inherently resistant to this compound-induced apoptosis.
-
Action:
-
Review the literature to see if your cell line is known to be resistant to this compound or other apoptosis inducers.
-
If resistance is suspected, you may need to consider using a different apoptotic stimulus or a different cell line for your experiments.
-
Data Presentation: Effective this compound Concentrations
The following table summarizes effective concentrations and IC50 values of this compound reported in the literature for various cell lines.
| Cell Line | Cell Type | Effective Concentration/IC50 | Incubation Time | Reference |
| HT-29 | Colorectal Cancer | IC50: 0.6 µg/mL | Not Specified | [1] |
| Nerve Cells | Neuronal | 300 nM | 12 hours | [1] |
| Astrocyte Cells | Glial | 300 - 1000 nM | 18 hours | [1][10] |
| LLC-PK1 | Porcine Renal Proximal Tubule | 100 ng/mL (potentiates TNF-α) | 24 hours | [7][8] |
| Kupffer Cells | Rat Hepatic Macrophage | 0.3 µM | 1 hour | [4] |
| HeLa | Human Cervical Cancer | 10 - 90 µM | 36 hours | [2][3] |
| SW1353 | Human Chondrosarcoma | 10 - 90 µM | 48 hours | [2][3] |
| 16HBE14o- | Human Bronchial Epithelial | IC50: 0.25 µg/mL | Not Specified | [11] |
| MCF-7 | Breast Cancer | IC50: 1.5625 µM | 24 hours | [12][13] |
| MDA-MB-231 | Breast Cancer | IC50: 1.5625 µM | 24 hours | [12][13] |
Experimental Protocols
Protocol: Induction of Apoptosis with this compound and Assessment by Annexin V/PI Staining
-
Cell Plating: Seed your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Further dilute this stock solution in your complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
Remove the old medium from your cells.
-
Add the medium containing the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting:
-
Collect the supernatant (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Annexin V/PI Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Signaling Pathway Visualization
This compound-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Isolated from Marine Fungus Aspergillus sp. Induces Apoptosis of Human Cervical Cancer and Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound causes apoptosis and necrosis of rat Kupffer cells in vitro and in vivo in the absence of oxidative stress: Exacerbation by caspase and serine protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by the fungal pathogen this compound requires a triple phosphorylation of Bim by JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound-induced cytotoxicity proceeds via apoptosis and is mediated by caspases and reactive oxygen species in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Is a Virulence Factor of Aspergillus fumigatus: gliP Deletion Attenuates Virulence in Mice Immunosuppressed with Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. cellmolbiol.org [cellmolbiol.org]
- 13. Evaluation of kinetic effects of this compound in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
Technical Support Center: Managing Gliotoxin's Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the off-target effects of gliotoxin in cellular assays. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is the inhibition of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1] This immunosuppressive effect is largely attributed to its unique epipolythiodioxopiperazine (ETP) structure, which contains a disulfide bridge. This bridge is crucial for its biological activity.
Q2: What are the main off-target effects of this compound that can confound experimental results?
This compound is known for several off-target effects that can interfere with cellular assays, primarily due to its redox-active disulfide bridge. These include:
-
Induction of Oxidative Stress: this compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This can induce cellular damage and activate stress-response pathways independent of NF-κB inhibition.
-
Covalent Modification of Proteins: The disulfide bond in this compound can react with free thiol groups on cysteine residues of various proteins, leading to their inactivation or altered function.
-
Induction of Apoptosis: this compound can trigger programmed cell death through multiple pathways, including the activation of c-Jun N-terminal kinase (JNK) signaling and mitochondrial-mediated pathways involving the release of cytochrome c.[2][3][4]
-
Proteasome Inhibition: At higher concentrations, this compound can inhibit the chymotrypsin-like activity of the 20S proteasome.[5]
Q3: At what concentrations do the off-target effects of this compound typically become significant?
The concentration at which off-target effects become prominent is cell-type dependent. However, some general observations have been made:
-
NF-κB Inhibition: Nanomolar concentrations are often sufficient to inhibit NF-κB activation.
-
Apoptosis Induction: Apoptosis is typically observed at concentrations greater than 250 ng/mL.
-
Proteasome Inhibition: Inhibition of the 20S proteasome is generally seen at micromolar concentrations (e.g., IC50 of ~10 µM in vitro).[5]
It is crucial to perform dose-response experiments for each new cell line and assay to determine the optimal concentration range that isolates the desired on-target effect.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides strategies to mitigate off-target effects.
| Problem | Potential Cause | Recommended Solution |
| High background cell death unrelated to the intended target. | This compound-induced apoptosis or necrosis due to oxidative stress. | 1. Dose-response titration: Determine the lowest effective concentration for your on-target effect. 2. Time-course experiment: Shorten the incubation time to minimize cytotoxicity. 3. Use of antioxidants: Co-incubate with N-acetylcysteine (NAC) as a ROS scavenger (see Protocol 2). |
| Inconsistent or unexpected results in different assays. | Off-target effects interfering with assay components or cellular pathways. | 1. Use of inactive this compound analog: Employ a commercially available analog lacking the disulfide bridge as a negative control. 2. Chemical inactivation control: Pre-treat this compound with a reducing agent like dithiothreitol (DTT) to inactivate it (see Protocol 1). 3. Orthogonal assays: Confirm findings using multiple, mechanistically distinct assays. |
| Difficulty distinguishing between on-target NF-κB inhibition and off-target effects. | Overlapping cellular responses to NF-κB inhibition and oxidative stress. | 1. Rescue experiments: After this compound treatment, attempt to rescue the phenotype by activating downstream components of the NF-κB pathway. 2. Measure ROS production: Directly quantify ROS levels to assess the contribution of oxidative stress at the working concentration of this compound (see Protocol 4). 3. Specific NF-κB reporter assays: Utilize cell lines with an NF-κB-driven reporter gene to specifically measure the on-target effect (see Protocol 3). |
| Interference with cell viability assays (e.g., MTT, MTS). | This compound's redox activity can directly reduce tetrazolium salts, leading to false-positive signals for cell viability. | 1. Use alternative viability assays: Employ assays based on different principles, such as ATP measurement (e.g., CellTiter-Glo®) or measuring membrane integrity with non-toxic dyes. 2. Cell-free controls: Run parallel experiments in cell-free media containing this compound and the assay reagent to quantify any direct chemical interference. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound across various cell lines. Researchers should note that these values are approximate and can vary based on experimental conditions.
Table 1: IC50 Values of this compound for Cell Viability
| Cell Line | Cell Type | IC50 (µM) | Reference |
| A549 | Human Lung Carcinoma | 2.7 | [1] |
| L132 | Human Lung Epithelial | 4.25 | [1] |
| HepG2 | Human Liver Carcinoma | 3.0 | [1] |
| HEK293 | Human Embryonic Kidney | 2.1 - 2.2 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 1.5625 | [6] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 1.5625 | [6] |
| A459/ADR | Adriamycin-resistant NSCLC | 0.40 | [2] |
| HT-29 | Human Colorectal Adenocarcinoma | ~1.84 (0.6 µg/mL) | [2] |
Table 2: Concentration-Dependent Effects of this compound
| Effect | Cell Type/System | Concentration | Reference |
| Inhibition of Phagocytosis | Human Neutrophils | 30 - 100 ng/mL | [2] |
| Apoptosis Induction | Macrophages and Lymphocytes | >250 ng/mL | |
| Reduced Mitochondrial Activity | Astrocyte cells | 300 nM | [2] |
| Reduced Mitochondrial Activity | Neurons | 1000 nM | [2] |
| Inhibition of 20S Proteasome (in vitro) | Human | ~10 µM (IC50) | [5] |
| Inhibition of Farnesyltransferase | In vitro | 80 µM (IC50) | [2] |
| Inhibition of Geranylgeranyltransferase I | In vitro | 17 µM (IC50) | [2] |
Experimental Protocols
Protocol 1: Dithiothreitol (DTT) Inactivation of this compound for Control Experiments
This protocol describes how to inactivate this compound using DTT to create a negative control, helping to distinguish disulfide bridge-dependent effects from other potential activities of the molecule.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Dithiothreitol (DTT)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a fresh stock solution of DTT in PBS or water.
-
In a sterile microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add a molar excess of DTT to the this compound solution. A 10-fold molar excess is a good starting point.
-
Incubate the mixture at 37°C for 30 minutes to allow for the reduction of the disulfide bridge.
-
This DTT-inactivated this compound solution can now be used as a negative control in your cellular assay. Add it to cells in parallel with the active this compound.
-
Important Control: Include a "DTT alone" control group to account for any effects of DTT on the cells at the final concentration used.
Protocol 2: Using N-Acetylcysteine (NAC) to Mitigate Oxidative Stress
This protocol outlines the use of the antioxidant NAC to determine if the observed cellular effects of this compound are mediated by ROS.
Materials:
-
This compound stock solution
-
N-acetylcysteine (NAC)
-
Cell culture medium
Procedure:
-
Prepare a fresh stock solution of NAC in cell culture medium and sterilize by filtration.
-
Pre-treat cells with various concentrations of NAC (e.g., 1-10 mM) for 1-2 hours before adding this compound.
-
Add this compound to the NAC-pre-treated cells at the desired concentration.
-
Include the following control groups:
-
Untreated cells
-
Cells treated with this compound alone
-
Cells treated with NAC alone
-
-
Assess the cellular endpoint of interest. A reversal or significant reduction of the this compound-induced effect in the presence of NAC suggests the involvement of ROS.
Protocol 3: NF-κB Reporter Assay
This protocol provides a general workflow for using a luciferase-based reporter assay to specifically measure this compound's inhibitory effect on NF-κB activation.
Materials:
-
Cells stably or transiently transfected with an NF-κB-responsive luciferase reporter plasmid and a constitutively expressed control reporter (e.g., Renilla luciferase).
-
This compound
-
NF-κB activating stimulus (e.g., TNF-α, LPS)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Plate the reporter cells in a white, clear-bottom 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Include the following controls:
-
Unstimulated, untreated cells (basal activity)
-
Stimulated, untreated cells (maximal activation)
-
Unstimulated, this compound-treated cells
-
-
Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for differences in cell number and transfection efficiency. A dose-dependent decrease in the normalized luciferase activity in stimulated cells indicates specific inhibition of the NF-κB pathway.
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method for detecting intracellular ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cells of interest
-
This compound
-
DCFH-DA
-
PBS or appropriate buffer
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Plate cells in a black, clear-bottom 96-well plate.
-
Load the cells with DCFH-DA (typically 5-10 µM in serum-free medium) and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with various concentrations of this compound.
-
Include the following controls:
-
Untreated cells (basal ROS levels)
-
Cells treated with a known ROS inducer (e.g., H₂O₂) as a positive control
-
-
Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., ~485 nm Ex / ~535 nm Em for DCF) at different time points. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
Caption: Overview of this compound's on-target and off-target effects.
Caption: A workflow for troubleshooting this compound experiments.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. This compound, identified from a screen of fungal metabolites, disrupts 7SK snRNP, releases P-TEFb, and reverses HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. assaygenie.com [assaygenie.com]
interpreting negative or unexpected results in gliotoxin virulence studies
This technical support center provides troubleshooting guidance for researchers encountering negative or unexpected results in gliotoxin virulence studies. The information is tailored for scientists and drug development professionals working with this immunomodulatory mycotoxin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound-deficient mutant (e.g., ΔgliP) shows no difference in virulence compared to the wild-type strain in my animal model. What could be the reason?
A1: This is a well-documented phenomenon with several potential explanations. The contribution of this compound to virulence can be highly dependent on the host's immune status.
-
Host Immune Status is Critical: Contradictory results from different laboratories have highlighted that the host's immune status is a key factor.[1]
-
Neutropenic Models: In mouse models rendered neutropenic with treatments like cyclophosphamide plus corticosteroids, this compound often appears to be unimportant for virulence.[1][2][3] The profound immunosuppression in these models may mask the specific immunomodulatory effects of this compound.
-
Non-Neutropenic (Corticosteroid-Only) Models: In contrast, models using corticosteroids alone for immunosuppression (avoiding neutropenia) have demonstrated that this compound is a significant virulence factor.[1][2][3][4] In these models, a ΔgliP mutant strain is significantly less virulent than the wild-type.[2][4][5]
-
-
Redundancy of Virulence Factors: Aspergillus fumigatus produces a wide array of secondary metabolites and virulence factors. In a severely immunocompromised host, the absence of this compound alone may not be sufficient to attenuate virulence, as other factors can compensate.
-
Mutant Verification: Always ensure the mutant is correctly generated and validated. Confirm the absence of this compound production via methods like High-Performance Liquid Chromatography (HPLC). Deletion of the gliP gene, which encodes a nonribosomal peptide synthase, has been shown to abrogate this compound production.[2][6][7]
Q2: I am observing inconsistent or no cytotoxic/apoptotic effects in my in vitro cell-based assays with purified this compound or fungal culture filtrates. What should I check?
A2: Inconsistent in vitro results are often related to toxin stability, concentration, or the specifics of the assay conditions.
-
This compound Stability and Degradation: this compound is a redox-active molecule whose stability is influenced by its environment.
-
pH-Dependence: this compound is more stable in acidic conditions and degrades in alkaline environments.[8] For instance, in acidic water (pH 4), this compound can be stable for over 10 days, whereas it degrades quickly in alkaline water.[8] Ensure your culture media and assay buffers have a controlled and appropriate pH.
-
Redox Environment: The disulfide bridge is crucial for this compound's activity.[9][10] The presence of reducing agents can inactivate the toxin.[9]
-
Metabolic Conversion: Fungi like Trichoderma virens can convert this compound into the less active bis-thiomethyl this compound during the late stationary growth phase.[8] Consider the growth phase when harvesting culture filtrates.
-
-
Dose and Cell-Type Specificity: The cytotoxic effects of this compound are dose-dependent and can vary significantly between cell types.[10]
-
Concentrations as low as 30-100 ng/mL can inhibit phagocytosis, while higher concentrations (>250 ng/mL) are often required to induce apoptosis in macrophages.[10][11]
-
Neutrophils from healthy individuals are reported to be relatively resistant to this compound-mediated apoptosis compared to macrophages or monocytes.[1]
-
-
Quality Control of Toxin: Verify the concentration and purity of your this compound standard or extract using a reliable analytical method like HPLC-MS/MS.[11]
Q3: My results do not show the expected inhibition of the NF-κB pathway. How can I troubleshoot this?
A3: this compound is a known inhibitor of the transcription factor NF-κB, a key regulator of inflammation and immune responses.[1][12] If you are not observing this effect, consider the following:
-
Mechanism of Action: this compound prevents the degradation of IκBα, the inhibitory subunit of NF-κB.[9][10][12] This action is mediated by the inhibition of the 20S proteasome's chymotrypsin-like activity.[9][10] Your experimental readout should be sensitive to this specific step. Assays like Western blotting for phosphorylated IκBα or IκBα levels, or reporter assays for NF-κB transcriptional activity, are appropriate.
-
Stimulus Used: The inhibitory effect is most clearly observed when cells are stimulated to activate the NF-κB pathway (e.g., with TNF-α or LPS). This compound's effect is to block this activation.[12]
-
Toxin Concentration and Timing: Ensure you are using an effective concentration of this compound and that the pre-incubation time is sufficient for the toxin to enter the cells and inhibit the proteasome before applying the stimulus. Nanomolar concentrations have been shown to be effective.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from virulence and bioactivity studies.
Table 1: Murine Survival Rates in Different Immunosuppression Models
| Fungal Strain | Immunosuppression Model | Host Strain | Survival Rate (%) | Day of Observation | Reference |
|---|---|---|---|---|---|
| Wild-Type (B-5233) | Hydrocortisone Acetate | 129/Sv | ~20% | 14 | [2][5] |
| ΔgliP Mutant | Hydrocortisone Acetate | 129/Sv | ~80% | 14 | [2][5] |
| gliP Reconstituted | Hydrocortisone Acetate | 129/Sv | ~25% | 14 | [2][5] |
| Wild-Type | Cyclophosphamide + Cortisone | Various | No significant difference | N/A | [1][2] |
| ΔgliP Mutant | Cyclophosphamide + Cortisone | Various | No significant difference | N/A | [1][2] |
Table 2: In Vivo this compound Concentrations Detected in an Experimental Aspergillosis Model
| Sample Type | Condition | Mean this compound Concentration | Reference |
|---|---|---|---|
| Mouse Lungs | Untreated Control | 3,976 ± 1,662 ng/g of tissue | [11] |
| Mouse Lungs | Amphotericin B Treated | 1,536 ± 596 ng/g of tissue | [11] |
| Mouse Sera | Untreated Control | 36.5 ± 30.28 ng/mL |[11] |
Key Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for quantifying this compound from culture filtrates or biological samples.
-
Sample Preparation:
-
Culture Filtrate: Harvest fungal biomass by filtration. Extract the filtrate three times with an equal volume of chloroform or ethyl acetate.
-
Serum/Tissue: Precipitate proteins using methanol, centrifuge at 10,000 x g, and collect the supernatant.[11]
-
-
Extraction & Concentration: Pool the organic solvent fractions and evaporate to dryness under vacuum or nitrogen stream.
-
Reconstitution: Resuspend the dried extract in a known volume of the mobile phase (e.g., Methanol:Water).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-SP).[13]
-
Mobile Phase: Isocratic elution with a mixture such as Methanol:Water (50:50, v/v).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detector set at 254 nm[13] or 272 nm. For higher sensitivity and specificity, use LC-MS/MS.[11]
-
Quantification: Create a standard curve using purified this compound of known concentrations (e.g., 0.25 to 25 ng/mL).[11] Calculate the concentration in unknown samples by interpolating from the standard curve.
-
Protocol 2: Murine Model of Invasive Aspergillosis (Non-Neutropenic)
This protocol is adapted from studies demonstrating this compound's role as a virulence factor.[2][5]
-
Immunosuppression: Administer hydrocortisone acetate subcutaneously to mice (e.g., BALB/c or 129/Sv strains) at a dose of 250 mg/kg of body weight. Repeat administration every 2-3 days to maintain immunosuppression.
-
Infection: 24 hours after the initial immunosuppression, infect mice intranasally with a suspension of A. fumigatus conidia (e.g., 2 x 10^6 conidia in 20 µL of PBS) under light anesthesia.
-
Monitoring: Monitor the mice daily for signs of morbidity (weight loss, ruffled fur, lethargy) and record survival.
-
Endpoint Analysis: At the experimental endpoint or upon euthanasia, organs such as the lungs can be harvested for fungal burden analysis (quantitative PCR or CFU counting) and this compound quantification.[11]
Visual Guides: Pathways and Workflows
Caption: Troubleshooting logic for avirulent this compound mutants.
Caption: Simplified pathway of this compound-mediated NF-κB inhibition.
References
- 1. What do we know about the role of this compound in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Virulence Factor of Aspergillus fumigatus: gliP Deletion Attenuates Virulence in Mice Immunosuppressed with Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound is a virulence factor of Aspergillus fumigatus: gliP deletion attenuates virulence in mice immunosuppressed with hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disruption of a Nonribosomal Peptide Synthetase in Aspergillus fumigatus Eliminates this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of a nonribosomal peptide synthetase in Aspergillus fumigatus eliminates this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention [mdpi.com]
- 10. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of this compound in Experimental and Human Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The immunosuppressive fungal metabolite this compound specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Confirming Gliotoxin-Induced Reactive Oxygen Species Production In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gliotoxin's performance in inducing reactive oxygen species (ROS) in vitro against other common alternatives. Supporting experimental data, detailed protocols, and pathway visualizations are included to aid in experimental design and data interpretation.
Introduction
This compound, a mycotoxin produced by Aspergillus fumigatus, is a well-documented inducer of oxidative stress through the generation of reactive oxygen species (ROS).[1] Its ability to modulate intracellular ROS levels makes it a valuable tool for studying oxidative stress-related cellular processes. This guide compares this compound with other common in vitro ROS inducers, providing a framework for selecting the appropriate agent for your research needs.
The primary mechanism of this compound-induced ROS production involves a redox cycling process facilitated by its characteristic disulfide bridge.[2] This process can lead to the generation of superoxide radicals. Furthermore, this compound can impact mitochondrial function and inhibit NADPH oxidase, contributing to the overall oxidative stress within the cell.[3][4]
Comparative Data on ROS Induction
The following table summarizes quantitative data from in vitro studies, comparing the ROS-inducing capabilities of this compound with other agents. The data is primarily based on the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay, which measures general ROS levels.
| Compound | Cell Line | Concentration | Time | Fold Change in ROS (vs. Control) | Reference |
| This compound | A549 | IC50 (2.7 µM) | 6h | ~2.0 | [2] |
| IC50 (2.7 µM) | 12h | ~3.5 | [2] | ||
| IC50 (2.7 µM) | 24h | ~4.5 | [2] | ||
| L132 | IC50 (4.25 µM) | 6h | ~1.8 | [2] | |
| IC50 (4.25 µM) | 12h | ~2.5 | [2] | ||
| IC50 (4.25 µM) | 24h | ~3.0 | [2] | ||
| Fumagillin | A549 | IC50 (40 µM) | 6h | ~1.5 | [2] |
| IC50 (40 µM) | 12h | ~2.0 | [2] | ||
| IC50 (40 µM) | 24h | ~2.5 | [2] | ||
| L132 | IC50 (50 µM) | 6h | ~1.2 | [2] | |
| IC50 (50 µM) | 12h | ~1.8 | [2] | ||
| IC50 (50 µM) | 24h | ~2.0 | [2] | ||
| Hydrogen Peroxide (H₂O₂) * | A549 | Not Specified | 24h | ~3.0 | [2] |
| L132 | Not Specified | 24h | ~2.5 | [2] | |
| Menadione | Rat Glomeruli | 25 µM | 30 min | 2.6 (260% of control) | [5] |
*Hydrogen peroxide is often used as a positive control, and the fold change can vary significantly based on the concentration and cell type.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated.
Caption: this compound-induced ROS signaling pathway.
Caption: General workflow for measuring ROS production.
Experimental Protocols
This compound-Induced ROS Production Assay
Objective: To quantify the intracellular ROS levels in cultured cells following exposure to this compound.
Materials:
-
Cell line of interest (e.g., A549, L132)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remove the culture medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂).
-
Incubation: Incubate the plate for the desired time points (e.g., 6, 12, 24 hours) under standard cell culture conditions.
-
DCFH-DA Loading: Prepare a working solution of DCFH-DA (typically 10-20 µM) in pre-warmed serum-free medium. After the treatment incubation, remove the medium from the wells and wash the cells once with PBS. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation with DCFH-DA, remove the solution and wash the cells once with PBS. Add PBS or a suitable buffer to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold change in ROS production.
Alternative ROS Inducers: A Comparative Overview
-
Hydrogen Peroxide (H₂O₂):
-
Mechanism: Directly introduces H₂O₂ into the cells, leading to a rapid increase in intracellular ROS.
-
Typical Concentrations: 50-500 µM.
-
Considerations: Can be cytotoxic at higher concentrations and the effect is often transient. It is a common positive control to validate the ROS detection assay.[6]
-
-
Menadione (Vitamin K3):
-
Mechanism: Undergoes redox cycling within the cell, generating superoxide anions and subsequently other ROS.[7][8] This process consumes cellular reducing equivalents like NADPH.
-
Typical Concentrations: 10-100 µM.[5]
-
Considerations: Provides a more sustained ROS production compared to H₂O₂. Its mechanism of ROS generation through redox cycling is more analogous to that of this compound.
-
-
Fumagillin:
-
Mechanism: While less potent than this compound in inducing ROS, it can contribute to oxidative stress.[2] Its primary mode of action is the inhibition of methionine aminopeptidase 2 (MetAP2).[9]
-
Typical Concentrations: 40-50 µM (IC50 for cytotoxicity).[2]
-
Considerations: Can be used as a comparative mycotoxin to study differential effects on ROS production and cytotoxicity.
-
Conclusion
This compound is a potent inducer of intracellular ROS through a multi-faceted mechanism involving redox cycling, mitochondrial disruption, and NADPH oxidase inhibition. When compared to other agents, this compound induces a significant and sustained increase in ROS levels. The choice of ROS inducer should be guided by the specific research question. For mimicking sustained intracellular oxidative stress, this compound and menadione are suitable choices. Hydrogen peroxide serves as a robust positive control for acute oxidative stress. Fumagillin can be employed as a weaker ROS-inducing mycotoxin for comparative studies. The provided protocols and data serve as a foundation for designing and interpreting experiments aimed at understanding the role of this compound-induced oxidative stress in various biological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by this compound and fumagillin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal metabolite this compound inhibits assembly of the human respiratory burst NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungal mitochondria govern both this compound biosynthesis and self-protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of reactive oxygen species in adriamycin and menadione-induced glomerular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ROS-induced oxidative damage in lymphocytes ex vivo/in vitro from healthy individuals and MGUS patients: protection by myricetin bulk and nanoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Fumagillin? [synapse.patsnap.com]
A Comparative Analysis of the Cytotoxic Effects of Gliotoxin and Fumagillin
For researchers, scientists, and drug development professionals, understanding the nuanced cytotoxic profiles of potential therapeutic agents is paramount. This guide provides a comprehensive comparison of two fungal metabolites, gliotoxin and fumagillin, detailing their mechanisms of action, cytotoxic potency, and the cellular pathways they impact. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
This compound, a member of the epipolythiodioxopiperazine class of mycotoxins, and fumagillin, a complex biomolecule produced by Aspergillus fumigatus, both exhibit potent biological activities.[1][2] While both are investigated for their therapeutic potential, particularly in oncology, their cytotoxic mechanisms and efficacy vary significantly. This compound is known for its immunosuppressive and pro-apoptotic effects, whereas fumagillin primarily acts as an anti-angiogenic agent.[1][3]
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of this compound and fumagillin has been evaluated across various cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data clearly indicates that this compound is significantly more cytotoxic than fumagillin across multiple human lung cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | 2.7 | [4] |
| L132 (Normal Lung) | 4.25 | [4] | |
| HEK293 (Kidney) | 2.1 - 2.2 | [4] | |
| HepG2 (Liver) | 3 | [4] | |
| MCF-7 (Breast Cancer) | 1.5625 | ||
| MDA-MB-231 (Breast Cancer) | 1.5625 | ||
| Fumagillin | A549 (Lung Carcinoma) | 40 | [4] |
| L132 (Normal Lung) | 50 | [4] | |
| Entamoeba histolytica | 0.069 ± 0.0013 | [5] |
Table 1: Comparative IC50 values of this compound and Fumagillin in various cell lines.
Notably, a study on lung epithelial cells demonstrated that this compound and fumagillin can act synergistically, suggesting that their combined application could enhance cytotoxic effects at lower concentrations.[4][6]
Mechanisms of Cytotoxicity
The distinct cytotoxic profiles of this compound and fumagillin stem from their different molecular targets and the signaling pathways they modulate.
This compound: A Multi-Faceted Toxin
This compound exerts its cytotoxic effects through a variety of mechanisms, primarily centered around the induction of oxidative stress and apoptosis.[2][3] Its disulfide bridge is crucial for its biological activity.[2] Key mechanisms include:
-
Induction of Reactive Oxygen Species (ROS): this compound can cause mitochondrial damage, leading to the production of ROS, which in turn induces DNA damage and apoptosis.[2]
-
Apoptosis Induction: this compound-induced apoptosis is mediated by the activation of caspase-3-like proteases.[7]
-
Immunosuppression: It can suppress immune functions by inhibiting phagocytosis and inducing apoptosis in macrophages and other immune cells.[2][8]
-
NF-κB Pathway Inhibition: this compound can inhibit the activation of the NF-κB signaling pathway, which is crucial for cell survival and inflammation.[3]
-
Anti-angiogenic Effects: It has also been shown to inhibit angiogenesis.[2]
Fumagillin: A Specific MetAP2 Inhibitor
Fumagillin's primary mechanism of action is the specific and irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved in the post-translational modification of proteins.[1][9] This inhibition leads to a cascade of downstream effects:
-
Anti-Angiogenesis: The most prominent effect of MetAP2 inhibition is the suppression of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[1][9]
-
Cell Cycle Arrest: Inhibition of MetAP2 disrupts normal protein processing, leading to cell cycle arrest, particularly in the G1 phase.[1]
-
Induction of Oxidative Stress: Some studies suggest that fumagillin's cytotoxic effects can also be mediated by an increase in ROS.[10][11]
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key cytotoxicity and cell death assays are provided below.
Cell Viability Assays
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µl of culture medium.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound or fumagillin.
-
MTT Addition: Following the treatment period (e.g., 24 hours), add 10 µl of MTT labeling reagent (5 mg/ml in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate overnight at 37°C and then measure the absorbance at 570 nm using a microplate reader.
Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA of adherent cells.[8]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Medium Removal: After the treatment period, gently remove the culture medium.
-
Fixation: Fix the cells by adding a fixing solution (e.g., 4% paraformaldehyde) for 15 minutes.
-
Staining: Remove the fixative and add 0.5% crystal violet solution to each well for 20 minutes.
-
Washing: Gently wash the wells with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 33% acetic acid) to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm.
Apoptosis and Cell Cycle Analysis
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Collection: Collect both adherent and floating cells after treatment.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis using Propidium Iodide
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Collection and Fixation: Collect cells and fix them in cold 70% ethanol.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA.
-
PI Staining: Stain the cells with propidium iodide.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Reactive Oxygen Species (ROS) Detection
DCFH-DA Staining for Intracellular ROS
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.[2]
-
Cell Treatment: Treat cells with this compound or fumagillin for the desired time.
-
DCFH-DA Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Unraveling the Structure-Activity Relationship of Gliotoxin Analogs: A Comparative Guide to Bioactivity
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of gliotoxin and its biological activity is paramount for the development of novel therapeutics. This guide provides a comprehensive comparison of this compound and its analogs, detailing their bioactivities with supporting experimental data and methodologies.
This compound, a member of the epipolythiodioxopiperazine (ETP) class of natural products, is a potent mycotoxin produced by several fungal species, most notably Aspergillus fumigatus. It exhibits a wide range of biological activities, including immunosuppressive, apoptotic, and anti-inflammatory effects. The unique chemical structure of this compound, characterized by a disulfide bridge across a diketopiperazine ring, is central to its bioactivity. Modifications to this core structure can dramatically alter its potency, providing a rich area for structure-activity relationship (SAR) studies.
Comparative Bioactivity of this compound and Its Analogs
The biological effects of this compound and its derivatives are intrinsically linked to the presence and reactivity of the disulfide bond. This reactive moiety allows this compound to interact with and inhibit various cellular targets, primarily through the formation of mixed disulfides with protein cysteine residues. This interaction disrupts cellular redox balance and interferes with key signaling pathways.
A comparative analysis of the cytotoxic effects of this compound and its key analogs reveals a clear dependence on the integrity of the disulfide bridge. Bis(methylthio)this compound (bmGT), an analog where the disulfide bridge is replaced by two methylthio groups, is consistently reported to be inactive or significantly less potent than this compound. This stark difference underscores the essential role of the disulfide bond in mediating cytotoxicity.[1] Similarly, the reduced form, dithiolthis compound, exhibits weaker cytotoxic effects compared to the oxidized form, this compound.[1]
| Compound | Cell Line | Bioactivity (IC50) | Reference |
| This compound | L929 (Mouse fibrosarcoma) | 200 nM | [1] |
| This compound | A549 (Human lung carcinoma) | 2.7 µM | [2] |
| This compound | L132 (Human embryonic lung) | 4.25 µM | [2] |
| This compound | HepG2 (Human liver cancer) | 3 µM | [2] |
| This compound | HEK293 (Human embryonic kidney) | 2.1 µM | [2] |
| This compound | MCF-7 (Human breast cancer) | ~1 µM | [1] |
| This compound | MDA-MB-231 (Human breast cancer) | 1.56 µM | [3] |
| Bis(methylthio)this compound (bmGT) | L929 (Mouse fibrosarcoma) | > 1 µM (inactive) | [1] |
Table 1: Comparative cytotoxicity (IC50 values) of this compound and its analog, bis(methylthio)this compound (bmGT), against various cell lines.
Key Signaling Pathways Modulated by this compound
This compound exerts its profound biological effects by modulating several critical cellular signaling pathways. A primary target is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation and immune responses.
Inhibition of NF-κB Signaling
This compound is a potent inhibitor of NF-κB activation.[4] It prevents the degradation of the inhibitory subunit, IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-inflammatory genes.[4] This inhibitory action is a key mechanism behind this compound's immunosuppressive and anti-inflammatory properties. The disulfide bridge is crucial for this activity, as it is believed to interact with critical cysteine residues in components of the NF-κB signaling pathway.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in various cell types. This process is often mediated by the generation of reactive oxygen species (ROS) through the redox cycling of the disulfide bond.[5] Increased ROS levels lead to mitochondrial dysfunction, the release of pro-apoptotic factors like cytochrome c, and the activation of caspases, the key executioners of apoptosis.
Experimental Protocols
The bioactivity of this compound and its analogs is typically assessed using a variety of in vitro assays. Below are detailed methodologies for two key experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration.
References
- 1. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The immunosuppressive fungal metabolite this compound specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gliotoxin Target Engagement: A Comparative Guide to Cellular Thermal Shift Assays
Introduction
Gliotoxin, a mycotoxin produced by various fungi, is known for its potent immunosuppressive and cytotoxic effects.[1][2] Its complex mechanism of action involves the modulation of multiple signaling pathways, including the inhibition of NF-κB activation and the induction of apoptosis through the JNK and mitochondrial pathways.[1][3] Understanding the direct molecular interactions of this compound with its cellular targets is crucial for elucidating its biological functions and potential therapeutic applications. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for validating target engagement of small molecules in a cellular context.[4][5][6] This guide provides a comparative overview of CETSA and its alternatives for validating this compound target engagement, complete with experimental protocols and data presentation formats.
Comparison of Target Engagement Validation Methods
Several methods are available to confirm the binding of a small molecule to its protein target within a cell. CETSA, along with techniques like Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX), offers a label-free approach to studying these interactions in a physiological setting.[7]
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Stability of Proteins from Rates of Oxidation (SPROX) |
| Principle | Ligand binding alters the thermal stability of the target protein.[8] | Ligand binding protects the target protein from proteolysis. | Ligand binding changes the solvent accessibility of the target protein, altering its oxidation rate. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[9] | Moderate throughput. | Higher throughput, amenable to proteome-wide analysis.[7] |
| Detection | Western blot, mass spectrometry (TPP), luciferase-based reporters (NaLTSA, RT-CETSA).[4][6][8] | SDS-PAGE and Western blot or mass spectrometry. | Mass spectrometry. |
| Cellular Context | Intact cells, cell lysates, and tissues.[8] | Primarily cell lysates. | Primarily cell lysates. |
| Strengths | Applicable in living cells, no need for compound modification.[6][7] | Label-free, identifies novel targets. | Detects domain-level stability shifts, suitable for weak binders.[7] |
| Limitations | Not all ligand binding events result in a thermal shift; requires specific antibodies or protein tagging for low-throughput formats.[8] | Requires proteolytic digestion step, may not be suitable for all proteins. | Limited to detecting methionine-containing peptides.[6] |
This compound's Impacted Signaling Pathways
This compound exerts its biological effects by interacting with multiple cellular pathways. A key mechanism is the inhibition of the NF-κB signaling pathway, which prevents the release of pro-inflammatory cytokines.[1][3] Additionally, this compound can induce apoptosis by activating the JNK signaling pathway and promoting the release of reactive oxygen species (ROS).[1][2] It has also been shown to interfere with the Notch2 signaling pathway in certain cancer cells.[1]
Caption: this compound's influence on major signaling pathways.
Experimental Workflow: Validating this compound Target Engagement with CETSA
The following protocol outlines a hypothetical workflow for validating the engagement of this compound with a putative target protein (e.g., a component of the NF-κB pathway) using a standard Western blot-based CETSA.
Caption: Workflow for a Cellular Thermal Shift Assay.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure and would require optimization for the specific target and cell line.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human T-cells) to 70-80% confluency.
-
Treat cells with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.[10]
2. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling to room temperature.[9][10]
3. Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]
4. Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using a specific antibody against the putative target protein.
5. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensities to the intensity of the unheated sample (or the lowest temperature).
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve between the this compound-treated and control samples indicates target engagement.
High-Throughput and Real-Time CETSA Variants
To overcome the low-throughput nature of Western blot-based CETSA, several advancements have been developed.
-
High-Throughput CETSA (HT-CETSA): This method utilizes microplate formats and detection methods like AlphaScreen or reverse-phase protein arrays (RPPA) to increase throughput, making it suitable for screening compound libraries.[9][10]
-
Real-Time CETSA (RT-CETSA): This approach employs a thermally stable luciferase variant fused to the target protein.[5][11] The unfolding of the protein upon heating is monitored in real-time by measuring the decrease in luminescence, allowing for the entire melting curve to be generated from a single sample.[4][11]
Caption: Evolution of CETSA methodologies.
Conclusion
Validating the direct binding of this compound to its intracellular targets is essential for a complete understanding of its mechanism of action. The Cellular Thermal Shift Assay provides a robust framework for confirming such target engagement in a physiologically relevant environment. While traditional Western blot-based CETSA is a valuable tool for validating specific targets, higher-throughput variations like HT-CETSA and RT-CETSA, as well as the proteome-wide approach of TPP, offer powerful platforms for broader screening and target deconvolution studies. The choice of method will depend on the specific research question, available resources, and the desired throughput. By employing these advanced techniques, researchers can gain deeper insights into the molecular interactions of this compound and pave the way for novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Gliotoxin Quantification: HPLC vs. ELISA
For researchers, scientists, and drug development professionals, the accurate quantification of gliotoxin, a potent immunosuppressive mycotoxin, is critical. This guide provides an objective comparison of two primary analytical methods: High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and detailed protocols.
This comparison outlines the principles, performance characteristics, and workflows of both HPLC and ELISA for this compound quantification, enabling informed decisions for specific research needs. While HPLC offers high specificity and accuracy, ELISA provides a rapid and high-throughput screening alternative.
Performance Comparison
The choice between HPLC and ELISA for this compound quantification depends on the specific requirements of the study, such as the need for high accuracy and specificity versus high throughput and ease of use. The following table summarizes the key performance parameters of each method based on published data.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Chromatographic separation based on polarity, followed by UV or mass spectrometry detection. | Immunoassay based on the competitive binding of this compound and a labeled this compound conjugate to a specific antibody. |
| Specificity | High. Can distinguish between this compound and its metabolites or other structurally similar compounds, especially when coupled with mass spectrometry (MS). | Moderate to High. Specificity is dependent on the monoclonal antibody used. Cross-reactivity with other molecules can occur. |
| Sensitivity (LOD/LOQ) | Method-dependent. Can range from ng/mL to µg/mL. For example, an HPLC-UV method had a Limit of Detection (LOD) of 0.15 µg/mL and a Limit of Quantification (LOQ) of 0.50 µg/mL.[1] An HPLC-MS/MS method demonstrated an LLOQ of 10 ng/mL.[2] | Typically in the low ng/mL range. However, some studies suggest a potential for false-positive results at low concentrations.[2] |
| Linear Range | Wide. For instance, one HPLC-UV method showed a linear range of 0.5-2.5 mg/mL.[3][4] An HPLC-MS/MS method was linear from 10 to 110 ng/mL.[2] | Generally narrower than HPLC. Often in the range of 0.3-10 ppb for mycotoxin ELISAs.[5] Samples with high concentrations may require significant dilution.[5] |
| Accuracy (Recovery) | High. Average recovery rates are often excellent, for example, 99.22% in one study.[3][4] | Variable. Can be affected by matrix effects, leading to either overestimation or underestimation of the this compound concentration.[5] |
| Precision (RSD) | High. Typically low relative standard deviation (RSD). | Generally good, but can be influenced by pipetting accuracy and washing steps. |
| Throughput | Low to Medium. Sample analysis is sequential. | High. Can analyze multiple samples simultaneously in a 96-well plate format. |
| Cost | High initial instrument cost and ongoing operational expenses (solvents, columns). | Lower initial equipment cost. Consumable costs are per kit. |
| Ease of Use | Requires skilled personnel for operation, method development, and data analysis. | Relatively simple to perform with standard laboratory equipment and training.[5] |
Experimental Protocols
Detailed methodologies for both HPLC and ELISA are crucial for reproducibility and accurate comparison.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for this compound Quantification
This protocol is based on a published method for the determination of this compound.[3][4]
1. Sample Preparation:
-
This compound is extracted from the sample matrix (e.g., culture filtrate, biological fluid) using a suitable organic solvent such as chloroform or ethyl acetate.
-
The organic extract is then evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Mobile Phase: A mixture of methanol and water (50:50, v/v).[3][4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Calibration:
-
A standard curve is generated by injecting known concentrations of a certified this compound standard.
-
The concentration of this compound in the samples is determined by comparing the peak area with the standard curve.
Competitive ELISA Protocol for this compound Quantification
This protocol is a representative example of a competitive ELISA for mycotoxin analysis.
1. Reagent Preparation:
-
Prepare wash buffer, sample diluent, and standard solutions of this compound according to the kit manufacturer's instructions.
2. Assay Procedure:
-
Add a defined volume of the standard solutions and prepared samples to the wells of the microtiter plate pre-coated with anti-gliotoxin antibodies.
-
Add a fixed amount of enzyme-conjugated this compound to each well.
-
Incubate the plate to allow for competitive binding between the free this compound in the sample/standard and the enzyme-conjugated this compound for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction after a specific incubation time.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for HPLC and competitive ELISA for this compound quantification.
References
Synergistic Interactions of Gliotoxin with Other Mycotoxins: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of gliotoxin with other mycotoxins in various in vitro models. The data presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers investigating the combined toxicological effects of these fungal metabolites. While research has illuminated synergistic activities with certain mycotoxins, there is a notable scarcity of in vitro data for combinations with deoxynivalenol and fumonisin B1.
Quantitative Analysis of Synergistic Cytotoxicity
The following tables summarize the quantitative data from in vitro studies assessing the synergistic or additive cytotoxic effects of this compound in combination with other mycotoxins. The half-maximal inhibitory concentration (IC50) is a key metric used to evaluate the potency of a toxin in inhibiting a specific biological or biochemical function.
Table 1: Synergistic Effects of this compound and Ochratoxin A on Neuronal Cells
| Cell Line | Mycotoxin(s) | Exposure Time | IC50 (µM) | Observed Effect |
| SH-SY5Y (human neuroblastoma) | This compound (GTX) | 48 h | 1.24 | - |
| 72 h | 1.35 | - | ||
| Ochratoxin A (OTA) | 24 h | 8.25 | - | |
| 48 h | 5.49 | - | ||
| 72 h | 4.5 | - | ||
| GTX + OTA | 48 h | Not explicitly stated, but isobologram analysis confirmed synergy | Increased cytotoxicity, induction of SubG0 phase (apoptosis), and enhanced production of pro-inflammatory cytokines IL-6 and TNF-α.[1] |
Table 2: Synergistic Effects of this compound and Fumagillin on Lung Epithelial Cells
| Cell Line | Mycotoxin(s) | IC50 (µM) | Combinatorial Dose for 50% Cytotoxicity | Observed Effect |
| A549 (human lung carcinoma) | This compound (GT) | 2.7 | GT (0.54 µM) + FUM (8 µM) | Synergistic increase in cytotoxicity.[2] |
| Fumagillin (FUM) | 40 | |||
| L132 (human lung epithelial) | This compound (GT) | 4.25 | GT (1.7 µM) + FUM (20 µM) | Synergistic increase in cytotoxicity.[2] |
| Fumagillin (FUM) | 50 |
Table 3: Effects of this compound and Aflatoxin B1 on Human Corneal Epithelial Cells
| Cell Line | Mycotoxin | Concentration | Observed Effect |
| HCE (human corneal epithelial) | Aflatoxin B1 (AFB1) | 16 µg/mL | 380-fold increase in IL-8, 160-fold increase in CXCL1, 21-fold increase in TNF-α. |
| This compound | 62.5 - 500 ng/mL | Dose-dependent decrease in cell viability. | |
| AFB1 + this compound | Not specified | Data on synergistic effects on cytotoxicity or inflammatory response is not available in the reviewed literature. |
Experimental Protocols
This section details the methodologies employed in the cited in vitro studies to assess the synergistic effects of this compound with other mycotoxins.
Cell Culture and Mycotoxin Treatment
-
Cell Lines:
-
SH-SY5Y (human neuroblastoma): Cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
A549 (human lung carcinoma) and L132 (human lung epithelial): Maintained in appropriate culture medium and conditions as per standard protocols.
-
Human Corneal Epithelial (HCE) cells: Cultured under standard conditions suitable for epithelial cell growth.
-
-
Mycotoxin Preparation:
-
This compound, Ochratoxin A, Fumagillin, and Aflatoxin B1 were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Working solutions were prepared by diluting the stock solutions in the respective cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium was typically kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was utilized to measure cell viability.
-
Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium was replaced with fresh medium containing individual mycotoxins or their combinations at various concentrations. Control wells received medium with DMSO at the same final concentration as the treated wells.
-
After the specified incubation period (e.g., 24, 48, or 72 hours), the medium was removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) was added to each well.
-
The plates were incubated for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The MTT solution was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was expressed as a percentage of the control group. The IC50 values were calculated from the dose-response curves.
Analysis of Apoptosis
-
Cell Cycle Analysis: Propidium iodide (PI) staining followed by flow cytometry was used to analyze the cell cycle distribution. An increase in the sub-G0/G1 phase population is indicative of apoptotic cells.
-
Gene Expression Analysis: The expression of apoptosis-related genes, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), and caspase-3 (Casp-3), was quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
Quantification of Pro-inflammatory Cytokines
The production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) was measured in the cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Visualizing the Mechanisms of Synergistic Toxicity
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the signaling pathways implicated in the synergistic toxicity of this compound with other mycotoxins.
Experimental Workflow
Caption: Experimental workflow for assessing mycotoxin synergy.
Signaling Pathways
Caption: Synergistic induction of inflammation and apoptosis.
Conclusion
The in vitro evidence strongly suggests that co-exposure to this compound and other mycotoxins, such as ochratoxin A and fumagillin, can lead to synergistic or additive cytotoxic effects. These interactions often result in enhanced apoptosis, increased production of pro-inflammatory cytokines, and overall greater cellular damage than would be expected from the individual toxins alone. The underlying mechanisms appear to involve the induction of oxidative stress and the modulation of key signaling pathways related to apoptosis and inflammation.
It is crucial to note the significant research gap regarding the synergistic effects of this compound with other prevalent mycotoxins like deoxynivalenol and fumonisin B1. The lack of comprehensive in vitro studies on these combinations hinders a complete understanding of the potential health risks associated with multi-mycotoxin contamination. Further research in this area is warranted to inform risk assessment and guide the development of potential therapeutic interventions.
References
- 1. The mycotoxin fumonisin induces apoptosis in cultured human cells and in livers and kidneys of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic cytotoxicity of deoxynivalenol and nivalenol at realistic dietary exposure ratios through ribotoxic stress-induced apoptosis in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunosuppressive Potency of Gliotoxin and Sirolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunosuppressive properties of the fungal metabolite gliotoxin and the well-established immunosuppressant drug sirolimus. The information presented herein is intended for research and drug development purposes and is based on a comprehensive review of preclinical data.
Introduction
The modulation of the immune system is a cornerstone of therapy for autoimmune diseases and organ transplantation. Sirolimus (also known as rapamycin) is a cornerstone of immunosuppressive therapy, renowned for its targeted mechanism of action. This compound, a mycotoxin produced by the fungus Aspergillus fumigatus, has also demonstrated potent immunosuppressive effects, making it a subject of scientific inquiry. This guide aims to provide an objective comparison of their immunosuppressive potency, supported by available experimental data and detailed methodologies.
Mechanisms of Action
The immunosuppressive effects of sirolimus and this compound are mediated through distinct molecular pathways.
Sirolimus: A macrocyclic lactone, sirolimus exerts its immunosuppressive effect by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] Sirolimus first forms a complex with the intracellular protein FK-binding protein 12 (FKBP12). This sirolimus-FKBP12 complex then binds to the mTOR complex 1 (mTORC1), inhibiting its activity.[2] The inhibition of mTORC1 blocks the progression of the cell cycle from the G1 to the S phase, thereby suppressing the proliferation of T-lymphocytes and B-lymphocytes.[3]
This compound: This epipolythiodioxopiperazine mycotoxin has a broader and more complex mechanism of immunosuppression. A primary mechanism is the inhibition of the transcription factor nuclear factor-kappa B (NF-κB), a pivotal regulator of inflammatory and immune responses.[4][5] this compound can also induce apoptosis (programmed cell death) in a variety of immune cells, including T-lymphocytes, macrophages, and monocytes.[4][6] Furthermore, it has been shown to inhibit phagocytosis by macrophages.[4]
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following signaling pathway diagrams have been generated.
// Nodes sirolimus [label="Sirolimus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fkbp12 [label="FKBP12", fillcolor="#F1F3F4", fontcolor="#202124"]; sirolimus_fkbp12 [label="Sirolimus-FKBP12\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; mtorc1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_cycle [label="Cell Cycle Progression\n(G1 to S phase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; t_cell_proliferation [label="T-Cell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges sirolimus -> sirolimus_fkbp12 [label=" Binds"]; fkbp12 -> sirolimus_fkbp12; sirolimus_fkbp12 -> mtorc1 [label=" Inhibits", arrowhead=tee]; mtorc1 -> cell_cycle [label=" Promotes"]; cell_cycle -> t_cell_proliferation [label=" Leads to"]; }
Caption: Sirolimus signaling pathway.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nfkb [label="NF-κB Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inflammatory_genes [label="Inflammatory Gene\nExpression", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis Induction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; immune_cells [label="Immune Cells\n(T-cells, Macrophages)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> nfkb [label=" Inhibits", arrowhead=tee]; nfkb -> inflammatory_genes [label=" Promotes"]; this compound -> apoptosis [label=" Induces"]; apoptosis -> immune_cells [label=" Affects"]; }
Caption: this compound signaling pathways.
Comparative Immunosuppressive Potency: Data Summary
Direct comparative studies evaluating the immunosuppressive potency of this compound and sirolimus under identical experimental conditions are limited. The following tables summarize available in vitro data for each compound from various sources. It is important to note that IC50 values are highly dependent on the cell type, assay conditions, and endpoint measured.
Table 1: In Vitro Immunosuppressive Potency of Sirolimus
| Assay Type | Cell Type | Parameter Measured | IC50 | Reference |
| T-Cell Proliferation | CMV-Specific CD8+ T-Cells | T-cell expansion | 10 ng/mL | [7] |
| T-Cell Proliferation | Human Osteosarcoma Cells | Cell proliferation | 23.97 nmol/L | [8] |
Table 2: In Vitro Immunosuppressive Potency of this compound
| Assay Type | Cell Type | Parameter Measured | IC50 / Effective Concentration | Reference |
| Lymphoblastogenesis Assay | Turkey Peripheral Blood Lymphocytes | Lymphocyte transformation | >100 ng/mL (cytotoxic at 100 ng/mL) | [9] |
| Cytotoxicity Assay | Turkey Peripheral Blood Lymphocytes | Cell viability | 100 ng/mL | [9] |
| T-Cell Response | Human T-Cells | Suppression of functional responses | Effective at concentrations below those found in patients with invasive aspergillosis | [6] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to assess immunosuppressive activity are provided below.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to a stimulus by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Complete RPMI-1640 medium
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
T-cell stimulus (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))
-
Test compounds (this compound, sirolimus)
-
Flow cytometer
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.[10]
-
CFSE Staining:
-
Resuspend PBMCs at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.[10][11]
-
Quench the staining reaction by adding 5 volumes of complete RPMI-1640 medium containing 10% fetal bovine serum (FBS).
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add various concentrations of this compound or sirolimus to the wells.
-
Stimulate the cells with a T-cell stimulus (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).
-
Include unstimulated and vehicle-treated controls.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and measuring the progressive halving of CFSE fluorescence, which indicates cell division.
-
Mixed Lymphocyte Reaction (MLR)
The MLR is an in vitro assay that measures the proliferation of T-cells in response to allogeneic (genetically different) cells.
Materials:
-
PBMCs from two different healthy donors
-
Complete RPMI-1640 medium
-
Ficoll-Paque PLUS
-
Mitomycin C or irradiation source
-
Test compounds (this compound, sirolimus)
-
[³H]-thymidine or CFSE
-
Scintillation counter or flow cytometer
Protocol:
-
PBMC Isolation: Isolate PBMCs from two different donors as described above.[12]
-
Preparation of Stimulator and Responder Cells:
-
Responder Cells: PBMCs from one donor.
-
Stimulator Cells: PBMCs from the second donor. To prevent their proliferation, treat these cells with mitomycin C (e.g., 25-50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 2000-3000 rads).[13]
-
-
Cell Culture:
-
Co-culture responder and stimulator cells in a 96-well plate at a ratio of 1:1 (e.g., 1 x 10^5 responder cells and 1 x 10^5 stimulator cells per well).[14]
-
Add various concentrations of this compound or sirolimus to the wells.
-
Include controls with responder cells alone, stimulator cells alone, and an autologous control (responder and stimulator cells from the same donor).
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Measurement of Proliferation:
-
[³H]-Thymidine Incorporation: 18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.[12]
-
CFSE Staining: Responder cells can be labeled with CFSE before co-culture, and proliferation is measured by flow cytometry as described in the T-cell proliferation assay protocol.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the immunosuppressive potency of test compounds.
// Nodes start [label="Start: Isolate Human PBMCs", fillcolor="#F1F3F4", fontcolor="#202124"]; assay_choice [label="Select Assay", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; tcell_assay [label="T-Cell Proliferation Assay\n(e.g., CFSE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mlr_assay [label="Mixed Lymphocyte Reaction\n(MLR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Treat cells with\nthis compound or Sirolimus\n(Dose-Response)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="Incubate (3-7 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Measure Proliferation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; flow_cytometry [label="Flow Cytometry\n(CFSE dilution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; scintillation [label="Scintillation Counting\n([³H]-Thymidine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis:\nCalculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Compare Potency", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> assay_choice; assay_choice -> tcell_assay [label=" Option 1"]; assay_choice -> mlr_assay [label=" Option 2"]; tcell_assay -> treatment; mlr_assay -> treatment; treatment -> incubation; incubation -> analysis; analysis -> flow_cytometry; analysis -> scintillation; flow_cytometry -> data_analysis; scintillation -> data_analysis; data_analysis -> end; }
Caption: General experimental workflow.
Conclusion
Sirolimus and this compound are both potent immunosuppressive agents that operate through distinct mechanisms. Sirolimus offers a targeted approach by inhibiting the mTOR pathway, a key regulator of lymphocyte proliferation. In contrast, this compound exerts broader effects, including the inhibition of NF-κB and the induction of apoptosis in immune cells.
While direct comparative data on their immunosuppressive potency is scarce, the available information suggests that both compounds are active in the nanomolar to low micromolar range in vitro. The choice of which compound to investigate further for a specific therapeutic application would depend on the desired mechanism of action, the target cell population, and the acceptable safety profile. The detailed experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and further elucidate the relative potencies of these two immunosuppressive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An assay for the determination of sirolimus levels in the lymphocyte of transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What do we know about the role of this compound in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspergillus fumigatus suppresses the human cellular immune response via this compound-mediated apoptosis of monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Selective Effects of mTOR Inhibitor Sirolimus on Naïve and CMV-Specific T Cells Extending Its Applicable Range Beyond Immunosuppression [frontiersin.org]
- 8. Sirolimus induces apoptosis and reverses multidrug resistance in human osteosarcoma cells in vitro via increasing microRNA-34b expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits transformation and its cytotoxic to turkey peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. lonzabio.jp [lonzabio.jp]
- 12. Mixed lymphocyte reaction assay [bio-protocol.org]
- 13. marinbio.com [marinbio.com]
- 14. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Developing Gliotoxin-Resistant Cell Lines for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for developing gliotoxin-resistant cell lines, essential tools for investigating the mechanisms of action of this potent fungal toxin and for exploring potential therapeutic strategies. We present detailed experimental protocols, comparative data, and an examination of alternative approaches for mechanistic studies.
Introduction to this compound and the Need for Resistant Cell Lines
This compound is a mycotoxin produced by several fungal species, most notably Aspergillus fumigatus. It is known for its potent immunosuppressive and cytotoxic effects, which are mediated through the induction of apoptosis via multiple signaling pathways, including the JNK-mediated phosphorylation of Bim.[1][2][3] Developing cell lines resistant to this compound is crucial for elucidating the molecular mechanisms of its toxicity, identifying potential resistance mechanisms that could be relevant in clinical settings, and for screening new therapeutic agents that can overcome this resistance.
Methods for Developing this compound-Resistant Cell Lines
Two primary methods are employed for generating drug-resistant cell lines: gradual dose escalation and genetic engineering. While protocols for developing resistance to chemotherapeutic agents like paclitaxel, cisplatin, and doxorubicin are well-established, specific protocols for this compound are less common.[4][5][6][7][8][9][10][11] However, the fundamental principles of these established protocols can be adapted for developing this compound-resistant cell lines.
Method 1: Gradual Dose Escalation
This is the most common method for developing acquired drug resistance in vitro. It involves exposing a parental cell line to gradually increasing concentrations of the drug over a prolonged period. This process selects for cells that naturally develop resistance mechanisms.
Experimental Protocol:
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells (e.g., MCF-7, MDA-MB-231) in 96-well plates.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT, XTT) to determine the half-maximal inhibitory concentration (IC50). The IC50 for this compound in MCF-7 and MDA-MB-231 breast cancer cell lines has been reported to be approximately 1.5625 µM.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a flask until they reach 70-80% confluency.
-
Begin by treating the cells with a low concentration of this compound, typically the IC10 or IC20, which can be extrapolated from the IC50 curve.
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cells recover and resume a normal growth rate.
-
-
Stepwise Increase in this compound Concentration:
-
Once the cells are stably growing at the initial concentration, subculture them and increase the this compound concentration by a small factor (e.g., 1.5 to 2-fold).
-
Repeat this process of gradual dose escalation, allowing the cells to adapt at each concentration before proceeding to the next. This process can take several months.
-
It is crucial to cryopreserve cells at each stage of resistance development.
-
-
Verification of Resistance:
-
Once a desired level of resistance is achieved (e.g., the cells can tolerate a concentration several-fold higher than the initial IC50), perform a cell viability assay to determine the new IC50 of the resistant cell line.
-
Calculate the Resistance Index (RI) by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A significant increase in the RI confirms the development of resistance.
-
Method 2: Genetic Engineering (CRISPR-Cas9)
This method involves the targeted modification of genes known to be involved in drug resistance. For this compound, potential targets could include genes involved in drug efflux pumps or apoptosis signaling pathways. This approach allows for the investigation of the role of specific genes in conferring resistance.
Experimental Protocol:
-
Identify Potential Resistance Genes:
-
Based on literature review of this compound's mechanism of action and general drug resistance mechanisms, identify candidate genes. For example, genes encoding ABC transporters or anti-apoptotic proteins of the Bcl-2 family could be targets.
-
-
Design and Synthesize guide RNAs (gRNAs):
-
Design gRNAs to target the selected gene(s) for knockout or modification.
-
-
Transfect Cells with CRISPR-Cas9 Components:
-
Co-transfect the parental cell line with a Cas9-expressing plasmid and the specific gRNA(s).
-
-
Select and Isolate Modified Cells:
-
Select for successfully transfected cells using a selectable marker (e.g., puromycin resistance).
-
Isolate single-cell clones and expand them.
-
-
Verify Gene Editing and Resistance:
-
Confirm the desired genetic modification through sequencing.
-
Assess the resistance of the genetically modified cell lines to this compound by determining their IC50 and comparing it to the parental cell line.
-
Comparison of Methods
| Feature | Gradual Dose Escalation | Genetic Engineering (CRISPR-Cas9) |
| Principle | Selection of naturally arising resistant clones | Targeted modification of specific genes |
| Timeframe | Long (several months) | Relatively shorter |
| Mechanism of Resistance | Can be complex and multifactorial, reflecting clinical resistance | Defined by the targeted gene |
| Reproducibility | Can be variable | High |
| Application | Studying acquired resistance mechanisms that mimic clinical scenarios | Investigating the role of specific genes in resistance |
Alternative Approaches for Mechanistic Studies: Farnesyltransferase Inhibitors
For mechanistic studies of signaling pathways affected by this compound, farnesyltransferase inhibitors (FTIs) offer a valuable alternative. This compound is known to inhibit farnesyltransferase, an enzyme crucial for the post-translational modification of many proteins involved in signal transduction, including Ras.[12] By comparing the cellular effects of this compound with those of specific FTIs like lonafarnib and tipifarnib, researchers can dissect the specific contributions of farnesyltransferase inhibition to this compound's overall cytotoxicity.[13][14][15][16][17][18][19][20][21][22][23][24]
Key Farnesyltransferase Inhibitors:
-
Lonafarnib: An orally bioavailable FTI that has been investigated for the treatment of various cancers and progeria.[13][20][21][22][25] It works by preventing the farnesylation of proteins like Ras, thereby disrupting their signaling functions.[13][21]
-
Tipifarnib: Another FTI that has been studied in the context of various cancers.[14][16][17][26] It also acts by inhibiting the farnesylation of key signaling proteins.[14][17]
Experimental Approach:
-
Treat Cells with this compound and FTIs: Expose parental cell lines to this compound and a specific FTI (e.g., lonafarnib or tipifarnib) at their respective IC50 concentrations.
-
Analyze Downstream Signaling Pathways: Investigate the effects on key signaling pathways known to be modulated by farnesylation, such as the Ras-MAPK pathway. This can be done using techniques like Western blotting to assess the phosphorylation status of key proteins (e.g., ERK).
-
Assess Cellular Phenotypes: Compare the effects of this compound and the FTI on cellular processes such as apoptosis, cell cycle progression, and morphology.
-
Comparative Analysis: By comparing the effects of this compound to a specific inhibitor of farnesyltransferase, researchers can determine which of this compound's effects are directly attributable to the inhibition of this enzyme versus other potential off-target effects.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the molecular pathways involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for developing this compound-resistant cell lines.
Caption: Simplified signaling pathways affected by this compound.
Conclusion
The development of this compound-resistant cell lines is an indispensable tool for advancing our understanding of the molecular mechanisms underlying the toxicity of this mycotoxin. This guide provides a framework for establishing such cell lines using either gradual dose escalation or genetic engineering. Furthermore, the use of alternative tools, such as farnesyltransferase inhibitors, in comparative studies will allow for a more nuanced dissection of the signaling pathways targeted by this compound. The methodologies and approaches outlined here will aid researchers in designing and executing robust experiments to explore the intricate biology of this compound and to identify novel strategies to counteract its detrimental effects.
References
- 1. Apoptosis induced by the fungal pathogen this compound requires a triple phosphorylation of Bim by JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Generation of a cisplatin-resistant (CisR) cell line [bio-protocol.org]
- 7. biorxiv.org [biorxiv.org]
- 8. sid.ir [sid.ir]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of paclitaxel-resistant cell line and the underlying mechanism on drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Lonafarnib - Wikipedia [en.wikipedia.org]
- 14. What is Tipifarnib used for? [synapse.patsnap.com]
- 15. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Tipifarnib - Wikipedia [en.wikipedia.org]
- 18. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Farnesyltransferase inhibitors: antineoplastic properties, mechanisms of action, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lonafarnib: MedlinePlus Drug Information [medlineplus.gov]
- 21. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. An In-depth Analysis of Lonafarnib's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 23. Farnesyltransferase inhibitors: mechanism and applications | Semantic Scholar [semanticscholar.org]
- 24. Tipifarnib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clinical Trial of Protein Farnesylation Inhibitors Lonafarnib, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
contrasting the mechanisms of apoptosis induction by gliotoxin and cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of apoptosis induction by the fungal toxin gliotoxin and the chemotherapeutic agent cisplatin. Understanding the distinct and overlapping pathways these compounds utilize to trigger programmed cell death is crucial for advancing cancer research and developing novel therapeutic strategies.
Core Mechanisms of Apoptosis Induction
This compound and cisplatin induce apoptosis through fundamentally different primary mechanisms. This compound, a mycotoxin, primarily initiates apoptosis through the disruption of intracellular redox balance and inhibition of key signaling pathways. In contrast, cisplatin, a platinum-based chemotherapy drug, triggers apoptosis mainly by causing DNA damage.
This compound primarily induces the intrinsic (mitochondrial) pathway of apoptosis . Its key mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): this compound's disulfide bridge can undergo redox cycling, leading to the production of ROS. This oxidative stress disrupts mitochondrial membrane potential.[1][2]
-
Inhibition of NF-κB: this compound is a potent inhibitor of the transcription factor NF-κB, which plays a critical role in promoting cell survival and inflammation. By inhibiting NF-κB, this compound sensitizes cells to apoptotic stimuli.
-
Activation of the JNK pathway: this compound activates the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn can lead to the phosphorylation and activation of pro-apoptotic proteins like Bim.
-
Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic proteins like Bax and Bak while downregulating the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria.[3][4]
-
Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-9 (initiator) and caspase-3 (effector), which execute the final stages of apoptosis.[3][4][5]
Cisplatin primarily induces apoptosis as a consequence of DNA damage . Its mechanism involves:
-
DNA Adduct Formation: Cisplatin forms inter- and intrastrand crosslinks with DNA, which distorts the DNA helix and stalls replication and transcription.[6]
-
Activation of DNA Damage Response (DDR): The DNA damage triggers a complex signaling network involving proteins like p53, MAPK, and p73.[6]
-
p53-Mediated Apoptosis: The tumor suppressor protein p53, when activated, can induce the expression of pro-apoptotic Bcl-2 family members like Bax and PUMA, leading to mitochondrial outer membrane permeabilization.
-
Mitochondrial Pathway Activation: Similar to this compound, cisplatin-induced signaling converges on the mitochondria, leading to cytochrome c release and subsequent activation of caspase-9 and caspase-3.[6]
-
Death Receptor Pathway: In some contexts, cisplatin has also been shown to activate the extrinsic (death receptor) pathway of apoptosis.
Quantitative Data on Apoptotic Induction
Direct comparative studies quantifying the apoptotic effects of this compound and cisplatin in the same cell line are limited. The following tables summarize available data on their cytotoxic and apoptotic potential from various studies.
Table 1: Cytotoxicity (IC50) of this compound in Various Cell Lines
| Cell Line | IC50 Concentration | Incubation Time (h) | Assay |
| MCF-7 (Breast Cancer) | 1.5625 µM | Not Specified | Cell Viability Assay |
| MDA-MB-231 (Breast Cancer) | 1.5625 µM | Not Specified | Cell Viability Assay |
| HeLa (Cervical Cancer) | ~50 µM | 36 | MTT Assay |
| SW1353 (Chondrosarcoma) | ~50 µM | 48 | MTT Assay |
| Colorectal Cancer Cells | Not Specified | Not Specified | Not Specified |
Table 2: Cytotoxicity (IC50) of Cisplatin in Various Cell Lines
| Cell Line | IC50 Concentration | Incubation Time (h) | Assay |
| BxPC-3 (Pancreatic Cancer) | ~50 µM | 48 | SRB Assay |
| MIA-PaCa-2 (Pancreatic Cancer) | ~25 µM | 48 | SRB Assay |
| T24 (Bladder Cancer) | Not Specified | 24 | MTT Assay |
| HepG-2 (Liver Cancer) | Not Specified | 48/72 | MTT Assay |
| MCF-10a (Normal Breast) | Not Specified | 24 | MTT Assay |
Note: IC50 values can vary significantly between studies due to differences in cell lines, experimental conditions, and assays used.[7]
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways involved in apoptosis induction by this compound and cisplatin.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Cisplatin-induced apoptosis signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Western Blot Analysis for Bcl-2 and Bax
Objective: To determine the protein expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Methodology:
-
Cell Lysis:
-
Treat cells with this compound or cisplatin at desired concentrations and time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of Bcl-2 and Bax to a loading control (e.g., β-actin or GAPDH).
-
Caspase-3 Activity Assay (Fluorometric)
Objective: To quantify the activity of effector caspase-3, a key executioner of apoptosis.
Methodology:
-
Cell Lysate Preparation:
-
Treat and harvest cells as described for Western blotting.
-
Lyse cells in a specific caspase lysis buffer provided with the assay kit.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Assay Procedure:
-
Add the cell lysate to a 96-well microplate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the cleaved substrate using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
The fluorescence intensity is directly proportional to the caspase-3 activity in the sample. Results are often expressed as fold-change relative to an untreated control.
-
Mitochondrial Membrane Potential Assay (JC-1 Staining)
Objective: To assess the integrity of the mitochondrial membrane potential, an early indicator of apoptosis.
Methodology:
-
Cell Staining:
-
Treat cells with this compound or cisplatin.
-
Incubate the cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.
-
-
Washing:
-
Wash the cells with PBS to remove excess dye.
-
-
Analysis:
-
Analyze the stained cells using a fluorescence microscope or a flow cytometer.
-
In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm).
-
In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers and emits green fluorescence (~529 nm).
-
-
Data Interpretation:
-
A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.
-
Conclusion
This compound and cisplatin represent two distinct classes of apoptosis-inducing agents with different primary targets and upstream signaling pathways. This compound's ability to induce ROS and inhibit NF-κB makes it a potent inducer of the intrinsic apoptotic pathway. Cisplatin's genotoxic nature triggers a DNA damage response that ultimately converges on the same mitochondrial-mediated cell death machinery. A comprehensive understanding of these mechanisms is vital for the rational design of combination therapies and for overcoming drug resistance in cancer treatment. The provided experimental protocols serve as a foundation for researchers to further investigate and compare the apoptotic effects of these and other compounds.
References
- 1. This compound-induced cytotoxicity proceeds via apoptosis and is mediated by caspases and reactive oxygen species in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RUDN biochemists found out how ROS affect cisplatin resistance in ovarian cancer cells | EurekAlert! [eurekalert.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound Isolated from Marine Fungus Aspergillus sp. Induces Apoptosis of Human Cervical Cancer and Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound causes apoptosis and necrosis of rat Kupffer cells in vitro and in vivo in the absence of oxidative stress: Exacerbation by caspase and serine protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin Induces a Mitochondrial-ROS Response That Contributes to Cytotoxicity Depending on Mitochondrial Redox Status and Bioenergetic Functions | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to Gliotoxin Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of gliotoxin, a mycotoxin produced by several fungal species. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
Operational Plan: Inactivation and Disposal of this compound Waste
All materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment (PPE), must be treated as hazardous waste. The primary step before disposal is the inactivation of the toxin. Two primary methods are recommended for laboratory-scale inactivation: chemical treatment with sodium hypochlorite (bleach) and thermal treatment via autoclaving.
Chemical Inactivation Protocol
Sodium hypochlorite is a broad-spectrum disinfectant that can effectively inactivate this compound through oxidation.[1]
Experimental Protocol:
-
Preparation: Prepare a fresh 10% v/v solution of household bleach in water. Standard household bleach typically contains 5-6% sodium hypochlorite, so a 1:10 dilution will result in a final concentration of 0.5-0.6% sodium hypochlorite.[1] For waste with a high organic load, such as concentrated cell culture media, a 1:5 v/v dilution is recommended to achieve a final concentration of approximately 1% sodium hypochlorite.[1][2]
-
Application to Liquid Waste: For liquid waste containing this compound, add the prepared bleach solution to the waste container to achieve the final recommended concentration. Ensure thorough mixing.
-
Contact Time: Allow a minimum contact time of 30 minutes to ensure complete inactivation.[3] For added safety, a contact time of 12 hours is recommended.[2]
-
Application to Solid Waste: Solid wastes, such as contaminated pipette tips, culture plates, and gloves, should be fully submerged in the 10% bleach solution for the recommended contact time.[3]
-
Disposal: After the inactivation period, the treated liquid waste may be permissible for drain disposal, contingent upon local regulations.[2] Neutralize the pH of the solution if required by your institution's policies before disposal. Treated solid waste should be drained and disposed of in the appropriate biohazardous waste stream.
Thermal Inactivation Protocol
Autoclaving uses high-pressure steam to eliminate microorganisms and has been shown to be effective for treating infectious waste.[4][5][6]
Experimental Protocol:
-
Preparation: Place all this compound-contaminated materials into autoclavable biohazard bags. For liquid waste, ensure containers are not sealed tightly to prevent pressure buildup. Add a small amount of water to solid waste bags to aid in steam generation.
-
Autoclaving: Process the waste in a validated autoclave.
-
Cycle Parameters: Operate the autoclave at a minimum temperature of 121°C for at least 30-45 minutes.[7]
-
Disposal: Once the autoclave cycle is complete and the waste has cooled, it can be disposed of in the regular laboratory or biohazardous waste stream, according to institutional guidelines.
Quantitative Data for this compound Inactivation
| Parameter | Chemical Inactivation (Sodium Hypochlorite) | Thermal Inactivation (Autoclaving) |
| Agent | Household Bleach (5-6% Sodium Hypochlorite) | Saturated Steam |
| Working Concentration | 0.5% (1:10 dilution for general waste)[1][2] | Not Applicable |
| 1% (1:5 dilution for high organic load)[1][2] | ||
| Temperature | Ambient Room Temperature | ≥ 121°C[7] |
| Contact Time/Cycle | ≥ 30 minutes[3] | ≥ 30 minutes[7] |
This compound Disposal Workflow
Caption: Workflow for the safe inactivation and disposal of this compound waste.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses when handling this compound or its waste.[1]
-
Ventilation: Handle pure this compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of aerosols.
-
Spill Management: In case of a spill, cover the area with absorbent material, apply a 10% bleach solution, allow for a 30-minute contact time, and then clean the area thoroughly.
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. uwo.ca [uwo.ca]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 4. utdsuzano.com.br [utdsuzano.com.br]
- 5. The Role of Autoclaves in Medical Waste Treatment | Stericycle | Stericycle [stericycle.com]
- 6. golgimedical.com [golgimedical.com]
- 7. thepharmajournal.com [thepharmajournal.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Gliotoxin
For researchers, scientists, and drug development professionals, the safe handling of potent mycotoxins like gliotoxin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound, a toxic metabolite produced by several fungal species, including Aspergillus fumigatus, presents significant health risks.[1] It is classified as toxic if swallowed and can be harmful if inhaled or in contact with skin.[2][3] Adherence to strict safety protocols is therefore non-negotiable.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive personal protective equipment strategy is the first line of defense against this compound exposure. The following table summarizes the recommended PPE for handling this hazardous compound.
| Protection Type | Recommended Equipment | Purpose & Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | To protect against splashes, sprays, and airborne particles. Chemical splash goggles compliant with ANSI Z87.1 standards are necessary. A face shield should be worn over the goggles, especially during procedures with a high splash potential.[4] |
| Skin and Body Protection | Chemical-Resistant Gloves & Laboratory Coat | To prevent skin contact. At a minimum, disposable nitrile gloves should be worn.[4] For prolonged contact or handling of concentrated solutions, double-gloving is recommended.[2] A buttoned lab coat with sleeves covering the wrists is required.[2][4] For larger quantities (up to 1 kilogram), a disposable laboratory coat or coverall of low permeability is advised.[2] |
| Respiratory Protection | Respirator | To prevent inhalation of dust or aerosols. The need for respiratory protection must be determined by a risk assessment.[4] If working with the powdered form or if aerosol generation is possible, a NIOSH-approved respirator is necessary.[2][4] Options range from half-mask respirators with HEPA cartridges to powered, positive-flow, full-face apparatuses depending on the potential for exposure.[2] |
| Foot Protection | Closed-Toe Shoes | To protect feet from spills and falling objects.[4] |
Procedural Guidance for Safe Handling and Disposal
Engineering Controls:
-
All work that may generate aerosols must be conducted inside a certified biological safety cabinet (BSC) or a chemical fume hood.[5]
-
For laboratory-scale handling, barrier protection or laminar flow cabinets should be considered.[2] Fume hoods should have a face velocity of at least 1 m/s (200 feet/minute).[2]
-
For manufacturing operations, air-supplied full-body suits may be required.[2]
-
Ensure an eyewash station and emergency shower are readily accessible.[2]
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. A toxin-specific Standard Operating Procedure (SOP) should be in place and reviewed by all personnel.[5]
-
Handling: Avoid all personal contact, including inhalation.[2] Use in a well-ventilated area.[2] When handling the solid form, take care to avoid generating dust.[2] Do not eat, drink, or smoke in the handling area.[3][6][7]
-
Post-Handling: Wash hands thoroughly with soap and water after handling.[2][7] Work clothes should be laundered separately.[2]
Spill Management:
-
Minor Spills: Clean up spills immediately.[2] Wear appropriate PPE.[2] Use dry clean-up procedures and avoid generating dust.[2] A vacuum cleaner fitted with a HEPA filter can be used.[2] Dampen with water to prevent dusting before sweeping.[2] Collect waste in a suitable, labeled container for disposal.[2]
-
Major Spills: Evacuate the area and move upwind.[2] Alert emergency responders.[2] Wear full-body protective clothing with breathing apparatus.[2] Contain the spill with sand, earth, or vermiculite.[2]
Disposal Plan:
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Dispose of contaminated material as hazardous waste.[6]
-
Containers should be punctured to prevent re-use and disposed of at an authorized landfill.
-
Do not allow this compound to enter sewers or surface and ground water.[6]
First Aid in Case of Exposure
-
If Swallowed: Do not induce vomiting. Immediately call a poison center or doctor.[6][8]
-
After Skin Contact: Immediately wash with water and soap and rinse thoroughly.[6] Remove any contaminated clothing immediately.[6]
-
After Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[8]
-
After Eye Contact: Rinse the opened eye for several minutes under running water and then consult a doctor.[6]
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. realtimelab.com [realtimelab.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file1.lookchem.com [file1.lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
